Product packaging for Benzamide, N,N,4-trimethyl-(Cat. No.:CAS No. 14062-78-3)

Benzamide, N,N,4-trimethyl-

Cat. No.: B079416
CAS No.: 14062-78-3
M. Wt: 163.22 g/mol
InChI Key: ULKWBVNMJZUEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzamide, N,N,4-trimethyl- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound Benzamide, N,N,4-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzamide, N,N,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N,N,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B079416 Benzamide, N,N,4-trimethyl- CAS No. 14062-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,4-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKWBVNMJZUEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161448
Record name Benzamide, N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-78-3
Record name Benzamide, N,N,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21752
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,N,N-TRIMETHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N,N,4-trimethyl-, also known as N,N,4-trimethylbenzamide, is a substituted aromatic amide with the chemical formula C₁₀H₁₃NO. This document provides a comprehensive overview of its core physicochemical properties, offering valuable data for its application in research, particularly in medicinal chemistry and materials science. The information presented herein is compiled from various scientific sources and is intended to serve as a technical guide for professionals in the field.

Chemical Structure and Identification

The molecular structure of Benzamide, N,N,4-trimethyl- consists of a benzene ring substituted with a dimethylamido group and a methyl group at positions 1 and 4, respectively.

Molecular Formula: C₁₀H₁₃NO

Molecular Weight: 163.22 g/mol [1]

CAS Registry Number: 14062-78-3

InChI: InChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3

SMILES: CN(C)C(=O)c1ccc(C)cc1[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in drug development and other chemical processes. The following tables summarize the key physicochemical data for Benzamide, N,N,4-trimethyl-.

Table 1: General Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[1]
Molecular Weight163.22 g/mol [1]
Melting Point41 °C[2]
Boiling PointData not available
LogP (Octanol/Water)1.72[2]
Table 2: Spectroscopic Data
Spectrum TypeKey Peaks/Shifts (ppm or cm⁻¹)Solvent
¹H NMR7.29 (d, J = 7.9 Hz, 2H), 7.22 (d, J = 7.9 Hz, 2H), 2.93 (d, J = 17.3 Hz, 6H), 2.34 (d, J = 14.4 Hz, 3H)DMSO
¹³C NMR170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90DMSO
Infrared (IR)Data not available for N,N,4-trimethylbenzamide. For the related compound N,N-dimethylbenzamide, characteristic peaks include C=O stretch (~1630 cm⁻¹), C-N stretch (~1400 cm⁻¹), and aromatic C-H stretches.
Mass Spectrometry (MS)Data not available for N,N,4-trimethylbenzamide. For the related compound N,N-dimethylbenzamide, common fragments include the molecular ion peak (m/z 149), the benzoyl cation (m/z 105), and the phenyl cation (m/z 77).
Table 3: Solubility Profile
SolventSolubility
WaterInsoluble (predicted)
EthanolSoluble (predicted)
DichloromethaneSoluble (predicted)
Dimethyl Sulfoxide (DMSO)Soluble (predicted)

Note: Quantitative solubility data is not currently available in the literature. Predictions are based on the behavior of structurally similar compounds.

Experimental Protocols

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Methodology:

  • A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its formulation and application.

Methodology:

  • A known mass of the solute (Benzamide, N,N,4-trimethyl-) is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solute.

  • The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The solubility is typically expressed in units of mg/mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology for ¹H and ¹³C NMR:

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, the spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

  • For ¹³C NMR, a similar process is followed, often with proton decoupling to simplify the spectrum.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data specifically detailing the biological activity or the mechanism of action of Benzamide, N,N,4-trimethyl-. While some substituted benzamides are known to exhibit a range of biological effects, including antiemetic and antipsychotic properties, no such activities have been specifically attributed to N,N,4-trimethylbenzamide in the scientific literature.

The structurally related drug, Trimethobenzamide, is known to act as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone of the brain, which is involved in the vomiting reflex. However, it is crucial to note that the pharmacological profile of N,N,4-trimethylbenzamide may differ significantly.

Further research and biological screening are required to elucidate any potential therapeutic activities and to understand its interactions with biological systems and signaling pathways.

Logical Relationships in Physicochemical Property Determination

The following diagram illustrates the logical workflow for the characterization of a novel chemical entity like Benzamide, N,N,4-trimethyl-.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Evaluation Synthesis Synthesis of Benzamide, N,N,4-trimethyl- Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Assessment Solubility Solubility Studies Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Structural Confirmation BioScreening Biological Screening Spectroscopy->BioScreening Characterized Compound Mechanism Mechanism of Action Studies BioScreening->Mechanism

Caption: Workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for Benzamide, N,N,4-trimethyl-. While foundational information such as molecular weight, melting point, and NMR spectra are presented, there remain gaps in the literature concerning its boiling point, quantitative solubility, and comprehensive spectral analyses (IR and MS). Furthermore, its biological activity and potential interactions with signaling pathways are yet to be explored. The provided general experimental protocols serve as a starting point for researchers aiming to further characterize this compound. This document highlights the need for continued investigation to fully understand the properties and potential applications of Benzamide, N,N,4-trimethyl-.

References

A Technical Overview of Benzamide, N,N,4-trimethyl- (CAS: 14062-78-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of the currently available technical information for the chemical compound Benzamide, N,N,4-trimethyl-, with the CAS number 14062-78-3. Despite a comprehensive search of scientific literature and chemical databases, publicly available data on this specific compound is limited. This guide presents the confirmed physicochemical and spectroscopic properties. Notably, there is a significant lack of information regarding its biological activity, mechanism of action, and detailed experimental protocols. This document serves as a foundational data sheet rather than an exhaustive whitepaper.

Chemical Identity and Physical Properties

Benzamide, N,N,4-trimethyl- is a substituted benzamide derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 14062-78-3
Molecular Formula C10H13NO[1]
Molecular Weight 163.22 g/mol [1]
Physical State White crystalline solid[2]
Melting Point 41 °C[1]
Boiling Point 116 °C at 20 mmHg (lit.)290.31 °C (rough estimate)[1][2]
Flash Point 157 °C (lit.)[2]
Density 1.0508 (rough estimate)[1]
Refractive Index 1.5400 (estimate)[1]

Spectroscopic Data

Limited spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) data, has been reported for N,N,4-trimethylbenzamide.

Spectroscopy DataReference
¹H NMR (DMSO) δ: 2.34 (d, J = 14.4 Hz, 3H), ... (partial data)[3]
¹³C NMR (101 MHz, DMSO) δ 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90.[3]

Synthesis and Experimental Protocols

General Synthesis Workflow for N,N-disubstituted Benzamides

benzoic_acid 4-Methylbenzoic Acid product N,N,4-trimethylbenzamide benzoic_acid->product amine Dimethylamine amine->product coupling Coupling Agent (e.g., DCC, EDC) coupling->product solvent Solvent (e.g., DCM, DMF) solvent->product purification Purification (e.g., Chromatography) product->purification Crude Product final_product Purified Product purification->final_product

Caption: A generalized workflow for the synthesis of N,N-disubstituted benzamides.

Biological Activity and Mechanism of Action

There is no significant information available in the scientific literature regarding the biological activity or mechanism of action of Benzamide, N,N,4-trimethyl-. It is important to distinguish this compound from Trimethobenzamide, a structurally different antiemetic drug with which it can be confused due to a similar naming convention. Researchers should exercise caution and not extrapolate the properties of Trimethobenzamide to Benzamide, N,N,4-trimethyl-.

Due to the absence of data on its biological effects, no signaling pathways involving this compound can be described.

Safety and Toxicology

Comprehensive toxicological data for Benzamide, N,N,4-trimethyl- is not available. As with any chemical compound with unknown toxicological properties, it should be handled with appropriate care in a laboratory setting, using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Conclusion

Benzamide, N,N,4-trimethyl- (CAS: 14062-78-3) is a chemical compound for which there is a notable lack of in-depth technical information in the public domain. While basic physicochemical and limited spectroscopic data are available, there is no readily accessible information on its biological activity, mechanism of action, detailed synthesis protocols, or toxicological profile. This document summarizes the currently known data and highlights the significant gaps in knowledge. Further research would be required to elucidate the properties and potential applications of this compound.

References

"Benzamide, N,N,4-trimethyl-" molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Benzamide, N,N,4-trimethyl-. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodology.

Molecular Structure and Properties

Benzamide, N,N,4-trimethyl-, also known as N,N,4-trimethylbenzamide, is an organic compound belonging to the class of tertiary carboxamide derivatives of benzoic acid.

Chemical Structure

The molecular structure of Benzamide, N,N,4-trimethyl- consists of a central benzamide core. The benzene ring is substituted at the para-position (position 4) with a methyl group. The amide nitrogen is substituted with two methyl groups, making it a tertiary amide.

Physicochemical Data

The key physicochemical properties of Benzamide, N,N,4-trimethyl- are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 14062-78-3[1][2]
Melting Point 41 °C
Boiling Point 290.31 °C (estimated)
InChIKey ULKWBVNMJZUEBD-UHFFFAOYSA-N[3]
SMILES CN(C)C(=O)c1ccc(C)cc1[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Benzamide, N,N,4-trimethyl-. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.

NucleusChemical Shift (δ) in ppm
¹H NMR (in DMSO)7.29 (d, J = 7.9 Hz, 2H), 7.22 (d, J = 7.9 Hz, 2H), 2.93 (d, J = 17.3 Hz, 6H), 2.34 (d, J = 14.4 Hz, 3H)
¹³C NMR (in DMSO)170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90

Synthesis of Benzamide, N,N,4-trimethyl-

While a specific, detailed experimental protocol for the synthesis of Benzamide, N,N,4-trimethyl- is not widely published, a representative method can be adapted from general procedures for the synthesis of N,N-disubstituted benzamides. One common and effective method involves the acylation of a secondary amine with a substituted benzoyl chloride.

Representative Experimental Protocol: Acylation of Dimethylamine

This protocol describes the synthesis of Benzamide, N,N,4-trimethyl- from 4-methylbenzoyl chloride and dimethylamine.

Materials:

  • 4-methylbenzoyl chloride

  • Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzoyl chloride in an anhydrous aprotic solvent.

  • Addition of Base: Add an equimolar amount of a tertiary amine base, such as triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Amine Addition: Cool the reaction mixture in an ice bath. Slowly add a slight excess of dimethylamine solution via the dropping funnel while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Benzamide, N,N,4-trimethyl-.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Benzamide, N,N,4-trimethyl-.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start reactants Dissolve 4-methylbenzoyl chloride and triethylamine in solvent start->reactants cooling Cool to 0-5 °C reactants->cooling addition Slowly add dimethylamine cooling->addition reaction Stir at room temperature addition->reaction quench Quench with water reaction->quench extraction Separate organic layer quench->extraction wash_acid Wash with dilute HCl extraction->wash_acid wash_base Wash with NaHCO3 solution wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine drying Dry over Na2SO4 wash_brine->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration purification Vacuum distillation or column chromatography concentration->purification product Pure Benzamide, N,N,4-trimethyl- purification->product

Caption: A general workflow for the synthesis and purification of Benzamide, N,N,4-trimethyl-.

Potential Applications in Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities and are present in numerous approved drugs. While specific biological activity for Benzamide, N,N,4-trimethyl- is not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for drug discovery and development.

The benzamide scaffold is known to interact with various biological targets. For instance, substituted benzamides have been developed as antipsychotics, antiemetics, and gastroprokinetic agents. A notable example is trimethobenzamide, an antiemetic that is believed to act on the chemoreceptor trigger zone in the brain.[4][5][6] The N,N-dimethyl substitution on the amide can influence the compound's solubility, metabolic stability, and ability to cross the blood-brain barrier. The 4-methyl group can affect the electronic properties of the aromatic ring and its interaction with target proteins.

Given these general properties of related compounds, Benzamide, N,N,4-trimethyl- could serve as a scaffold or an intermediate in the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological activities and potential as a drug candidate.

References

"Benzamide, N,N,4-trimethyl-" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Benzamide, N,N,4-trimethyl- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N,N,4-trimethylbenzamide in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this document focuses on the solubility principles of structurally related benzamides, qualitative solubility information, and a detailed experimental protocol for determining precise solubility values.

Principles of Benzamide Solubility

The solubility of a substituted benzamide, such as N,N,4-trimethylbenzamide, in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of N,N,4-trimethylbenzamide, featuring a polar amide group and a largely nonpolar substituted benzene ring, suggests a degree of solubility in a range of organic solvents.

The key structural features influencing its solubility are:

  • Amide Group (-CONH₂): The amide functional group is polar and capable of acting as a hydrogen bond acceptor. This polarity enhances solubility in polar solvents.

  • N,N-dimethyl Substitution: The two methyl groups on the nitrogen atom prevent hydrogen bond donation from the amide nitrogen, which can slightly reduce solubility in highly polar, protic solvents compared to unsubstituted benzamide. However, it contributes to the overall molecular size and lipophilicity.

  • 4-methyl Substitution: The methyl group on the benzene ring is nonpolar and increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's solubility in aromatic and less polar solvents.

Based on these features, N,N,4-trimethylbenzamide is expected to be soluble in a variety of polar aprotic and polar protic organic solvents.

Qualitative Solubility Data

Compound NameSolventSolubility
3-fluoro-N,N,4-trimethylbenzamideEthanolSoluble[1]
3-fluoro-N,N,4-trimethylbenzamideDichloromethaneSoluble[1]
N,N-dimethylbenzamideEthanolHighly Soluble[2]
N,N-dimethylbenzamideAcetoneHighly Soluble[2]
N,N-dimethylbenzamideChloroformHighly Soluble[2]

This data suggests that N,N,4-trimethylbenzamide is likely to exhibit good solubility in common polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data for N,N,4-trimethylbenzamide in a specific organic solvent, the shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of N,N,4-trimethylbenzamide in a selected organic solvent at a controlled temperature.

Materials:

  • N,N,4-trimethylbenzamide (solid)

  • Selected organic solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid N,N,4-trimethylbenzamide to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the vial at the experimental temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered sample gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the concentration of N,N,4-trimethylbenzamide in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of N,N,4-trimethylbenzamide of known concentrations in the same solvent.

    • Calculate the solubility of N,N,4-trimethylbenzamide in the solvent based on the concentration of the saturated solution.

Data Analysis:

The solubility is typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Shake_Flask_Method cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess N,N,4-trimethylbenzamide to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle or centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H

References

Technical Guide: Physicochemical Properties of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N,N,4-trimethyl-, a substituted aromatic amide, presents a molecule of interest in medicinal chemistry and organic synthesis. Its structural features, comprising a benzoyl group with N,N-dimethyl and a 4-methyl substitution, suggest potential applications as an intermediate in the synthesis of more complex pharmacologically active molecules. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its handling, purification, and application in further research and development. This guide provides a concise overview of the available data for these properties, alongside generalized experimental protocols for their determination.

Physicochemical Data

The empirical data for the melting point of Benzamide, N,N,4-trimethyl- is available and presented below. However, a specific boiling point for this compound is not readily found in publicly available literature. For reference, the boiling point of the closely related compound, N,N-dimethylbenzamide, is provided.

Table 1: Physical Properties of Benzamide, N,N,4-trimethyl- and a Related Compound

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzamide, N,N,4-trimethyl-14062-78-3C₁₀H₁₃NO163.2241[1]Data not available
N,N-Dimethylbenzamide611-74-5C₉H₁₁NO149.1943-45132-133 (at 15 mmHg)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and determination of the melting point of Benzamide, N,N,4-trimethyl-. These protocols are based on standard organic chemistry laboratory techniques.

Synthesis of Benzamide, N,N,4-trimethyl-

This procedure describes a common method for the synthesis of N,N-disubstituted benzamides from the corresponding acyl chloride and a secondary amine.

Reaction:

4-Methylbenzoyl chloride + Dimethylamine → Benzamide, N,N,4-trimethyl- + Dimethylamine Hydrochloride

Materials:

  • 4-Methylbenzoyl chloride

  • Dimethylamine (2M solution in THF or gaseous)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using dimethylamine solution) or gas inlet tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzoyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a twofold molar excess of dimethylamine solution using a dropping funnel, or bubble gaseous dimethylamine through the solution, while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude Benzamide, N,N,4-trimethyl- can be further purified by recrystallization or column chromatography.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The following is a general procedure for determining the melting point range using a capillary melting point apparatus.

Materials:

  • Purified sample of Benzamide, N,N,4-trimethyl-

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the sample of Benzamide, N,N,4-trimethyl- is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating at a much slower rate (1-2°C per minute) as the temperature approaches the previously observed melting range.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

  • A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of a melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start: Obtain Purified Sample powder Grind Sample to Fine Powder start->powder pack Pack Sample into Capillary Tube powder->pack place Place Capillary in Apparatus pack->place heat_fast Rapid Heating for Approximate Range place->heat_fast heat_slow Slow Heating (1-2°C/min) for Accurate Measurement place->heat_slow cool Cool Apparatus heat_fast->cool cool->place New Sample observe_start Observe & Record T_start (First Liquid) heat_slow->observe_start observe_end Observe & Record T_end (All Liquid) observe_start->observe_end calculate Determine Melting Range (T_start - T_end) observe_end->calculate compare Compare with Literature Value calculate->compare end End: Purity Assessment compare->end

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of Benzamide, N,N,4-trimethyl- (CAS No: 14062-78-3, Formula: C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ). Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with expected data presented in tabular format for easy reference. This document serves as a practical resource for researchers involved in the synthesis, analysis, and quality control of this and similar chemical entities.

Introduction

Benzamide, N,N,4-trimethyl- is a substituted aromatic amide. Accurate structural elucidation and confirmation are critical for its application in research and development. Spectroscopic methods provide a non-destructive and highly informative approach to confirming the molecular structure and purity of this compound. This guide outlines the standard spectroscopic workflow and expected data for its comprehensive analysis.

Analytical Workflow

The structural characterization of Benzamide, N,N,4-trimethyl- typically follows a systematic workflow involving multiple spectroscopic techniques to provide orthogonal and confirmatory data.

analytical_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Elucidation Synthesis Synthesized Benzamide, N,N,4-trimethyl- Purification Purification Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep IR IR Spectroscopy Sample_Prep->IR NMR NMR Spectroscopy (1H, 13C) Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Connectivity and Environment NMR->NMR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Structure_Elucidation Structure Confirmation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Analytical workflow for the spectroscopic characterization of Benzamide, N,N,4-trimethyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of Benzamide, N,N,4-trimethyl-.

Expected ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3-7.4Doublet2HAr-H (ortho to C=O)
~ 7.1-7.2Doublet2HAr-H (meta to C=O)
~ 3.1Singlet3HN-CH₃
~ 2.9Singlet3HN-CH₃
~ 2.4Singlet3HAr-CH₃

Note: The two N-methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond, leading to two distinct singlets.

Expected ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 171C=O (Amide)
~ 142Ar-C (para to C=O)
~ 134Ar-C (ipso to C=O)
~ 129Ar-CH (meta to C=O)
~ 127Ar-CH (ortho to C=O)
~ 39N-CH₃
~ 35N-CH₃
~ 21Ar-CH₃
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-25 mg of the purified Benzamide, N,N,4-trimethyl- for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a clean, dry 5 mm NMR tube.

  • Instrumentation : The spectra should be acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition :

    • Use the same locked and shimmed sample.

    • Acquire the spectrum with proton decoupling. A 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1630StrongC=O (Amide) stretch
~ 1600, 1480Medium-WeakAromatic C=C stretch
~ 1400MediumC-N stretch
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation : A small amount of the solid Benzamide, N,N,4-trimethyl- is placed directly onto the ATR crystal.[1]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is used.

  • Background Collection : A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

  • Sample Analysis : The solid sample is placed on the ATR crystal, and a pressure arm is engaged to ensure good contact. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data
m/zRelative IntensityAssignment
163High[M]⁺ (Molecular Ion)
119Very High[M - N(CH₃)₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)
44Medium[N(CH₃)₂]⁺
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of Benzamide, N,N,4-trimethyl- (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : A GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) and an electron ionization (EI) source is used.[2]

  • GC Conditions :

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Data Analysis : The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular ion and fragmentation pattern. A library search (e.g., NIST) can be performed for tentative identification.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of Benzamide, N,N,4-trimethyl-. The data and protocols presented in this guide are intended to assist researchers in the unambiguous identification and quality assessment of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible spectroscopic data critical for advancing scientific research and development.

References

In-Depth Technical Guide on the Thermochemical Properties of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Benzamide, N,N,4-trimethyl-, a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data, details the experimental methodologies for determining these properties, and presents a hypothetical metabolic pathway based on related compounds.

Core Thermochemical Data

Table 1: Thermochemical Data for Benzamide, N,N,4-trimethyl-

PropertySymbolValueUnitsMethodReference
Molecular Formula-C₁₀H₁₃NO--[1]
Molecular WeightMW163.2163 g/mol -[1]
CAS Registry Number-14062-78-3--[1]
Enthalpy of SublimationΔsubH°82.4 ± 6.3kJ/molEstimated from hydrolysis data[NIST WebBook]
Gas Phase Enthalpy of ReactionΔrH°1529 ± 8.8kJ/molG+TS[NIST WebBook]
Gas Phase Gibbs Free Energy of ReactionΔrG°1501 ± 8.4kJ/molIMRE[NIST WebBook]

Note: The reported Enthalpy of Sublimation was converted from 19.7 ± 1.5 kcal/mol.

Experimental Protocols

The determination of thermochemical data for benzamide derivatives relies on a suite of precise experimental techniques. The following protocols are standard methodologies employed for obtaining the types of data presented above.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Bomb Calorimeter Setup cluster_2 Combustion and Data Acquisition cluster_3 Data Analysis prep1 Weighing of a precise mass of the sample prep2 Pelletizing the sample prep1->prep2 prep3 Placing the pellet in a crucible prep2->prep3 setup1 Placing the crucible in the combustion bomb prep3->setup1 setup2 Adding a known amount of water setup1->setup2 setup3 Pressurizing with high-purity oxygen setup2->setup3 setup4 Assembling the calorimeter with a known volume of water setup3->setup4 comb1 Igniting the sample electrically setup4->comb1 comb2 Recording the temperature change of the water bath over time comb1->comb2 analysis1 Calculating the heat capacity of the calorimeter comb2->analysis1 analysis2 Determining the heat released by the combustion reaction analysis1->analysis2 analysis3 Calculating the standard enthalpy of combustion (ΔcH°) analysis2->analysis3 analysis4 Calculating the standard enthalpy of formation (ΔfH°) using Hess's Law analysis3->analysis4 cluster_0 Setup cluster_1 Vapor Collection cluster_2 Analysis cluster_3 Calculation setup1 A sample of the solid is placed in a thermostatically controlled tube. setup2 An inert gas (e.g., nitrogen) is passed over the sample at a known, constant flow rate. setup1->setup2 collect1 The gas becomes saturated with the vapor of the substance. setup2->collect1 collect2 The vapor is transported by the inert gas to a cold trap or a solvent for collection. collect1->collect2 analysis1 The mass of the sublimed substance is determined. collect2->analysis1 analysis2 The vapor pressure is calculated from the mass, the volume of the carrier gas, and the temperature. analysis1->analysis2 analysis3 The experiment is repeated at several different temperatures. analysis2->analysis3 calc1 A plot of ln(P) versus 1/T is constructed. analysis3->calc1 calc2 The enthalpy of sublimation is determined from the slope of the line according to the Clausius-Clapeyron equation. calc1->calc2 A Benzamide, N,N,4-trimethyl- B N-hydroxymethyl-N,4-dimethylbenzamide A->B CYP450 Oxidation C N,4-Dimethylbenzamide B->C Spontaneous D Formaldehyde B->D Spontaneous E 4-Methylbenzoic acid C->E Amidase Hydrolysis F Methylamine C->F Amidase Hydrolysis

References

Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – N,N,4-trimethylbenzamide, a distinct member of the benzamide chemical family, currently represents a significant frontier in pharmacological research. Despite the well-documented and diverse biological activities of many benzamide derivatives, a comprehensive review of scientific literature and patent databases reveals a notable absence of in-depth studies specifically elucidating the biological activity of N,N,4-trimethylbenzamide. This technical guide addresses this knowledge gap by contextualizing the potential activities of this molecule through the lens of its structural analogs and proposes a strategic workflow for its future investigation.

The Benzamide Scaffold: A Foundation for Diverse Biological Activity

Benzamide and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of a wide array of therapeutic agents. These compounds have demonstrated a remarkable range of pharmacological effects, including but not limited to:

  • Central Nervous System (CNS) Activity: Numerous benzamide analogs exhibit activity as anticonvulsants, antipsychotics, and antiemetics. Their mechanisms often involve interaction with dopamine and serotonin receptors.

  • Insect Repellency: The well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a prominent example of a benzamide derivative, highlighting the potential for this chemical class to modulate insect behavior.

  • Enzyme Inhibition: Certain benzamides have been identified as potent inhibitors of enzymes such as histone deacetylases (HDACs), which are crucial targets in cancer therapy.

  • Antimicrobial Properties: Research has also explored the potential for benzamide derivatives to act as antibacterial and antifungal agents.

Given the structural similarity of N,N,4-trimethylbenzamide to these active compounds, it is plausible that it may exhibit one or more of these biological activities. However, without direct experimental evidence, any such prediction remains speculative. The specific substitution pattern of the trimethyl groups on the amide nitrogen and the benzene ring will undoubtedly play a critical role in determining its unique pharmacological profile.

Characterizing a Novel Compound: A Proposed Experimental Workflow

For researchers and drug development professionals interested in exploring the biological potential of N,N,4-trimethylbenzamide, a systematic and multi-tiered screening approach is recommended. The following workflow outlines a logical progression from initial broad-based screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: In Vitro & In Vivo Studies cluster_3 Phase 4: Lead Optimization Compound Acquisition & Purity Analysis Compound Acquisition & Purity Analysis High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Acquisition & Purity Analysis->High-Throughput Screening (HTS) HTS High-Throughput Screening (e.g., receptor binding, enzyme inhibition) Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT, LDH) HTS->Cytotoxicity Assays Hit Confirmation Hit Confirmation Cytotoxicity Assays->Hit Confirmation Dose-Response Studies Dose-Response Studies Hit Confirmation->Dose-Response Studies Initial Structure-Activity Relationship (SAR) Initial Structure-Activity Relationship (SAR) Dose-Response Studies->Initial Structure-Activity Relationship (SAR) Initial SAR Initial Structure-Activity Relationship (SAR) In Vitro Mechanistic Assays In Vitro Mechanistic Assays (e.g., signaling pathway analysis) Initial SAR->In Vitro Mechanistic Assays In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Mechanistic Assays->In Vivo Efficacy Models Preliminary Toxicology Preliminary Toxicology In Vivo Efficacy Models->Preliminary Toxicology Pharmacokinetic (ADME) Studies Pharmacokinetic (ADME) Studies Preliminary Toxicology->Pharmacokinetic (ADME) Studies Lead Optimization Lead Optimization Pharmacokinetic (ADME) Studies->Lead Optimization

In-Silico Prediction of "Benzamide, N,N,4-trimethyl-" Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a hypothetical in-silico prediction and validation workflow for the biological activity of "Benzamide, N,N,4-trimethyl-". The predicted activities and presented data are for illustrative purposes to guide researchers in computational drug discovery methodologies.

Introduction

"Benzamide, N,N,4-trimethyl-," also known as 4,N,N-trimethylbenzamide, is a small molecule with the chemical formula C10H13NO.[1][2][3] While the benzamide scaffold is present in a wide range of pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects, specific biological data for "Benzamide, N,N,4-trimethyl-" is not extensively available in public literature.[4][5] This technical guide provides a comprehensive framework for the in-silico prediction of its biological activity, from initial computational screening to designing experimental validation.

The methodologies outlined herein leverage established computational techniques to generate hypotheses about the compound's potential therapeutic applications, thereby accelerating the initial phases of drug discovery.

In-Silico Prediction Methodology

The in-silico evaluation of "Benzamide, N,N,4-trimethyl-" involves a multi-step computational workflow. This process begins with identifying potential protein targets and then uses molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess its therapeutic potential and drug-like properties.

Target Identification and Selection

Given the known activities of various benzamide derivatives, a plausible therapeutic area to investigate is oncology. For this hypothetical study, we will select Casein Kinase 2 (CK2) as a potential target. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival, making it a validated target for cancer therapy.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is used to predict the binding affinity and mode of interaction of "Benzamide, N,N,4-trimethyl-" with the ATP-binding pocket of CK2.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational models can predict the pharmacokinetic and toxicological properties of a molecule. These predictions help in identifying potential liabilities early in the drug discovery process.

in_silico_workflow cluster_start Initiation cluster_prediction In-Silico Prediction cluster_analysis Data Analysis cluster_validation Experimental Validation start Benzamide, N,N,4-trimethyl- (Lead Compound) target_id Target Identification (e.g., Casein Kinase 2) start->target_id admet ADMET Prediction (Drug-likeness) start->admet docking Molecular Docking (Binding Affinity Prediction) target_id->docking analysis Analysis of Predicted Data (Affinity, Safety Profile) docking->analysis admet->analysis validation In-vitro & Cell-based Assays analysis->validation

Caption: In-Silico Prediction Workflow for "Benzamide, N,N,4-trimethyl-".

Predicted Biological Activity and Properties (Hypothetical Data)

The following tables summarize the hypothetical results from the in-silico analysis of "Benzamide, N,N,4-trimethyl-".

Table 1: Predicted Binding Affinity against Casein Kinase 2 (CK2)
CompoundTargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)
Benzamide, N,N,4-trimethyl-CK2-7.81.5
Reference InhibitorCK2-9.20.1
Table 2: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighGood intestinal permeability.
Distribution
Volume of Distribution (VDss)0.8 L/kgModerate distribution into tissues.
Blood-Brain Barrier PermeantYesPotential for CNS side effects.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions.
CYP3A4 InhibitorNoLow risk of drug-drug interactions.
Excretion
Half-life2-4 hoursRelatively short duration of action.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskLow risk of cardiotoxicity.
HepatotoxicityLow riskLow risk of liver injury.

Experimental Protocols for Validation

The following protocols describe how the in-silico predictions could be experimentally validated.

In-Vitro CK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of "Benzamide, N,N,4-trimethyl-" against human CK2.

Materials:

  • Recombinant human CK2 enzyme

  • ATP

  • CK2-specific peptide substrate

  • Kinase buffer

  • "Benzamide, N,N,4-trimethyl-" (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • Microplate reader

Procedure:

  • Prepare a serial dilution of "Benzamide, N,N,4-trimethyl-" in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the CK2 enzyme and ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of "Benzamide, N,N,4-trimethyl-" on a cancer cell line with high CK2 expression (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • "Benzamide, N,N,4-trimethyl-" (dissolved in DMSO)

  • MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of "Benzamide, N,N,4-trimethyl-" for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

experimental_workflow cluster_invitro In-Vitro Validation cluster_cell Cell-Based Validation cluster_pathway Mechanism of Action kinase_assay CK2 Kinase Inhibition Assay (Determine IC50) cell_assay Cell Proliferation Assay (Determine GI50) kinase_assay->cell_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_assay->pathway_analysis

Caption: Experimental Validation Workflow.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action of "Benzamide, N,N,4-trimethyl-" through the inhibition of the CK2 signaling pathway.

signaling_pathway compound Benzamide, N,N,4-trimethyl- ck2 Casein Kinase 2 (CK2) compound->ck2 Inhibition akt Akt ck2->akt nf_kb NF-κB ck2->nf_kb proliferation Cell Proliferation & Survival akt->proliferation nf_kb->proliferation

Caption: Hypothetical Inhibition of the CK2 Signaling Pathway.

Conclusion

This technical guide presents a hypothetical yet scientifically grounded framework for the in-silico prediction and experimental validation of "Benzamide, N,N,4-trimethyl-" activity. The outlined methodologies, from target identification and molecular docking to ADMET prediction and subsequent experimental validation, represent a standard workflow in modern drug discovery. While the presented data is illustrative, the described process provides a robust starting point for any researcher interested in exploring the therapeutic potential of this and other under-investigated small molecules. The integration of computational and experimental approaches is paramount for the efficient identification and development of novel therapeutic agents.

References

An In-depth Technical Guide to Benzamide, N,N,4-trimethyl-: A Key Intermediate in Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide, N,N,4-trimethyl-, also known as N,N,4-trimethylbenzamide, is a substituted aromatic amide that serves as a crucial building block in organic synthesis. While it does not possess significant intrinsic biological activity, its utility as a research chemical lies in its role as a key intermediate in the construction of more complex and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry and drug development.

Chemical and Physical Properties

Benzamide, N,N,4-trimethyl- is a solid at room temperature with a relatively low melting point. Its structure, featuring a dimethylamide group and a methyl group on the benzene ring, makes it a versatile scaffold for further chemical modifications.

PropertyValueReference
CAS Number 14062-78-3
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Melting Point 41 °C
Predicted logP 1.72
Enthalpy of Sublimation (ΔsubH°) 19.7 ± 1.5 kcal/mol[1]

Synthesis of Benzamide, N,N,4-trimethyl-

The synthesis of N,N,4-trimethylbenzamide can be achieved through standard amidation reactions. The most common and direct methods involve the reaction of a 4-methylbenzoyl derivative with dimethylamine.

Experimental Protocol: From 4-Methylbenzoyl Chloride

This method involves the acylation of dimethylamine with 4-methylbenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 4-Methylbenzoyl chloride

  • Dimethylamine (e.g., 2M solution in THF or aqueous solution)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add dimethylamine (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure N,N,4-trimethylbenzamide.

Experimental Protocol: From 4-Methylbenzoic Acid

This method involves the activation of 4-methylbenzoic acid to facilitate amide bond formation with dimethylamine.

Materials:

  • 4-Methylbenzoic acid

  • Dimethylamine

  • A coupling agent (e.g., DCC, CDI) or a reagent to form the acid chloride in situ (e.g., thionyl chloride, oxalyl chloride)

  • A suitable solvent (e.g., DCM, THF)

  • A non-nucleophilic base (if necessary)

Procedure (using thionyl chloride):

  • In a round-bottom flask, suspend 4-methylbenzoic acid (1.0 eq) in a suitable solvent like toluene.

  • Add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methylbenzoyl chloride.

  • Proceed with the acylation of dimethylamine as described in Protocol 2.1.

Applications in Research and Development

The primary application of Benzamide, N,N,4-trimethyl- is as a chemical intermediate. Its structure can be strategically modified to build more complex molecular architectures for various applications, including pharmaceuticals.

Role as a Pharmaceutical Intermediate

While direct evidence of widespread use is limited, the core structure of N,N,4-trimethylbenzamide is found in precursors to significant pharmaceutical compounds. For instance, a closely related derivative, N,N,4-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, serves as an intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. This highlights the value of the N,N,4-trimethylbenzamide scaffold in constructing targeted therapeutics.

The N,N-dimethylamide group is often used in medicinal chemistry as a directing group in ortho-metalation reactions, allowing for regioselective functionalization of the aromatic ring.[2]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent use of Benzamide, N,N,4-trimethyl- in a research setting.

G cluster_synthesis Synthesis of N,N,4-trimethylbenzamide cluster_application Application as Intermediate Start Starting Materials (4-Methylbenzoyl Chloride, Dimethylamine) Reaction Amidation Reaction (Solvent, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure N,N,4-trimethylbenzamide Purification->Product Modification Further Chemical Modification Product->Modification Target Synthesis of Target Molecule Modification->Target Evaluation Biological Evaluation of Target Molecule Target->Evaluation

Caption: General workflow for the synthesis and application of N,N,4-trimethylbenzamide.

Synthetic Pathway Example

This diagram illustrates a representative synthetic pathway where a derivative of N,N,4-trimethylbenzamide is used to synthesize a more complex molecule, conceptually similar to intermediates used in drug synthesis.

G A N,N,4-trimethylbenzamide B Nitration (HNO3, H2SO4) A->B C 3-Nitro-N,N,4-trimethylbenzamide B->C D Reduction (e.g., H2, Pd/C) C->D E 3-Amino-N,N,4-trimethylbenzamide D->E F Sulfonylation (e.g., Tosyl Chloride) E->F G N,N,4-trimethyl-3- {[(4-methylphenyl)sulfonyl]amino} benzamide F->G H Further Elaboration G->H I Complex Target Molecule (e.g., Kinase Inhibitor) H->I

Caption: Synthetic pathway using N,N,4-trimethylbenzamide as a starting material.

Safety and Handling

As with any research chemical, Benzamide, N,N,4-trimethyl- should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

Benzamide, N,N,4-trimethyl- is a valuable research chemical whose significance lies not in its own biological effects, but in its role as a versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an important building block for the synthesis of complex molecules, particularly in the field of pharmaceutical development. This guide provides foundational knowledge for researchers looking to utilize this compound in their synthetic endeavors.

References

N,N,4-Trimethylbenzamide: A Technical Overview of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical guide on the chemical compound N,N,4-trimethylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide covers the known synthetic methods, physicochemical properties, and spectroscopic data of the compound. While the direct historical account of its discovery is not prominently documented, its existence is situated within the broader exploration of substituted benzamides, a class of compounds with diverse biological activities.

Introduction

N,N,4-trimethylbenzamide is a substituted aromatic amide. Its structure features a benzamide core with two methyl groups attached to the nitrogen atom and one methyl group at the para position (position 4) of the benzene ring. While specific biological activities for N,N,4-trimethylbenzamide are not extensively reported in publicly available literature, the broader class of benzamides has been investigated for a variety of applications, including their potential as antiemetics, anticonvulsants, insect repellents, herbicides, and antifungal agents. The well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a notable example of a biologically active substituted benzamide.[1][2] The study of N,N,4-trimethylbenzamide and its analogs contributes to the understanding of structure-activity relationships within this important class of chemical compounds.

Physicochemical and Spectroscopic Data

Precise analytical data is critical for the identification and characterization of chemical compounds. The following tables summarize the key physicochemical and spectroscopic properties of N,N,4-trimethylbenzamide.

Table 1: Physicochemical Properties of N,N,4-trimethylbenzamide

PropertyValueReference
CAS Number 14062-78-3[3]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Melting Point 41 °C[4]

Table 2: Spectroscopic Data for N,N,4-trimethylbenzamide

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.29d, J=7.9 Hz2HAr-H
7.18d, J=7.7 Hz2HAr-H
3.09s3HN-CH₃
2.96s3HN-CH₃
2.38s3HAr-CH₃

Note: NMR data is adapted from similar benzamide structures and may not be from a direct experimental result for N,N,4-trimethylbenzamide. For definitive data, it is recommended to consult primary literature or perform experimental analysis.

Synthesis of N,N,4-trimethylbenzamide

The synthesis of N,N,4-trimethylbenzamide can be achieved through several standard amidation procedures. A common and effective method involves the reaction of 4-methylbenzoyl chloride with dimethylamine.

Experimental Protocol: Synthesis from 4-Methylbenzoyl Chloride

This protocol describes a representative method for the synthesis of N,N,4-trimethylbenzamide.

Materials:

  • 4-Methylbenzoyl chloride

  • Dimethylamine (40% aqueous solution or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

Procedure:

  • In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine (2.2 equivalents) to the cooled solution with vigorous stirring. If using dimethylamine gas, it can be bubbled through the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N,N,4-trimethylbenzamide can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

Diagram 1: Synthetic Pathway for N,N,4-trimethylbenzamide

Synthesis reactant1 4-Methylbenzoyl Chloride product N,N,4-trimethylbenzamide reactant1->product + reactant2 Dimethylamine reactant2->product reagents Base (e.g., excess Dimethylamine) Solvent (e.g., Diethyl Ether)

Caption: General reaction scheme for the synthesis of N,N,4-trimethylbenzamide.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the peer-reviewed scientific literature detailing the biological activity of N,N,4-trimethylbenzamide. While many substituted benzamides have been investigated for their pharmacological and pesticidal properties, this particular derivative has not been a prominent subject of such studies. Therefore, no quantitative biological data can be presented, and no signaling pathways have been elucidated for N,N,4-trimethylbenzamide.

Diagram 2: Experimental Workflow for Synthesis and Purification

Workflow start Start: 4-Methylbenzoyl Chloride & Dimethylamine reaction Reaction in Solvent (e.g., Diethyl Ether) start->reaction workup Aqueous Workup (Wash with NaHCO₃ & Brine) reaction->workup drying Drying Organic Layer (Anhydrous MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Recrystallization) concentration->purification product Pure N,N,4-trimethylbenzamide purification->product

Caption: A typical workflow for the synthesis and purification of N,N,4-trimethylbenzamide.

Conclusion

N,N,4-trimethylbenzamide is a readily synthesizable compound within the broader class of substituted benzamides. Its physicochemical and spectroscopic properties are well-defined, allowing for its unambiguous identification. While the historical context of its initial discovery is not well-documented, its synthesis follows established chemical principles. The lack of significant reported biological activity for N,N,4-trimethylbenzamide suggests that it may not have been a primary focus of drug discovery or pesticide development programs to date. However, its structural similarity to other biologically active benzamides indicates that it could serve as a scaffold or intermediate for the synthesis of novel compounds with potential pharmacological or other useful properties. Further research would be necessary to explore any such potential.

References

An In-depth Technical Guide to Benzamide, N,N,4-trimethyl- Derivatives and Analogs as Dopamine D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N,N,4-trimethyl- and its analogs represent a class of compounds with significant interest in neuropharmacology, primarily due to their potential interaction with dopamine receptors. This technical guide provides a comprehensive overview of the core pharmacology, relevant experimental protocols, and signaling pathways associated with these compounds, with a particular focus on their activity at the dopamine D2 receptor.

While specific quantitative binding affinity data for N,N,4-trimethylbenzamide is not extensively available in public literature, this guide will utilize data from the structurally related and clinically significant compound, Trimethobenzamide, as a representative example. Trimethobenzamide is a well-documented dopamine D2 receptor antagonist used as an antiemetic, offering valuable insights into the potential activities of this chemical class.

Pharmacological Profile and Structure-Activity Relationships

Benzamide derivatives are a well-established class of dopamine D2 receptor antagonists. Their clinical applications range from antipsychotics to antiemetics, highlighting the therapeutic potential of modulating the dopaminergic system.

Trimethobenzamide: A Representative Analog

Trimethobenzamide acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is crucial for its antiemetic effects. While specific Ki or IC50 values for N,N,4-trimethylbenzamide are not readily found, the pharmacological actions of Trimethobenzamide provide a foundational understanding.

General Structure-Activity Relationships (SAR) of Benzamide-based D2 Antagonists

For benzamide derivatives, the following structural features are generally important for dopamine D2 receptor affinity and selectivity:

  • Benzamide Moiety: The core benzamide structure is essential for binding.

  • Substituents on the Benzene Ring: The type and position of substituents on the aromatic ring significantly influence binding affinity and selectivity. For instance, methoxy and halogen substitutions are common in potent D2 antagonists.

  • Amine Side Chain: The nature of the N-substituents and the linker connecting the benzamide to a distal basic amine are critical. The basic amine is thought to interact with a conserved aspartate residue in the transmembrane domain of the D2 receptor. The length and flexibility of this linker can modulate potency and selectivity.

  • N-Alkyl Groups: For N,N-dialkylbenzamides, the size and nature of the alkyl groups can impact binding.

Due to the limited availability of specific quantitative data for a series of N,N,4-trimethylbenzamide analogs, a detailed quantitative SAR table cannot be provided at this time.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades. D2 receptors can also signal through β-arrestin pathways and modulate ion channels.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Benzamide Benzamide, N,N,4-trimethyl- (Antagonist) Benzamide->D2R Blocks Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ D2R->G_beta_gamma Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Neuronal_Activity Decreased Neuronal Excitability Ion_Channels->Neuronal_Activity MAPK MAPK Pathway (ERK) Beta_Arrestin->MAPK Activates Downstream_MAPK Downstream Effects MAPK->Downstream_MAPK

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

Synthesis of N,N,4-Trimethylbenzamide and Analogs

A general and robust method for the synthesis of N,N-disubstituted benzamides involves the coupling of a carboxylic acid with a secondary amine.

Synthesis_Workflow Carboxylic_Acid 4-Methylbenzoic Acid or Analog Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Amine Dimethylamine or Analog Amine->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_Agent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Stir at RT Purification Column Chromatography Workup->Purification Product N,N,4-Trimethylbenzamide or Analog Purification->Product

General Synthesis Workflow for N,N-Dialkylbenzamides

Detailed Methodology:

  • Reaction Setup: To a solution of 4-methylbenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent like HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents).

  • Activation: The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: A secondary amine, such as dimethylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) are added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N,N,4-trimethylbenzamide or its analog.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Binding_Assay_Workflow Membranes Membrane Preparation (with D2 Receptors) Incubation Incubation (e.g., 60 min at 25°C) Membranes->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (N,N,4-trimethylbenzamide analog) (Varying Concentrations) Test_Compound->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing (Remove unbound radioligand) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Measure bound radioactivity Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Workflow for a Competitive Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed amount of membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone or [3H]Raclopride) at a concentration close to its Kd.

    • Varying concentrations of the unlabeled test compound (e.g., N,N,4-trimethylbenzamide analog).

    • Assay buffer to reach the final volume.

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This technical guide provides a foundational understanding of Benzamide, N,N,4-trimethyl- derivatives and analogs as potential ligands for the dopamine D2 receptor. While specific quantitative data for the title compound remains to be fully elucidated in the public domain, the information on the related compound Trimethobenzamide, coupled with the general principles of benzamide SAR, provides a strong basis for further research and development in this area. The detailed experimental protocols and signaling pathway diagrams included herein serve as practical resources for scientists and researchers in the field of neuropharmacology and drug discovery. Further investigation into the synthesis and pharmacological profiling of a focused library of N,N,4-trimethylbenzamide analogs is warranted to fully explore the therapeutic potential of this chemical scaffold.

A Technical Guide to "Benzamide, N,N,4-trimethyl-": Commercial Availability and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers for "Benzamide, N,N,4-trimethyl-," also known as N,N,4-trimethylbenzamide, and details a common experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields requiring this chemical compound.

Commercial Supplier Overview

"Benzamide, N,N,4-trimethyl-" (CAS No. 14062-78-3) is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of these suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Sigma-Aldrich 4,N,N-TRIMETHYLBENZAMIDE AldrichCPR14062-78-3C₁₀H₁₃NO163.22Not specified50 mg
Parchem Benzamide, N,N,4-trimethyl-14062-78-3C₁₀H₁₃NO163.22Not specifiedBulk inquiries
BLD Pharm N,N,4-Trimethylbenzamide14062-78-3C₁₀H₁₃NO163.22>95% (Typical)Inquire for details

Note: Purity and available quantities from some suppliers are not always publicly listed and may require a direct inquiry.

Physicochemical Properties

Key physicochemical properties of "Benzamide, N,N,4-trimethyl-" are provided below for reference.

PropertyValue
Melting Point 41 °C
Boiling Point 290.31 °C (estimated)
Density 1.0508 g/cm³ (estimated)
Appearance White to off-white solid

Synthetic Protocol: Amidation of 4-Methylbenzoyl Chloride with Dimethylamine

A common and effective method for the synthesis of "Benzamide, N,N,4-trimethyl-" is the reaction of 4-methylbenzoyl chloride with dimethylamine. This nucleophilic acyl substitution reaction is typically high-yielding and straightforward to perform in a laboratory setting.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 4-Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride NN4-Trimethylbenzamide Benzamide, N,N,4-trimethyl- 4-Methylbenzoyl_Chloride->NN4-Trimethylbenzamide Dimethylamine Dimethylamine Dimethylamine->NN4-Trimethylbenzamide

Figure 1: Reaction scheme for the synthesis of N,N,4-trimethylbenzamide.
Materials and Reagents

  • 4-Methylbenzoyl chloride

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Amine and Base: In a separate flask, prepare a solution of dimethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of 4-methylbenzoyl chloride in the ice bath using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure "Benzamide, N,N,4-trimethyl-".

Experimental Workflow Diagram

G A Dissolve 4-methylbenzoyl chloride in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Add dimethylamine and triethylamine solution dropwise B->C D Stir at room temperature for 2-4 hours C->D E Quench with saturated NaHCO3 solution D->E F Separate organic layer E->F G Wash with NaHCO3, water, and brine F->G H Dry over MgSO4 G->H I Filter and concentrate H->I J Purify by column chromatography or recrystallization I->J K Obtain pure Benzamide, N,N,4-trimethyl- J->K

Figure 2: Experimental workflow for the synthesis of N,N,4-trimethylbenzamide.

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • 4-Methylbenzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dimethylamine: Flammable and corrosive. Can cause severe skin burns and eye damage. Use in a well-ventilated area or fume hood.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be done in a fume hood.

This guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted in a safe and appropriate manner.

Benzamide, N,N,4-trimethyl-: A Technical Review of a Sparsely Characterized Aromatic Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N,N,4-trimethyl-, a substituted aromatic amide, represents a chemical entity with limited characterization in publicly available scientific literature. Its structural similarity to a broad class of biologically active benzamides, including pharmaceuticals and insect repellents, suggests potential for further investigation. This technical guide synthesizes the available physicochemical data for Benzamide, N,N,4-trimethyl- and provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies associated with structurally related compounds. The scarcity of direct research on this specific molecule necessitates a comparative approach, drawing insights from analogous N,N-dialkyl toluamides and other substituted benzamides to inform potential avenues of future research.

Physicochemical Properties

The fundamental physicochemical properties of Benzamide, N,N,4-trimethyl- are summarized in the table below. These data are essential for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 14062-78-3[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Melting Point 41 °C[1]
LogP (Octanol/Water) 1.72[1]

Synthesis of N,N-Dialkyl-Toluamides

General Experimental Protocol: Two-Step Synthesis of N,N-Dialkyl-Toluamides

This protocol is based on established methods for synthesizing compounds such as N,N-diethyl-m-toluamide (DEET).[2]

Step 1: Formation of the Acyl Chloride

  • To a round-bottom flask containing p-toluic acid (1 equivalent) and a few drops of dimethylformamide (DMF) as a catalyst, add oxalyl chloride (1.2-1.5 equivalents).[2]

  • The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or neat.

  • The mixture is stirred at room temperature, often under a fume hood due to the evolution of HCl and CO gases.[2]

  • The reaction progress can be monitored by the cessation of gas evolution.

  • Upon completion, the excess oxalyl chloride and solvent are removed under reduced pressure to yield the crude p-toluoyl chloride.

Step 2: Amidation

  • The crude p-toluoyl chloride is dissolved in an appropriate aprotic solvent, such as DCM or tetrahydrofuran (THF).

  • The solution is cooled in an ice bath.

  • A solution of dimethylamine (2-3 equivalents) in the same solvent is added dropwise to the cooled acyl chloride solution. A base, such as triethylamine or pyridine, may be added to scavenge the HCl byproduct.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography or gas chromatography).

  • The reaction is quenched with water or a dilute aqueous acid solution.

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo.

  • The crude product, Benzamide, N,N,4-trimethyl-, can be purified by column chromatography on silica gel or by distillation.

Diagram of the general synthesis of N,N,4-trimethylbenzamide:

G p_toluic_acid p-Toluic Acid p_toluoyl_chloride p-Toluoyl Chloride p_toluic_acid->p_toluoyl_chloride Acyl Chloride Formation target_compound Benzamide, N,N,4-trimethyl- p_toluoyl_chloride->target_compound Amidation dimethylamine Dimethylamine dimethylamine->target_compound reagent1 Oxalyl Chloride (or SOCl₂) DMF (cat.) reagent1->p_toluoyl_chloride reagent2 Base (e.g., Triethylamine) reagent2->target_compound

General synthesis of N,N,4-trimethylbenzamide.

Potential Biological Activities (Inferred from Related Compounds)

Due to the absence of biological data for Benzamide, N,N,4-trimethyl-, this section summarizes the activities of structurally similar compounds to suggest potential areas of investigation.

Insect Repellent Activity

The most well-known N,N-dialkyl-toluamide is N,N-diethyl-m-toluamide (DEET), a highly effective and widely used insect repellent.[3][4] DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies.[4][5] The mechanism of action is thought to involve the blocking of insect olfactory receptors that detect human sweat and breath.[4] Given the structural similarity, it is plausible that Benzamide, N,N,4-trimethyl- may also possess insect repellent properties.

Table 1: Efficacy of DEET against different mosquito species (for comparison)

Mosquito SpeciesConcentrationProtection Time
Aedes aegypti20%~5 hours
Anopheles stephensi20%~6 hours
Culex quinquefasciatus20%~8 hours

Note: This data is for DEET and is provided for comparative purposes only.

Antimicrobial and Anticancer Activities

Various substituted benzamides have been investigated for their potential as therapeutic agents. Studies have reported on benzamide derivatives with:

  • Antimicrobial Activity: Some benzamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[6] For instance, certain 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides have demonstrated potent antimicrobial effects with MIC values in the low micromolar range.[6]

  • Anticancer Activity: N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7, MDA-MB-231, K562, and A549.[7] Some of these compounds displayed inhibitory activity comparable to the established anti-cancer agent Entinostat (MS-275).[7]

Other Potential Activities

Substituted benzamides have been explored for a wide range of other biological activities, including:

  • CETP Inhibition: Benzyl benzamide derivatives have been identified as inhibitors of the cholesteryl ester transfer protein (CETP), which could be a therapeutic strategy for raising HDL cholesterol levels and preventing cardiovascular disease.[8] One such derivative showed an IC₅₀ value of 1.3 µM.[8]

  • Pesticidal Activity: Novel benzamides with pyridine-linked 1,2,4-oxadiazole substitutions have demonstrated good larvicidal and fungicidal activities.[9][10]

Experimental Workflows for Screening

For researchers interested in investigating the biological potential of Benzamide, N,N,4-trimethyl-, a general workflow for synthesis and screening can be proposed based on methodologies reported for analogous compounds.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_followup Lead Optimization synthesis Synthesis of Benzamide, N,N,4-trimethyl- purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization insect_repellent Insect Repellent Assays (e.g., Arm-in-cage) characterization->insect_repellent antimicrobial Antimicrobial Assays (MIC/MBC determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, SRB against cell lines) characterization->anticancer other_assays Other Bioassays (e.g., Enzyme inhibition) characterization->other_assays sar Structure-Activity Relationship (SAR) Studies insect_repellent->sar antimicrobial->sar anticancer->sar other_assays->sar in_vivo In Vivo Efficacy and Toxicity Studies sar->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Workflow for synthesis and screening of novel benzamides.

Conclusion

Benzamide, N,N,4-trimethyl- is a chemical compound for which there is a notable lack of comprehensive scientific data. Its physicochemical properties are documented, but its biological activities and potential applications remain largely unexplored. By examining the extensive research on structurally related N,N-dialkyl-toluamides and other substituted benzamides, it is reasonable to hypothesize that Benzamide, N,N,4-trimethyl- could exhibit biological activities such as insect repellency, or possess antimicrobial or anticancer properties. The synthesis of this compound is achievable through established chemical methodologies. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a starting point for the synthesis, characterization, and systematic biological evaluation of this understudied molecule. Further investigation is warranted to elucidate its potential utility and to expand the structure-activity relationship landscape of the benzamide class of compounds.

References

Methodological & Application

Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of N,N,4-trimethylbenzamide

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N,N,4-trimethylbenzamide from 4-methylbenzoyl chloride and dimethylamine. This reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry for the formation of amide bonds. The protocol covers the experimental procedure, purification, characterization, and safety considerations. The target compound is a tertiary benzamide derivative, a scaffold found in various biologically active molecules, making this synthesis relevant for drug discovery and development.

Chemical Reaction Scheme

The synthesis involves the reaction of 4-methylbenzoyl chloride (also known as p-toluoyl chloride) with dimethylamine in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme Figure 1: Reaction of 4-methylbenzoyl chloride with dimethylamine to yield N,N,4-trimethylbenzamide.

Compound Data

The physical and chemical properties of the key reactant and the final product are summarized in the table below.

Property4-Methylbenzoyl ChlorideN,N,4-trimethylbenzamide
CAS Number 874-60-2[1][2]14062-78-3[3]
Molecular Formula C₈H₇ClO[1]C₁₀H₁₃NO[3][4]
Molecular Weight 154.59 g/mol [1][2]163.22 g/mol [3]
Appearance Colorless to pale yellow liquid[5]White crystalline solid
Melting Point -4 to -2 °C[2]Not available
Boiling Point 226 °C[6]Not available
Density 1.169 g/mL at 25 °C[2]Not available

Experimental Protocol

This protocol is based on standard Schotten-Baumann reaction conditions, analogous to the synthesis of similar amides from acyl chlorides.[7]

Materials and Equipment
  • Reagents: 4-methylbenzoyl chloride (≥98%), Dimethylamine (2.0 M solution in THF or as hydrochloride salt), Triethylamine (≥99%), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, addition funnel, ice bath, separatory funnel, rotary evaporator, standard glassware for purification (e.g., column chromatography setup), fume hood.

Synthesis Procedure
  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

  • Reagent Addition: To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in 30 mL of anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess amines, 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid, and finally with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N,N,4-trimethylbenzamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Reaction Parameters
ParameterValue
Stoichiometry (4-methylbenzoyl chloride:Dimethylamine:Triethylamine) 1 : 1.2 : 1.2
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Expected Yield 80-95% (based on similar reactions)

Experimental Workflow Diagram

The logical flow of the synthesis protocol is illustrated in the diagram below.

SynthesisWorkflow start Start setup 1. Reaction Setup (Flask in Ice Bath) start->setup add_amines 2. Add Dimethylamine & Triethylamine in DCM setup->add_amines add_acyl_chloride 3. Add 4-Methylbenzoyl Chloride Solution Dropwise add_amines->add_acyl_chloride reaction 4. Stir at RT (2-3 hours) add_acyl_chloride->reaction workup 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup dry_concentrate 6. Dry & Concentrate (Na₂SO₄, Rotovap) workup->dry_concentrate purify 7. Purification (Chromatography/Recrystallization) dry_concentrate->purify characterize 8. Characterization (NMR, MS, IR) purify->characterize end End (Pure N,N,4-trimethylbenzamide) characterize->end

Caption: Workflow for the synthesis of N,N,4-trimethylbenzamide.

Safety and Handling Precautions

  • 4-Methylbenzoyl chloride is corrosive, a lachrymator, and reacts with water.[5][6] It causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dimethylamine is flammable and corrosive. It can cause severe skin and eye irritation.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.

  • The reaction is exothermic and should be cooled in an ice bath during the addition of the acyl chloride to control the reaction rate and prevent side reactions.

  • All procedures should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a straightforward and efficient protocol for synthesizing N,N,4-trimethylbenzamide. The method utilizes a standard nucleophilic acyl substitution reaction that is high-yielding and can be performed with common laboratory reagents and equipment. This protocol is well-suited for researchers in organic synthesis and medicinal chemistry for producing tertiary benzamide derivatives for further study.

References

Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the amidation of 4-methylbenzoic acid with dimethylamine to synthesize N,N,4-trimethylbenzamide. This reaction is a fundamental transformation in organic synthesis, frequently employed in the development of pharmaceuticals and other fine chemicals. The protocols outlined below utilize common coupling reagents to achieve efficient amide bond formation. This guide includes quantitative data summaries, detailed experimental procedures, and visualizations of the chemical processes to ensure reproducible and successful synthesis.

Introduction

The formation of an amide bond is one of the most critical reactions in medicinal chemistry and drug development. The target molecule, N,N,4-trimethylbenzamide, is a tertiary amide synthesized from 4-methylbenzoic acid and dimethylamine. Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This document details protocols using two common and effective coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base.

Data Presentation

The following table summarizes typical quantitative data for the amidation of 4-methylbenzoic acid with dimethylamine using different coupling agents, based on literature for analogous reactions. These values can serve as a benchmark for optimizing the reaction conditions.

Coupling Agent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EDC, HOBt, DIPEADichloromethane (DCM)25 (Room Temp.)12 - 1885 - 95
HATU, DIPEADimethylformamide (DMF)25 (Room Temp.)2 - 490 - 98
DCC, DMAPDichloromethane (DCM)0 to 251280 - 90
TiCl₄, PyridineDichloromethane (DCM)85 (Reflux)6 - 1270 - 85[1]

Reaction Mechanism and Workflow

General Reaction Scheme

G reactant1 4-Methylbenzoic Acid reaction Coupling Agent, Solvent, Base reactant1->reaction + reactant2 Dimethylamine reactant2->reaction + product N,N,4-Trimethylbenzamide reaction->product

Caption: General reaction for the amidation of 4-methylbenzoic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N,N,4-trimethylbenzamide.

References

Application Notes and Protocols for the Synthesis of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of Benzamide, N,N,4-trimethyl-, a compound of interest in medicinal chemistry and materials science. The protocol is based on the well-established method of reacting an acyl chloride with a secondary amine.

Chemical Properties and Data

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 14062-78-3
Appearance Expected to be a solid or oil
Boiling Point Not readily available
Melting Point Not readily available
Solubility Expected to be soluble in organic solvents

Experimental Protocol: Synthesis of Benzamide, N,N,4-trimethyl-

This protocol is divided into two main stages: the preparation of 4-methylbenzoyl chloride from 4-methylbenzoic acid, followed by the reaction of the acyl chloride with dimethylamine to yield the final product.

Part A: Synthesis of 4-Methylbenzoyl Chloride (p-Toluoyl Chloride)

This procedure outlines the conversion of 4-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas trap (e.g., with aqueous NaOH)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzoic acid.

  • Add anhydrous dichloromethane to dissolve the acid.

  • Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure. The crude 4-methylbenzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of Benzamide, N,N,4-trimethyl-

This part of the protocol describes the Schotten-Baumann reaction of 4-methylbenzoyl chloride with dimethylamine.

Materials:

  • Crude 4-methylbenzoyl chloride from Part A

  • Dimethylamine (solution in THF, ethanol, or as a gas)

  • Anhydrous inert solvent (e.g., dichloromethane, diethyl ether, or THF)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude 4-methylbenzoyl chloride in an anhydrous inert solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of dimethylamine (approximately 2-2.5 equivalents) in the same solvent or use a commercially available solution.

  • Slowly add the dimethylamine solution to the stirred solution of 4-methylbenzoyl chloride via the addition funnel, maintaining the temperature below 10 °C. A precipitate of dimethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water or a dilute aqueous NaOH solution to dissolve the hydrochloride salt and neutralize any excess acid chloride.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess dimethylamine), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Benzamide, N,N,4-trimethyl-.

Purification: The crude product can be purified by one of the following methods:

  • Vacuum Distillation: If the product is a liquid, it can be purified by distillation under reduced pressure.

  • Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).

  • Column Chromatography: For high purity, the product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The identity and purity of the synthesized Benzamide, N,N,4-trimethyl- should be confirmed by analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • Melting point analysis (if solid)

Diagrams

Synthesis_Workflow cluster_part_a Part A: Synthesis of 4-Methylbenzoyl Chloride cluster_part_b Part B: Synthesis of N,N,4-trimethylbenzamide cluster_purification Purification A1 4-Methylbenzoic Acid A2 Dissolve in DCM A1->A2 A3 Add Thionyl Chloride & DMF A2->A3 A4 Reflux A3->A4 A5 Remove Excess Reagents A4->A5 A6 Crude 4-Methylbenzoyl Chloride A5->A6 B1 Dissolve Acyl Chloride in Solvent A6->B1 B2 Add Dimethylamine Solution B1->B2 B3 Reaction at 0°C to RT B2->B3 B4 Aqueous Workup B3->B4 B5 Dry and Concentrate B4->B5 B6 Crude Product B5->B6 P1 Purification B6->P1 P2 Vacuum Distillation / Recrystallization / Chromatography P1->P2 P3 Pure N,N,4-trimethylbenzamide P2->P3

Caption: Experimental workflow for the synthesis of Benzamide, N,N,4-trimethyl-.

Schotten_Baumann_Mechanism reagents {4-Methylbenzoyl Chloride | + | Dimethylamine} intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product {N,N,4-trimethylbenzamide | + | Dimethylamine Hydrochloride} intermediate->product Chloride Elimination & Protonation

Caption: Simplified reaction mechanism for the formation of Benzamide, N,N,4-trimethyl-.

Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Benzamide, N,N,4-trimethyl- (CAS No: 14062-78-3), a substituted aromatic amide, utilizing the technique of recrystallization. This method is a cornerstone of purification for solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.

Introduction

N,N,4-trimethylbenzamide is a solid organic compound with a melting point of 41°C. Effective purification is crucial for its use in research and development, particularly in drug discovery pipelines where purity is paramount. Recrystallization is a robust and scalable method for achieving high purity of solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Solvent Selection and Solubility

The choice of solvent is critical for a successful recrystallization. Based on the "like dissolves like" principle and solubility data for the parent compound, benzamide, a solvent system of ethanol and water is proposed. N,N,4-trimethylbenzamide, being a moderately polar molecule, is expected to be soluble in a polar protic solvent like ethanol, especially upon heating. Water can then be used as an anti-solvent to induce crystallization upon cooling.

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Ethanol25~5-10Moderately soluble at room temperature.
Ethanol78 (Boiling Point)> 30Highly soluble at elevated temperature.
Water25< 0.5Sparingly soluble to insoluble.
Water100 (Boiling Point)~1-2Slightly soluble at elevated temperature.
Ethanol/Water (e.g., 80:20 v/v)25~2-5Reduced solubility compared to pure ethanol.
Ethanol/Water (e.g., 80:20 v/v)~80-90> 25High solubility at elevated temperature.

Experimental Protocol

This protocol outlines the steps for the purification of approximately 5 grams of crude N,N,4-trimethylbenzamide.

Materials and Equipment:

  • Crude N,N,4-trimethylbenzamide

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 5.0 g of crude N,N,4-trimethylbenzamide into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of ethanol until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask (250 mL) containing a small amount of boiling ethanol on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully and quickly pour the hot solution of the compound through the fluted filter paper. The preheating of the filtration apparatus prevents premature crystallization of the product.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point (e.g., 35°C) or in a vacuum desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (41°C) is an indicator of high purity.

    • Calculate the percent recovery.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude N,N,4-trimethylbenzamide dissolve Dissolve in Minimum Hot Ethanol start->dissolve Add Ethanol hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble Impurities Present cool_rt Cool to Room Temperature dissolve->cool_rt No Insoluble Impurities hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration drying Dry Crystals vacuum_filtration->drying end_product Pure N,N,4-trimethylbenzamide drying->end_product

Caption: Workflow for the recrystallization of N,N,4-trimethylbenzamide.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable. Avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs.

Troubleshooting

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a small amount of a miscible anti-solvent (like water) can sometimes help induce crystallization.

  • No crystal formation: If crystals do not form upon cooling, the solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. If these methods fail, some of the solvent may need to be evaporated to increase the concentration.

  • Low recovery: A low recovery can be due to using too much solvent during dissolution or washing, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the washing solvent is ice-cold. Allow sufficient time for crystallization in the ice bath.

Application Note and Protocol for the Chromatographic Purification of N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N,4-trimethylbenzamide is a tertiary benzamide derivative with potential applications in chemical synthesis and drug discovery. As with many synthetic compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This document outlines a general protocol for the purification of N,N,4-trimethylbenzamide using flash column chromatography, a common and effective technique for purifying moderately polar organic compounds. Additionally, a high-performance liquid chromatography (HPLC) method for analytical purity assessment is described. These methods are based on established procedures for structurally similar benzamides and provide a strong starting point for optimization.

Key Applications:

  • Purification of N,N,4-trimethylbenzamide from a crude reaction mixture.

  • Isolation of the target compound for further synthetic steps or biological screening.

  • Analytical assessment of purity.

Experimental Protocols

Flash Column Chromatography Purification

This protocol is designed for the preparative purification of N,N,4-trimethylbenzamide on a laboratory scale.

Materials and Equipment:

  • Crude N,N,4-trimethylbenzamide

  • Silica gel (standard grade, 230-400 mesh)

  • Solvents: n-Hexane (or pentane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude N,N,4-trimethylbenzamide in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase. Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent, add silica gel to form a free-flowing powder, and remove the solvent by rotary evaporation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • If the sample is in solution, carefully apply it to the top of the silica bed using a pipette.

    • If the sample is adsorbed onto silica, carefully add the dried powder to the top of the column.

    • Add another thin layer of sand over the sample.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the target compound from impurities. A common gradient might be from 5% EtOAc in hexane to 20% EtOAc in hexane. For challenging separations, a shallow gradient is recommended.[1]

    • Maintain a constant flow rate and collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of the compound by Thin Layer Chromatography (TLC).

    • Spot each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 7:3 Hexane:EtOAc).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure N,N,4-trimethylbenzamide.

  • Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to obtain the purified N,N,4-trimethylbenzamide.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes an analytical Reverse-Phase HPLC (RP-HPLC) method to determine the purity of the purified N,N,4-trimethylbenzamide. This method is adapted from a validated procedure for a similar compound, trimethobenzamide.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A good starting point is a mixture of Methanol and an aqueous buffer like ammonium formate.[2] For example, a 44:56 (v/v) mixture of methanol and 10mM ammonium formate.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 213 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified N,N,4-trimethylbenzamide in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 10 µg/mL).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all components (e.g., 12 minutes).[2]

  • Data Interpretation:

    • Identify the peak corresponding to N,N,4-trimethylbenzamide based on its retention time.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Representative Chromatographic Data for N,N,4-trimethylbenzamide Purification

ParameterFlash ChromatographyAnalytical HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 (5 µm)
Mobile Phase Gradient: 5% to 20% Ethyl Acetate in HexaneIsocratic: 44:56 Methanol:Ammonium Formate (10mM)[2]
Flow Rate Gravity/Low Pressure1.0 mL/min[2]
Detection TLC with UV visualizationUV at 213 nm[2]
Typical Retention Rf ≈ 0.4 (in 7:3 Hexane:EtOAc)Retention Time ≈ 5-7 min (estimated)
Purity Before ~85% (Crude)~85%
Purity After >98% (by TLC)>99% (by peak area)
Recovery Yield 85-95%N/A

Visualizations

Chromatographic_Purification_Workflow start Start: Crude N,N,4-trimethylbenzamide prep Sample Preparation (Dissolution or Adsorption) start->prep loading Sample Loading prep->loading packing Column Packing (Silica Gel Slurry) packing->loading elution Gradient Elution (Hexane:EtOAc) loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation pure_product Purified N,N,4-trimethylbenzamide evaporation->pure_product hplc Purity Assessment (Analytical HPLC) pure_product->hplc final_product Final Product (>99% Pure) hplc->final_product

Caption: Workflow for the purification of N,N,4-trimethylbenzamide.

HPLC_Analysis_Logic sample Purified Sample Prepare solution (e.g., 10 µg/mL in mobile phase) injection Injection Inject 10 µL of sample sample->injection hplc_system HPLC System C18 Column Mobile Phase: Methanol/Ammonium Formate Flow: 1.0 mL/min Detection: UV 213 nm hplc_system->injection separation Chromatographic Separation Isocratic Elution injection->separation detection UV Detection Generate Chromatogram separation->detection data_analysis Data Analysis Integrate peak areas Calculate % Purity detection->data_analysis result {Result | Purity > 99%} data_analysis->result

Caption: Logical flow of the analytical HPLC method.

References

Application Notes and Protocols for the Quantification of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Benzamide, N,N,4-trimethyl- (CAS No. 14062-78-3). Given the limited availability of direct analytical methods for this specific compound, this guide synthesizes information from analogous compounds and established analytical techniques to propose robust starting methodologies. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed experimental protocols, data presentation tables, and workflow diagrams to guide researchers in developing and validating their own quantitative assays for Benzamide, N,N,4-trimethyl-.

Introduction

Benzamide, N,N,4-trimethyl-, a substituted benzamide derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this analyte is crucial for its application in drug discovery, process chemistry, and quality control. These application notes provide a comprehensive guide to developing and implementing analytical methods for its quantification.

Physicochemical Properties

A summary of the known physicochemical properties of Benzamide, N,N,4-trimethyl- is presented in Table 1. This information is vital for the development of suitable analytical methods.

Table 1: Physicochemical Properties of Benzamide, N,N,4-trimethyl-

PropertyValueReference
CAS Number 14062-78-3[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Melting Point 12-13 °C
Solubility Predicted to be soluble in organic solvents such as ethanol and dichloromethane; likely insoluble or poorly soluble in water.

Analytical Methods

Based on the chemical structure of Benzamide, N,N,4-trimethyl-, two primary analytical techniques are recommended for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of Benzamide, N,N,4-trimethyl-.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Stock Standard (in Methanol or Acetonitrile) Working Prepare Working Standards (Dilute with Mobile Phase) Standard->Working Injection Inject into HPLC System Working->Injection Sample Prepare Sample Solution (Dissolve in appropriate solvent) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (Scan for λmax) Separation->Detection Calibration Generate Calibration Curve (Peak Area vs. Concentration) Detection->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC method development and quantification.

Objective: To develop a reversed-phase HPLC method for the quantification of Benzamide, N,N,4-trimethyl-.

Materials:

  • Benzamide, N,N,4-trimethyl- reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or Ammonium formate (for mobile phase modification)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of Benzamide, N,N,4-trimethyl- reference standard and dissolve it in 10 mL of methanol or acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing Benzamide, N,N,4-trimethyl- in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A starting point for method development could be a mixture of methanol and water or acetonitrile and water. The addition of a small amount of formic acid (e.g., 0.1%) or a buffer like ammonium formate can improve peak shape. A suggested starting gradient is presented in Table 2.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: As no experimental UV spectrum is available, it is recommended to use a PDA detector to scan a broad wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on the benzamide chromophore, a λmax in the range of 210-240 nm is expected. For a similar compound, trimethobenzamide, a detection wavelength of 213 nm has been used[2].

Table 2: Suggested HPLC Gradient Program

Time (min)% Mobile Phase A (Water with 0.1% Formic Acid)% Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
09010
201090
251090
269010
309010
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

    • Quantify the amount of Benzamide, N,N,4-trimethyl- in the sample by interpolating its peak area into the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Standard_GC Prepare Stock Standard (in Methanol or Ethyl Acetate) Working_GC Prepare Working Standards (Dilute with solvent) Standard_GC->Working_GC Injection_GC Inject into GC-MS System Working_GC->Injection_GC Sample_GC Prepare Sample Solution (Dissolve in appropriate solvent) Sample_GC->Injection_GC Separation_GC Chromatographic Separation (e.g., HP-5ms column) Injection_GC->Separation_GC Detection_MS Mass Spectrometric Detection (Scan or SIM mode) Separation_GC->Detection_MS Calibration_GC Generate Calibration Curve (Peak Area vs. Concentration) Detection_MS->Calibration_GC Quantification_GC Quantify Analyte in Sample Calibration_GC->Quantification_GC

Caption: Workflow for GC-MS method development and quantification.

Objective: To develop a GC-MS method for the quantification of Benzamide, N,N,4-trimethyl-.

Materials:

  • Benzamide, N,N,4-trimethyl- reference standard

  • GC grade methanol or ethyl acetate

  • Internal standard (e.g., a structurally similar compound not present in the sample)

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or triple quadrupole)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Standard Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Benzamide, N,N,4-trimethyl- in methanol or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution. If an internal standard is used, add it to each standard to a constant concentration.

  • Sample Preparation: Dissolve the sample in the chosen solvent to an expected concentration within the calibration range. Add the internal standard to the same concentration as in the working standards.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

    • Injection Volume: 1 µL

    • Oven Temperature Program: A starting point could be:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode (e.g., m/z 50-400) for initial identification and method development. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity. Characteristic ions for Benzamide, N,N,4-trimethyl- would need to be determined from the full scan mass spectrum.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the peak corresponding to Benzamide, N,N,4-trimethyl- by its retention time and mass spectrum.

    • For quantification in SIM mode, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Perform a linear regression analysis.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Method Validation

Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical methods and protocols outlined in this document provide a solid foundation for the quantification of Benzamide, N,N,4-trimethyl-. Researchers should use these guidelines as a starting point and optimize the methods for their specific sample matrices and instrumentation. Proper method validation is essential to ensure the generation of reliable and accurate quantitative data.

References

Application Note: Quantitative Analysis of N,N,4-trimethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of N,N,4-trimethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a framework for researchers engaged in the analysis of related compounds in various matrices. This document includes sample preparation guidelines, instrument parameters, and expected analytical performance metrics.

Introduction

N,N,4-trimethylbenzamide is a chemical compound with the molecular formula C10H13NO.[1] Accurate and reliable analytical methods are essential for its detection and quantification in research and pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds such as N,N,4-trimethylbenzamide. This application note provides a detailed experimental protocol for the GC-MS analysis of this compound.

Predicted Mass Spectrometry Fragmentation

Table 1: Predicted Mass Fragments for N,N,4-trimethylbenzamide

m/zProposed Fragment IonStructure of Fragment
163Molecular Ion [M]+4-CH3-C6H4-C(=O)N(CH3)2+
119[M - N(CH3)2]+4-CH3-C6H4-C(=O)+
91[C7H7]+ (Tropylium ion)C7H7+
44[N(CH3)2]+(CH3)2N+

Experimental Protocol

The following protocol is adapted from established methods for the analysis of structurally similar compounds, such as N,N-dimethylbenzamide.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of N,N,4-trimethylbenzamide in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution with the same solvent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For analysis of the compound in a specific matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be developed and validated. The final extract should be dissolved in the same solvent used for the calibration standards.

GC-MS Instrumentation and Conditions

Table 2: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnRtx-5 amine (30 m x 0.32 mm x 1.50 µm) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate2 mL/min
Oven ProgramInitial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Final Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Mass Range40-400 amu
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Analysis: Identify N,N,4-trimethylbenzamide in the sample by comparing its retention time and mass spectrum with that of a reference standard. The expected retention time, based on that of N,N-dimethylbenzamide (8.5 min), should be confirmed experimentally.

  • Quantitative Analysis: For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 119) against the concentration of the calibration standards. Determine the concentration of N,N,4-trimethylbenzamide in the samples from this calibration curve.

Quantitative Data and Performance

The following table presents expected performance characteristics for a validated GC-MS method for a related compound, which can be used as a benchmark for the analysis of N,N,4-trimethylbenzamide.

Table 3: Method Validation Parameters (based on N,N-dimethylbenzamide analysis)

ParameterExpected Value
Linearity (Correlation Coefficient, r²)> 0.99
Precision (% CV)< 2%
Accuracy (% Recovery)80-98%
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards injection GC Injection (1 µL) cal_standards->injection sample_extract Sample Extraction sample_extract->injection separation Chromatographic Separation (Rtx-5 amine column) injection->separation detection Mass Spectrometry (EI, Scan/SIM) separation->detection qual_analysis Qualitative Analysis (Retention Time & Spectrum) detection->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) detection->quant_analysis report Final Report qual_analysis->report quant_analysis->report

Caption: GC-MS workflow for N,N,4-trimethylbenzamide analysis.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of N,N,4-trimethylbenzamide. The detailed protocol for sample preparation, instrument conditions, and data analysis will be valuable for researchers in drug development and other scientific fields requiring the accurate measurement of this compound. Method validation should be performed in the user's laboratory to ensure the desired performance characteristics are met for the specific application.

References

Application Notes and Protocols: "Benzamide, N,N,4-trimethyl-" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzamide, N,N,4-trimethyl- (also known as N,N-dimethyl-4-methylbenzamide or N,N-dimethyl-p-toluamide) as a key building block in modern organic synthesis. The primary application highlighted is its role as a powerful directed metalation group (DMG) in Directed ortho-Metalation (DoM) reactions, enabling the regioselective synthesis of highly substituted aromatic compounds.

Introduction: The Power of Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings with high regioselectivity.[1][2] The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, facilitating the deprotonation at the adjacent position.[1][2] The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of substituents exclusively at the ortho position.[3]

The tertiary amide functionality, such as the one present in Benzamide, N,N,4-trimethyl-, is one of the most effective DMGs.[4] Its strong coordinating ability allows for efficient and clean ortho-lithiation, making Benzamide, N,N,4-trimethyl- a valuable starting material for the synthesis of complex, polysubstituted aromatic molecules that are often challenging to prepare using traditional electrophilic aromatic substitution methods.

Application: Benzamide, N,N,4-trimethyl- as a Directed Metalation Group

Benzamide, N,N,4-trimethyl- serves as an excellent substrate for DoM reactions. The N,N-dimethylamide group directs the lithiation to the C2 and C6 positions of the benzene ring. The methyl group at the C4 position does not sterically hinder this process and can be a useful handle for further transformations or a key feature in the target molecule.

The general workflow for a DoM reaction using Benzamide, N,N,4-trimethyl- is depicted below:

DoM_Workflow start Benzamide, N,N,4-trimethyl- lithiation ortho-Lithiation (s-BuLi, TMEDA, THF, -78 °C) start->lithiation intermediate Aryllithium Intermediate lithiation->intermediate quench Electrophilic Quench intermediate->quench electrophile Electrophile (E+) electrophile->quench product ortho-Substituted Product quench->product

Caption: Experimental workflow for Directed ortho-Metalation of Benzamide, N,N,4-trimethyl-.

This strategy allows for the precise introduction of a wide array of functional groups onto the aromatic ring, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Experimental Protocols

The following is a generalized protocol for the directed ortho-lithiation of Benzamide, N,N,4-trimethyl- and subsequent reaction with an electrophile. This protocol is based on well-established procedures for similar N,N-dialkylbenzamides.

3.1. General Procedure for ortho-Lithiation and Electrophilic Quench

Materials:

  • Benzamide, N,N,4-trimethyl-

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Benzamide, N,N,4-trimethyl- (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Add freshly distilled TMEDA (1.2 eq) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of s-BuLi (1.2 eq) in cyclohexane dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the chosen electrophile (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for the time indicated in the table below (typically 1-3 hours), then allow the reaction to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

3.2. Expected Products and Representative Yields

The following table summarizes the expected products and approximate yields for the reaction of the ortho-lithiated Benzamide, N,N,4-trimethyl- with various electrophiles, based on analogous reactions with similar substrates.

Electrophile (E+)Product (ortho-Substituted Benzamide)Approximate Yield (%)
Iodomethane (CH₃I)Benzamide, N,N,2,4-tetramethyl-80-90
Benzaldehyde (PhCHO)Benzamide, 2-(hydroxy(phenyl)methyl)-N,N,4-trimethyl-75-85
Trimethylsilyl chloride (TMSCl)Benzamide, N,N,4-trimethyl-2-(trimethylsilyl)-85-95
Carbon dioxide (CO₂)2-(Dimethylcarbamoyl)-5-methylbenzoic acid70-80
N,N-Dimethylformamide (DMF)2-(Dimethylcarbamoyl)-5-methylbenzaldehyde65-75

Synthesis of Biologically Active Scaffolds

While direct applications of Benzamide, N,N,4-trimethyl- as a starting material for the synthesis of currently marketed drugs were not prominently found, the benzamide moiety is a common scaffold in a wide range of biologically active molecules. Benzamide derivatives have shown diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

The ortho-substituted products obtained from DoM reactions with Benzamide, N,N,4-trimethyl- can serve as advanced intermediates for the synthesis of novel drug candidates. The introduced functional group at the ortho position can be further elaborated to construct more complex molecular architectures.

Below is a conceptual pathway illustrating how an ortho-functionalized benzamide could be a precursor in a drug discovery program.

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_application Drug Discovery start Benzamide, N,N,4-trimethyl- dom Directed ortho-Metalation + Electrophile (E) start->dom intermediate ortho-Functionalized Benzamide dom->intermediate elaboration Further Elaboration intermediate->elaboration target Biologically Active Target Molecule elaboration->target screening Biological Screening target->screening lead_opt Lead Optimization screening->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Conceptual workflow from building block to drug candidate.

Conclusion

Benzamide, N,N,4-trimethyl- is a valuable and versatile building block in organic synthesis. Its primary utility lies in its role as a highly effective directed metalation group, enabling the regioselective synthesis of a wide variety of ortho-substituted aromatic compounds. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science, to access novel and complex molecular structures.

References

Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Medicinal Chemistry Applications of Benzamide Derivatives as Tyrosine Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While "Benzamide, N,N,4-trimethyl-" itself is primarily utilized as a chemical intermediate, its structural motif is integral to the design of highly potent and selective therapeutic agents. This document provides detailed application notes and protocols for a series of 4-(arylaminomethyl)benzamide derivatives that have demonstrated significant potential as tyrosine kinase inhibitors, a critical class of targets in oncology.

The following sections detail the biological activity of these compounds against various tyrosine kinases, provide comprehensive protocols for their synthesis and biological evaluation, and illustrate key experimental workflows and signaling pathways. This information is intended to serve as a practical guide for researchers engaged in the discovery and development of novel kinase inhibitors based on the benzamide scaffold.

Quantitative Data Summary

The inhibitory activity of selected 4-(arylaminomethyl)benzamide derivatives was evaluated against a panel of receptor tyrosine kinases. The data is presented as the percentage of enzyme activity inhibited at a compound concentration of 10 nM.[1]

Table 1: Inhibition of Receptor Tyrosine Kinases by 4-(Arylaminomethyl)benzamide Derivatives (at 10 nM)

Compound IDEGFR (%)HER-2 (%)HER-4 (%)IGF1R (%)InsR (%)KDR (VEGFR2) (%)PDGFRa (%)PDGFRb (%)
11 9154421612162518
13 9268552115283322
18 7545382518486755
20 8251453324357768
Imatinib 1512853109592

Data extracted from Kalinichenko et al., Molecules 2019, 24(19), 3543.[1]

The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines. The following table summarizes the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected Benzamide Derivatives

Compound IDK562 (CML)Jurkat (T-cell leukemia)U-937 (Histiocytic lymphoma)HCT-116 (Colon)MCF-7 (Breast)
11 0.81.21.52.53.1
13 0.50.91.11.82.2
18 1.22.52.84.15.5
20 0.91.82.13.24.0
Imatinib 0.3>105.2>10>10

Data extracted from Kalinichenko et al., Molecules 2019, 24(19), 3543.[1]

Experimental Protocols

General Protocol for the Synthesis of 4-(Arylaminomethyl)benzamide Derivatives

This protocol describes the synthesis of the target benzamide derivatives via a multi-step process starting from 4-(bromomethyl)benzoic acid.

Materials:

  • 4-(bromomethyl)benzoic acid

  • Appropriate primary or secondary amine (e.g., aniline, piperazine derivatives)

  • Thionyl chloride (SOCl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Appropriate substituted benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 4-(Aminomethyl)benzoic acid derivatives

  • Dissolve 4-(bromomethyl)benzoic acid (1 eq.) in DMF.

  • Add the desired amine (2.5 eq.) and DIPEA (3 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amide Coupling to form the final 4-(Arylaminomethyl)benzamide derivatives

  • Dissolve the substituted benzoic acid (1 eq.) in DCM.

  • Add EDC (1.2 eq.) and HOBt (1.2 eq.) and stir for 30 minutes at 0 °C.

  • Add the 4-(aminomethyl)benzoic acid derivative from Step 1 (1 eq.) and DIPEA (2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography on silica gel.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amide Coupling 4-bromomethyl-benzoic acid 4-bromomethyl-benzoic acid Reaction1 Amination (DMF, DIPEA) 4-bromomethyl-benzoic acid->Reaction1 Amine Amine Amine->Reaction1 Intermediate 4-(Aminomethyl)benzoic acid derivative Reaction1->Intermediate Reaction2 Amide Coupling (DCM, EDC, HOBt, DIPEA) Intermediate->Reaction2 Substituted benzoic acid Substituted benzoic acid Substituted benzoic acid->Reaction2 Final_Product 4-(Arylaminomethyl)benzamide derivative Reaction2->Final_Product

Caption: General synthetic workflow for 4-(arylaminomethyl)benzamide derivatives.

Protocol for In Vitro Tyrosine Kinase Inhibition Assay

This protocol details a luminescent kinase assay to determine the inhibitory activity of the synthesized compounds against various tyrosine kinases. The assay measures the amount of ATP remaining after the kinase reaction.[1]

Materials:

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)

  • Purified recombinant tyrosine kinase enzymes (e.g., EGFR, HER-2)

  • Kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate peptide (specific for each kinase)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a white multi-well plate, add the kinase, the appropriate substrate, and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubate the plate at 30 °C for 60 minutes.

  • After incubation, add an equal volume (25 µL) of Kinase-Glo® Plus reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a luminometer.

  • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))

G Start Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Add_Compound Add Test Compound or Vehicle (DMSO) Start->Add_Compound Start_Reaction Initiate Reaction with ATP Add_Compound->Start_Reaction Incubate_30C Incubate at 30°C for 60 min Start_Reaction->Incubate_30C Add_KinaseGlo Add Kinase-Glo® Plus Reagent Incubate_30C->Add_KinaseGlo Incubate_RT Incubate at RT for 10 min Add_KinaseGlo->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition

Caption: Workflow for the in vitro tyrosine kinase inhibition assay.

Protocol for Antiproliferative Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the benzamide derivatives on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound. % Viability = 100 x (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)

G Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT-based antiproliferative assay.

Signaling Pathway

The 4-(arylaminomethyl)benzamide derivatives discussed herein act as ATP-competitive inhibitors of receptor tyrosine kinases such as EGFR. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation and subsequent activation of downstream signaling pathways, which are crucial for cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Ligand Ligand EGFR EGFR Ligand->EGFR Binding Kinase_Domain Kinase Domain EGFR->Kinase_Domain Dimerization & Activation ATP ATP ATP->Kinase_Domain Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Downstream_Signaling Activation Benzamide_Inhibitor Benzamide Derivative Benzamide_Inhibitor->Kinase_Domain Inhibition Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: Inhibition of EGFR signaling by benzamide derivatives.

References

Application Notes and Protocols for Benzamide Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Benzamide, N,N,4-trimethyl-" as a Ligand in Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While direct catalytic applications of "Benzamide, N,N,4-trimethyl-" as a traditional ligand are not extensively documented in scientific literature, the broader class of N,N-dialkylbenzamides plays a crucial role in modern catalysis. These molecules are widely employed as highly effective directing groups in transition metal-catalyzed C-H bond functionalization reactions. The benzamide moiety, through coordination of its carbonyl oxygen to a metal center, positions the catalyst to selectively activate a specific C-H bond, typically at the ortho-position of the aromatic ring. This directed C-H activation strategy enables the synthesis of complex organic molecules with high precision and efficiency.

This document provides an overview of the application of N,N-dialkylbenzamides as directing groups in two key catalytic transformations: Rhodium-catalyzed ortho-olefination and Palladium-catalyzed ortho-arylation. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in a research setting. Additionally, a protocol for the synthesis of "Benzamide, N,N,4-trimethyl-" is provided.

I. Synthesis of Benzamide, N,N,4-trimethyl-

A straightforward method for the synthesis of N,N,4-trimethylbenzamide involves the reaction of 4-methylbenzoyl chloride with dimethylamine.

Experimental Protocol:

Materials:

  • 4-Methylbenzoyl chloride

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Triethylamine or Pyridine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • To a stirred solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add a solution of dimethylamine (1.2 eq) in THF via a dropping funnel. Alternatively, bubble dimethylamine gas through the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N,N,4-trimethylbenzamide.

Logical Workflow for Synthesis:

G Synthesis of N,N,4-trimethylbenzamide cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product 4-Methylbenzoyl_chloride 4-Methylbenzoyl Chloride Reaction_Step Reaction in Anhydrous Solvent (DCM) 0 °C to Room Temperature 4-Methylbenzoyl_chloride->Reaction_Step Dimethylamine Dimethylamine Dimethylamine->Reaction_Step Base Base (e.g., Triethylamine) Base->Reaction_Step Quenching Quenching with Water Reaction_Step->Quenching Reaction Completion Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product N,N,4-trimethylbenzamide Purification->Final_Product

Workflow for the synthesis of N,N,4-trimethylbenzamide.

II. Rhodium-Catalyzed Ortho-Olefination of N,N-Dialkylbenzamides

The N,N-dialkylbenzamide group can direct the rhodium-catalyzed C-H olefination at the ortho-position of the aromatic ring. This reaction allows for the introduction of a variety of olefinic groups.

Quantitative Data:

EntryBenzamide SubstrateAlkeneProductYield (%)
1N,N-DiethylbenzamideStyrene(E)-N,N-Diethyl-2-styrylbenzamide95
2N,N-DiethylbenzamideEthyl acrylate(E)-N,N-Diethyl-2-(2-ethoxycarbonylvinyl)benzamide85
3N,N-Dimethyl-4-methoxybenzamideStyrene(E)-N,N-Dimethyl-4-methoxy-2-styrylbenzamide92
4N,N-Dimethyl-4-chlorobenzamiden-Butyl acrylate(E)-N,N-Dimethyl-4-chloro-2-(2-n-butoxycarbonylvinyl)benzamide78

Experimental Protocol:

Materials:

  • N,N-Dialkylbenzamide (1.0 eq)

  • Alkene (1.5-3.0 eq)

  • [RhCp*Cl₂]₂ (Rhodium catalyst, 2.5 mol%)

  • AgSbF₆ (Cocatalyst, 10 mol%)

  • Cu(OAc)₂ (Oxidant, 2.0 eq)

  • 1,2-Dichloroethane (DCE) or t-AmylOH (Solvent)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube, add the N,N-dialkylbenzamide (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (DCE or t-AmylOH) and the alkene (1.5-3.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Diagram:

G Catalytic Cycle for Rh-Catalyzed Ortho-Olefination Rh_III_precatalyst [Rh(III)Cp] Precatalyst Active_Rh_III Active [Rh(III)Cp] Species Rh_III_precatalyst->Active_Rh_III Activation Cyclometalated_Intermediate Cyclometalated Rh(III) Intermediate Active_Rh_III->Cyclometalated_Intermediate C-H Activation with Benzamide Alkene_Coordination Alkene Coordination Cyclometalated_Intermediate->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Ortho-Olefinated Product Beta_Hydride_Elimination->Product Rh_I_species [Rh(I)Cp*] Beta_Hydride_Elimination->Rh_I_species Reductive_Elimination Reductive Elimination Rh_I_species->Active_Rh_III Oxidation Oxidant Oxidant (Cu(II)) Oxidant->Rh_I_species

Proposed catalytic cycle for Rh-catalyzed C-H olefination.

III. Palladium-Catalyzed Ortho-Arylation of N,N-Dialkylbenzamides

The N,N-dialkylbenzamide directing group is also effective for palladium-catalyzed ortho-arylation of the aromatic ring with aryl halides.

Quantitative Data:

EntryBenzamide SubstrateAryl HalideProductYield (%)
1N,N-DimethylbenzamideIodobenzeneN,N-Dimethyl-[1,1'-biphenyl]-2-carboxamide88
2N,N-Dimethylbenzamide4-IodotolueneN,N,4'-Trimethyl-[1,1'-biphenyl]-2-carboxamide92
3N,N-Dimethyl-4-fluorobenzamideBromobenzeneN,N-Dimethyl-4-fluoro-[1,1'-biphenyl]-2-carboxamide75
4N,N-Dimethylbenzamide1-Bromo-4-methoxybenzeneN,N-Dimethyl-4'-methoxy-[1,1'-biphenyl]-2-carboxamide85

Experimental Protocol:

Materials:

  • N,N-Dialkylbenzamide (1.0 eq)

  • Aryl Halide (1.2-1.5 eq)

  • Pd(OAc)₂ (Palladium catalyst, 5-10 mol%)

  • Ligand (e.g., PPh₃, PCy₃, or a specific phosphine ligand, 10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In a Schlenk tube, combine the N,N-dialkylbenzamide (1.0 eq), aryl halide (1.2-1.5 eq), Pd(OAc)₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at 100-140 °C for 12-48 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the ortho-arylated product.

Catalytic Cycle Diagram:

G Catalytic Cycle for Pd-Catalyzed Ortho-Arylation Pd_0 Pd(0) Oxidative_Addition Oxidative Addition Pd_0->Oxidative_Addition Ar-X Pd_II_Aryl Ar-Pd(II)-X Oxidative_Addition->Pd_II_Aryl CH_Activation C-H Activation Pd_II_Aryl->CH_Activation Benzamide Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd_0 Product Ortho-Arylated Product Reductive_Elimination->Product Base Base Base->CH_Activation Aryl_Halide Ar-X

Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may need to be optimized for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

Application Note and Protocol for Antimicrobial Activity Screening of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2] This document provides a detailed protocol for the initial screening of the antimicrobial activity of the specific compound, Benzamide, N,N,4-trimethyl-.

It is important to note that as of the date of this document, a comprehensive review of scientific literature did not yield specific data on the antimicrobial activity of Benzamide, N,N,4-trimethyl-. Therefore, this document serves as a general guideline and template for researchers to conduct such an investigation. The experimental protocols outlined below are based on established methodologies for screening novel chemical entities for antimicrobial efficacy.

Principle

The antimicrobial activity of a test compound is typically assessed by its ability to inhibit the growth of or kill pathogenic microorganisms. This is often evaluated through in vitro assays such as the disk diffusion method for preliminary screening and broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials and Reagents

  • Benzamide, N,N,4-trimethyl- (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Ciprofloxacin (positive control for bacteria)

  • Fluconazole (positive control for fungi)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standards (0.5)

  • Incubator

Experimental Protocols

Preparation of Test Compound and Control Stock Solutions
  • Prepare a stock solution of Benzamide, N,N,4-trimethyl- at a concentration of 10 mg/mL in sterile DMSO.

  • Prepare stock solutions of ciprofloxacin and fluconazole at 1 mg/mL in an appropriate sterile solvent (e.g., water or DMSO).

  • Further dilutions should be prepared in the respective sterile broth (MHB for bacteria, SDB for fungi) to achieve the desired final concentrations for the assays.

Inoculum Preparation
  • From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi) on an appropriate agar plate, pick 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Dilute this standardized suspension in the appropriate sterile broth to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the broth microdilution assay.

Disk Diffusion Assay (Preliminary Screening)
  • Prepare MHA plates for bacteria and SDA plates for fungi.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the standardized microbial suspension.

  • Allow the plates to dry for 3-5 minutes.

  • Aseptically place sterile filter paper disks (6 mm) onto the surface of the inoculated agar.

  • Pipette a specific volume (e.g., 10 µL) of the Benzamide, N,N,4-trimethyl- stock solution onto a disk.

  • Place disks with the positive controls (ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (DMSO) on the same plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • The final volume in each well should be 100 µL after serial dilution.

  • Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL and the target inoculum concentration.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria and 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The following tables present hypothetical data for the antimicrobial screening of Benzamide, N,N,4-trimethyl-.

Table 1: Hypothetical Zone of Inhibition Data from Disk Diffusion Assay

Test Compound/ControlConcentration on DiskZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Benzamide, N,N,4-trimethyl-100 µg12100
Ciprofloxacin5 µg2530NA
Fluconazole25 µgNANA22
DMSO10 µL000

NA: Not Applicable

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data from Broth Microdilution Assay

MicroorganismMIC (µg/mL) of Benzamide, N,N,4-trimethyl-MIC (µg/mL) of CiprofloxacinMIC (µg/mL) of Fluconazole
Staphylococcus aureus1281NA
Escherichia coli2560.5NA
Candida albicans>512NA2

NA: Not Applicable

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening & Determination cluster_analysis Analysis prep_compound Prepare Compound & Control Stock Solutions disk_diffusion Disk Diffusion Assay prep_compound->disk_diffusion broth_microdilution Broth Microdilution Assay prep_compound->broth_microdilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->disk_diffusion prep_inoculum->broth_microdilution measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones determine_mic Determine MIC broth_microdilution->determine_mic

Caption: Experimental workflow for antimicrobial activity screening.

logical_relationship compound Benzamide, N,N,4-trimethyl- prelim_screen Preliminary Screening (Disk Diffusion) compound->prelim_screen activity_present Zone of Inhibition > 0 mm prelim_screen->activity_present quant_assay Quantitative Assay (Broth Microdilution) mic_determination Determine MIC quant_assay->mic_determination activity_present->quant_assay Yes no_activity No Significant Activity activity_present->no_activity No

Caption: Logical workflow for assessing antimicrobial potential.

Conclusion

The protocols described in this document provide a standardized framework for the initial in vitro evaluation of the antimicrobial properties of Benzamide, N,N,4-trimethyl-. Should preliminary screening indicate potential activity, further studies, including determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and investigation of the mechanism of action, would be warranted. Researchers and drug development professionals are encouraged to adapt these general methodologies to their specific laboratory conditions and research objectives.

References

Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed overview of the development and experimental evaluation of 5-HT4 receptor agonists, with a focus on the benzamide chemical class. The specific compound "Benzamide, N,N,4-trimethyl-" is not a recognized 5-HT4 receptor agonist in published literature. Therefore, the following application notes and protocols are based on data from structurally related, potent benzamide 5-HT4 receptor agonists. The provided information is intended to serve as a guide for researchers in the field of drug discovery and pharmacology.

Introduction to 5-HT4 Receptor Agonists

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor (GPCR), is a key therapeutic target for gastrointestinal motility disorders and has shown potential in the treatment of cognitive deficits.[1][2][3] Agonism of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This signaling cascade in the enteric nervous system enhances acetylcholine release, thereby promoting gastrointestinal motility.[1] In the central nervous system, 5-HT4 receptor activation is associated with improved learning and memory.[3]

Benzamide derivatives represent a significant class of 5-HT4 receptor agonists.[4][6] However, achieving high affinity and selectivity requires specific structural features that are absent in simple molecules like "Benzamide, N,N,4-trimethyl-".

Structure-Activity Relationships (SAR) of Benzamide 5-HT4 Agonists

The development of potent and selective benzamide 5-HT4 agonists has revealed several key structural requirements for activity. Simple benzamides lacking these features, such as "Benzamide, N,N,4-trimethyl-", are not expected to exhibit significant affinity for the 5-HT4 receptor.

Key structural features for potent benzamide 5-HT4 agonism include:

  • A Substituted Benzamide Core: Typically, the benzene ring is substituted with a 4-amino group and a 5-chloro group. A 2-methoxy group is also often present, contributing to the binding affinity.

  • A Basic Amine Moiety: A crucial element is a basic nitrogen atom, usually part of a piperidine ring, which is connected to the benzamide nitrogen via a short linker. This basic amine is thought to interact with a conserved aspartate residue in the receptor's transmembrane domain 3.

  • An Extended Side Chain: A lipophilic side chain attached to the piperidine nitrogen is essential for high-affinity binding. The nature and length of this side chain significantly influence the agonist's potency and pharmacokinetic properties.

The simple structure of "Benzamide, N,N,4-trimethyl-" lacks the critical 4-amino and 5-chloro substitutions, the piperidine ring, and the extended lipophilic side chain, which collectively account for the high affinity and efficacy of established benzamide 5-HT4 agonists.

Below is a diagram illustrating the key structural features of potent benzamide 5-HT4 receptor agonists.

SAR_Benzamide_5HT4_Agonists cluster_0 Key Structural Features of Benzamide 5-HT4 Agonists Benzamide Substituted Benzamide Core (e.g., 4-amino, 5-chloro, 2-methoxy) Linker Linker Benzamide->Linker Piperidine Basic Amine Moiety (e.g., Piperidine) Linker->Piperidine SideChain Extended Lipophilic Side Chain Piperidine->SideChain

Key SAR features for benzamide 5-HT4 agonists.

Quantitative Data for Representative Benzamide 5-HT4 Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) for several well-characterized benzamide 5-HT4 receptor agonists. This data provides a benchmark for the potency of compounds in this class.

Compound5-HT4 Receptor Binding Affinity (pKi)5-HT4 Receptor Functional Potency (pEC50)Reference
TD-89549.49.1[7]
Prucalopride7.67.8[7]
Cisapride7.17.2[7]
Mosapride6.86.7[7]
SC-54750-7.1 (EC50 = 73.6 nM)[8]
SC-55387-6.7 (EC50 = 217 nM)[9]

Experimental Protocols

Protocol 1: 5-HT4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT4 receptor using the selective antagonist radioligand [3H]-GR113808.[7][10]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT4 receptor.

  • [3H]-GR113808 (specific activity ~80 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Test compounds (e.g., "Benzamide, N,N,4-trimethyl-" and reference agonists).

  • Non-specific binding control: 5-HT (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of test compounds in binding buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or test compound.

    • 25 µL of [3H]-GR113808 (final concentration ~0.2 nM).

    • 50 µL of cell membrane suspension (10-20 µg protein per well).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, [3H]-GR113808, Buffers, Compounds) B Incubate (Membranes + [3H]-GR113808 + Compound) A->B C Filtration & Washing (Separate bound from free radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (Calculate Ki values) D->E

Workflow for 5-HT4 receptor radioligand binding assay.
Protocol 2: 5-HT4 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of a test compound to stimulate the production of cAMP in cells expressing the 5-HT4 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Test compounds and a reference agonist (e.g., 5-HT).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Seed the HEK293-h5-HT4 cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer.

  • Add 50 µL of stimulation buffer containing various concentrations of the test compound or reference agonist to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP concentration in each well using the plate reader.

  • Generate concentration-response curves and calculate the EC50 values for the test compounds.

5-HT4 Receptor Signaling Pathway

Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The increased levels of cAMP act as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors to produce the cellular response.

Gs_Signaling_Pathway Agonist 5-HT4 Agonist (e.g., Benzamide derivative) Receptor 5-HT4 Receptor Agonist->Receptor Binds G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαs activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., enhanced neurotransmitter release) PKA->Response Phosphorylates targets

5-HT4 receptor Gs signaling pathway.

References

Investigating the Anti-HBV Potential of N,N,4-trimethylbenzamide and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding and methodologies for investigating the anti-Hepatitis B Virus (HBV) potential of N,N,4-trimethylbenzamide and its structurally related derivatives. The following sections detail the anti-HBV activity of a key derivative, outline experimental protocols for screening and characterization, and visualize the proposed mechanism of action.

Quantitative Data Summary

Research into the anti-HBV activity of N-phenylbenzamide derivatives has identified promising candidates. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , has demonstrated significant antiviral effects. The following table summarizes the key quantitative data for this compound.

CompoundTargetIC50 (µM)CC50 (µM)Selectivity Index (SI)Notes
IMB-0523Wild-type HBV1.99>440>221
IMB-0523Drug-resistant HBV (Lamivudine-resistant)3.30>440>133
Lamivudine (3TC)Wild-type HBV7.37>440>60Reference Compound
Lamivudine (3TC)Drug-resistant HBV>440>440-Reference Compound
Pharmacokinetic & Toxicity Data for IMB-0523
Parameter Value
Acute Toxicity (LD50 in mice)448 mg/kg
AUC0-t (in rats)7535.10 ± 2226.73 µg·h/L

Experimental Protocols

The following protocols are based on established methodologies for the evaluation of anti-HBV compounds.

In Vitro Anti-HBV Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against HBV replication in a cell-based assay.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.

Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N,N,4-trimethylbenzamide derivatives) in cell culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include a positive control (e.g., Lamivudine) and a negative control (vehicle-treated cells).

  • Incubation: Incubate the plates for 6 days, changing the medium and re-dosing with the compounds every 2 days.

  • Supernatant Collection: After 6 days, collect the cell culture supernatants.

  • Quantification of HBV DNA:

    • Extract viral DNA from the supernatants.

    • Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the vehicle-treated control.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds.

Cell Line: HepG2.2.15 cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the in vitro anti-HBV activity assay.

  • Incubation: Incubate the plates for 6 days.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. The Selectivity Index (SI) is then calculated as CC50/IC50.

In Vivo Anti-HBV Efficacy Study

Objective: To evaluate the in vivo antiviral efficacy of lead compounds in an animal model.

Animal Model: Duck Hepatitis B Virus (DHBV)-infected ducks. DHBV is closely related to human HBV and provides a relevant in vivo model.

Protocol:

  • Animal Acclimatization: Acclimatize one-day-old ducks for one week.

  • DHBV Inoculation: Inoculate the ducks with DHBV-positive serum.

  • Compound Administration: After establishment of infection (confirmed by monitoring serum DHBV DNA levels), randomize the ducks into treatment and control groups. Administer the test compound (e.g., IMB-0523) and a vehicle control orally or via injection daily for a specified duration (e.g., 10 days).

  • Sample Collection: Collect serum samples at regular intervals during and after the treatment period.

  • Quantification of DHBV DNA: Extract DHBV DNA from the serum samples and quantify using qPCR.

  • Data Analysis: Compare the reduction in serum DHBV DNA levels in the treated groups to the control group to determine the in vivo efficacy.

Visualizations

Proposed Mechanism of Action of N-phenylbenzamide Derivatives

The anti-HBV activity of certain N-phenylbenzamide derivatives, such as IMB-0523, is proposed to be mediated by the upregulation of the host restriction factor APOBEC3G (A3G).[1][2][3] A3G is a cytidine deaminase that can be incorporated into viral capsids and induce hypermutation of the viral DNA during reverse transcription, leading to non-functional viral genomes.

G cluster_cell Hepatocyte derivative N-phenylbenzamide Derivative upregulation Upregulation derivative->upregulation A3G APOBEC3G (Host Restriction Factor) upregulation->A3G incorporation Incorporation into Viral Capsid A3G->incorporation RT Reverse Transcription incorporation->RT HBV_core HBV Core Particle (with pgRNA) HBV_core->RT hypermutation Hypermutation of HBV DNA RT->hypermutation inhibition Inhibition of HBV Replication hypermutation->inhibition

Caption: Proposed mechanism of action of N-phenylbenzamide derivatives.

Experimental Workflow for Anti-HBV Drug Discovery

The process of identifying and characterizing novel anti-HBV compounds involves a multi-step workflow, from initial screening to in vivo validation.

G start Start: Compound Library in_vitro_screening In Vitro Screening (HepG2.2.15 cells) start->in_vitro_screening ic50_determination IC50 Determination in_vitro_screening->ic50_determination cytotoxicity_assay Cytotoxicity Assay (CC50) in_vitro_screening->cytotoxicity_assay si_calculation Selectivity Index (SI) Calculation ic50_determination->si_calculation cytotoxicity_assay->si_calculation hit_selection Hit Compound Selection si_calculation->hit_selection moa_studies Mechanism of Action Studies hit_selection->moa_studies Potent & Non-toxic lead_optimization Lead Optimization hit_selection->lead_optimization Further Development in_vivo_testing In Vivo Efficacy Testing (DHBV Duck Model) moa_studies->in_vivo_testing in_vivo_testing->lead_optimization

Caption: Workflow for anti-HBV drug discovery and development.

References

Application Notes and Protocols: Benzamide, N,N,4-trimethyl- in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Information

Benzamide, N,N,4-trimethyl- is an aromatic amide with the chemical formula C₁₀H₁₃NO. Its structure features a benzoyl group substituted with a methyl group at the 4-position, and the amide nitrogen is disubstituted with two methyl groups. The presence of the tertiary amide distinguishes it from primary and secondary benzamides, which are foundational components of commercially significant polyamides like Kevlar® and Nylon. The N,N-disubstitution prevents its participation in the hydrogen bonding that characterizes the chain alignment and mechanical properties of traditional polyamides.

Currently, there is a notable lack of specific, documented applications for N,N,4-trimethylbenzamide within the field of polymer chemistry in publicly available literature. However, based on its chemical structure, several potential applications can be postulated and are presented here as avenues for further research and development. These hypothetical applications are grounded in the principles of polymer synthesis and modification.

Potential Applications and Research Directions

While not established, the unique structure of N,N,4-trimethylbenzamide suggests its potential utility in several areas of polymer chemistry, primarily as a modifying agent rather than a primary monomer for high-molecular-weight polymer synthesis.

  • Chain Termination/Molecular Weight Control: In condensation polymerizations that form polyamides or polyesters, monofunctional reagents are often used to control the molecular weight of the resulting polymer. N,N,4-trimethylbenzamide, lacking a reactive group for chain propagation (like an amine or carboxylic acid), could theoretically act as a chain terminator if a derivative of it were used where the aromatic ring is functionalized to react once with a growing polymer chain.

  • Plasticizer and Processing Aid: The small, non-reactive nature of N,N,4-trimethylbenzamide could make it a candidate as a plasticizer for certain polar polymers. Its introduction could disrupt polymer chain packing, increase free volume, and thereby lower the glass transition temperature (Tg), making the polymer more flexible and easier to process. Its aromatic nature might provide good compatibility with aromatic polymers.

  • Modification of Polymer Properties: As a non-hydrogen-bonding additive, it could be explored for its ability to modify the mechanical and thermal properties of polymers where hydrogen bonding is a key factor. By disrupting these interactions, it might be possible to tune properties such as solubility, melting point, and crystallinity.

Hypothetical Experimental Protocols

The following protocols are proposed as starting points for investigating the potential applications of N,N,4-trimethylbenzamide in polymer chemistry.

Protocol 1: Evaluation of N,N,4-trimethylbenzamide as a Chain Terminator in Polyamide Synthesis

Objective: To investigate the effect of a functionalized N,N,4-trimethylbenzamide derivative (e.g., 4-amino-N,N,4-trimethylbenzamide) as a chain terminator in the synthesis of a model polyamide.

Materials:

  • Adipoyl chloride

  • Hexamethylenediamine

  • 4-amino-N,N,4-trimethylbenzamide (hypothetical chain terminator)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triethylamine (TEA)

  • Methanol

  • Standard laboratory glassware and stirring equipment

  • Viscometer or Gel Permeation Chromatography (GPC) for molecular weight determination

Procedure:

  • In a nitrogen-purged flask, dissolve hexamethylenediamine in NMP.

  • In a separate flask, prepare a solution of adipoyl chloride in NMP.

  • To the hexamethylenediamine solution, add triethylamine as an acid scavenger.

  • Slowly add the adipoyl chloride solution to the diamine solution with vigorous stirring at room temperature.

  • For the experimental group, add a predetermined molar percentage of 4-amino-N,N,4-trimethylbenzamide to the diamine solution before the addition of the diacid chloride.

  • Allow the polymerization to proceed for 4 hours at room temperature.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter, wash the polymer with methanol, and dry under vacuum at 60°C.

  • Determine the inherent viscosity or molecular weight (using GPC) of the resulting polyamide and compare it to a control polymer synthesized without the chain terminator.

Hypothetical Data Presentation:

Sample IDMolar % of Chain TerminatorInherent Viscosity (dL/g)Molecular Weight (Mw) (Da)
PA-Control01.250,000
PA-Term-110.835,000
PA-Term-220.520,000
PA-Term-550.28,000
Protocol 2: Assessment of N,N,4-trimethylbenzamide as a Plasticizer for a Commercial Polyamide

Objective: To evaluate the effect of N,N,4-trimethylbenzamide on the thermal and mechanical properties of a commercial polyamide, such as Nylon 6.

Materials:

  • Nylon 6 pellets

  • N,N,4-trimethylbenzamide

  • Twin-screw extruder

  • Injection molding machine

  • Differential Scanning Calorimeter (DSC)

  • Tensile tester

Procedure:

  • Dry the Nylon 6 pellets in a vacuum oven at 80°C for 12 hours.

  • Prepare physical blends of Nylon 6 and N,N,4-trimethylbenzamide at various weight percentages (e.g., 1%, 2%, 5%, 10%).

  • Melt-blend the mixtures using a twin-screw extruder at a temperature above the melting point of Nylon 6.

  • Pelletize the extruded strands.

  • Dry the pellets and then injection mold them into standard test specimens (e.g., dog-bone shapes for tensile testing).

  • Perform DSC analysis on the molded specimens to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Conduct tensile testing to measure properties such as tensile strength, Young's modulus, and elongation at break.

Hypothetical Data Presentation:

Sample IDWt. % of N,N,4-trimethylbenzamideTg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)
Nylon 606022080150
Nylon 6-P115821978160
Nylon 6-P225521875175
Nylon 6-P555021568200
Nylon 6-P10104221055250

Visualizations

experimental_workflow_chain_terminator cluster_materials Starting Materials cluster_process Polymerization Process cluster_workup Polymer Isolation cluster_analysis Analysis M1 Hexamethylenediamine in NMP + TEA P1 Mix Diamine and Chain Terminator M1->P1 M2 Adipoyl Chloride in NMP P2 Add Diacid Chloride (Initiate Polymerization) M2->P2 M3 4-amino-N,N,4- trimethylbenzamide M3->P1 P1->P2 P3 Stir for 4 hours P2->P3 W1 Precipitate in Methanol P3->W1 W2 Filter and Wash W1->W2 W3 Dry under Vacuum W2->W3 A1 Determine Molecular Weight (Viscometry/GPC) W3->A1

Caption: Workflow for evaluating a functionalized N,N,4-trimethylbenzamide as a chain terminator.

experimental_workflow_plasticizer cluster_prep Material Preparation cluster_processing Melt Processing cluster_testing Characterization S1 Dry Nylon 6 Pellets S2 Weigh Nylon 6 and N,N,4-trimethylbenzamide S1->S2 S3 Physical Blending S2->S3 P1 Twin-Screw Extrusion S3->P1 P2 Pelletize P1->P2 P3 Injection Molding P2->P3 T1 DSC Analysis (Tg, Tm) P3->T1 T2 Tensile Testing (Strength, Modulus, Elongation) P3->T2

Caption: Workflow for assessing N,N,4-trimethylbenzamide as a plasticizer for Nylon 6.

Conclusion

While Benzamide, N,N,4-trimethyl- is not a commonly cited compound in polymer chemistry literature, its structure presents intriguing possibilities for modifying polymer properties. The protocols and potential applications outlined in these notes are intended to serve as a foundation for researchers to explore its utility as a chain terminator, plasticizer, or general property modifier. The lack of existing data underscores the opportunity for novel research in this area. It is recommended that any investigation begins with small-scale feasibility studies to ascertain the compatibility and effects of this compound within the chosen polymer systems.

Troubleshooting & Optimization

"Benzamide, N,N,4-trimethyl-" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzamide, N,N,4-trimethyl- (also known as N,N-dimethyl-p-toluamide).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N,N,4-trimethylbenzamide, particularly when following the common synthetic route involving the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride, followed by amidation with dimethylamine.

Issue 1: Low Yield of Final Product

Potential Cause Troubleshooting Step Expected Outcome
Incomplete formation of the acid chloride intermediate. Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. Monitor the reaction progress (e.g., by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).Complete conversion of the carboxylic acid to the acid chloride, leading to a higher overall yield.
Hydrolysis of the acid chloride intermediate. The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized hydrolysis of the acid chloride back to the carboxylic acid, thus preserving the intermediate for the subsequent amidation step.
Loss of product during workup. During aqueous extraction, ensure the pH is appropriately adjusted to keep the product in the organic phase. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.Increased recovery of the final product from the reaction mixture.
Sub-optimal reaction temperature. For the amidation step, if the reaction is sluggish, gentle heating may be required. However, avoid excessive temperatures that could lead to side reactions.An optimized reaction rate that maximizes product formation without promoting byproduct formation.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Unreacted 4-methylbenzoic acid. This can result from incomplete acid chloride formation or hydrolysis. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.Removal of the acidic impurity, leading to a purer final product.
Formation of 4,4'-dimethylbenzoic anhydride. This byproduct can form if the acid chloride reacts with unreacted 4-methylbenzoic acid. Ensure a slight excess of the chlorinating agent is used for complete conversion of the carboxylic acid. The anhydride can often be removed by column chromatography.[1]Minimized formation of the anhydride byproduct, simplifying purification.
Residual dimethylamine hydrochloride. If excess dimethylamine is used, it will be protonated by the HCl generated. This salt is typically water-soluble and can be removed by washing the organic layer with water or brine.A final product free of water-soluble amine salts.
Darkly colored product. This can be due to impurities in the starting materials or side reactions during heating.[1] Consider purification by activated carbon treatment or recrystallization to remove colored impurities.A colorless or pale yellow final product, indicating higher purity.

Issue 3: Inconsistent Reaction Outcomes

Potential Cause Troubleshooting Step Expected Outcome
Variability in reagent quality. Use reagents from reputable suppliers and ensure they are of the appropriate grade for synthesis. For moisture-sensitive reagents like thionyl chloride, use a fresh bottle or redistill if necessary.Consistent reaction performance and reproducible yields.
Atmospheric moisture. As mentioned, moisture can significantly impact the reaction. Implement stringent anhydrous techniques for all relevant steps.Reduced batch-to-batch variability caused by environmental factors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of N,N,4-trimethylbenzamide via the acid chloride route?

A1: The most common side reactions include the hydrolysis of the 4-methylbenzoyl chloride intermediate back to 4-methylbenzoic acid and the formation of 4,4'-dimethylbenzoic anhydride from the reaction of the acid chloride with unreacted starting material.[1]

Q2: My final product is a dark oil. How can I purify it?

A2: A dark coloration often indicates the presence of impurities.[1] Standard purification techniques include:

  • Column chromatography: This is a highly effective method for separating the desired product from byproducts and colored impurities.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, this is an excellent purification method.

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with activated carbon can help remove colored impurities.

Q3: Can I synthesize N,N,4-trimethylbenzamide directly from 4-methylbenzoic acid and dimethylamine without forming the acid chloride?

A3: Direct amidation of a carboxylic acid with an amine is generally difficult and requires high temperatures or the use of coupling agents. A more efficient, non-acid chloride alternative is the Mitsunobu reaction, which can be used for the synthesis of N,N-dialkylbenzamides.[2] However, this method introduces its own set of byproducts, such as reduced azodicarboxylate and triphenylphosphine oxide, which must be removed during purification.[2]

Q4: I see an unexpected peak in my NMR that corresponds to a single methyl group on the nitrogen. What is this?

A4: This is likely the mono-methylated byproduct, N,4-dimethylbenzamide. This can occur if there is an impurity of methylamine in your dimethylamine source or if a demethylation side reaction occurs, although the latter is less common under standard amidation conditions. One study noted N-demethylation as a side product in a copper-catalyzed reaction of a related N,N-dimethylaniline derivative.[3]

Experimental Protocols

Protocol 1: Synthesis of N,N,4-trimethylbenzamide via the Acid Chloride Intermediate (Adapted from the synthesis of N,N-diethyl-m-toluamide[4][5])

  • Formation of 4-methylbenzoyl chloride: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 4-methylbenzoic acid (1 equivalent). Add thionyl chloride (1.4-1.5 equivalents) dropwise at room temperature.[4] Gently heat the mixture to reflux for 1-2 hours or until the evolution of HCl and SO2 gas ceases. The completion of the reaction can be monitored by the disappearance of the solid carboxylic acid.

  • Removal of excess thionyl chloride: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude 4-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., THF, dichloromethane). Cool the solution in an ice bath. In a separate flask, dissolve dimethylamine (2.2 equivalents) in the same solvent. Add the dimethylamine solution dropwise to the acid chloride solution with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification A 4-Methylbenzoic Acid C 4-Methylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C E N,N,4-trimethylbenzamide C->E Anhydrous Solvent D Dimethylamine D->E F Aqueous Workup E->F G Purification F->G

Caption: General workflow for the synthesis of N,N,4-trimethylbenzamide.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check for unreacted 4-methylbenzoic acid? Start->Q1 A1_Yes Wash with NaHCO3 Q1->A1_Yes Yes Q2 Anhydride byproduct present? Q1->Q2 No A1_Yes->Q2 A2_Yes Purify via Column Chromatography Q2->A2_Yes Yes Q3 Reaction performed under anhydrous conditions? Q2->Q3 No A2_Yes->Q3 A3_No Re-run with dry solvents/glassware Q3->A3_No No End Pure Product Q3->End Yes A3_No->End

Caption: Troubleshooting logic for common synthesis issues.

References

Challenges in the purification of "Benzamide, N,N,4-trimethyl-"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Benzamide, N,N,4-trimethyl-. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of Benzamide, N,N,4-trimethyl-?

A1: Common impurities largely depend on the synthetic route. For a typical synthesis involving the reaction of 4-methylbenzoyl chloride with dimethylamine, you can expect the following:

  • Unreacted Starting Materials: 4-methylbenzoic acid (from hydrolysis of the acid chloride), 4-methylbenzoyl chloride, and dimethylamine (or its hydrochloride salt).

  • Byproducts of the Reaction: Formation of dimers or other side-products from the starting materials can occur.[1]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., dichloromethane, ethyl acetate, hexane) may be present in the crude product.

Q2: My final product after purification is an oil, but I expect a solid. What could be the reason?

A2: "Benzamide, N,N,4-trimethyl-" is reported to be a solid with a melting point. If you obtain an oil, it is likely due to the presence of impurities that are depressing the melting point. Residual solvents or liquid byproducts are common culprits. Further purification by column chromatography or recrystallization from a different solvent system may be necessary.

Q3: What analytical techniques are recommended to assess the purity of Benzamide, N,N,4-trimethyl-?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): Useful for a quick check of purity and for optimizing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for detecting volatile impurities and confirming the molecular weight of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.

Q4: Can I use an acid-base extraction to purify my crude product?

A4: Yes, an acid-base extraction can be a very effective initial purification step.

  • Washing the organic layer containing your crude product with a mild aqueous base (e.g., sodium bicarbonate solution) will remove acidic impurities like 4-methylbenzoic acid.

  • A subsequent wash with a dilute aqueous acid (e.g., dilute HCl) can remove any remaining basic impurities like dimethylamine.

  • Finally, a wash with brine will help to remove residual water before drying the organic layer.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility in the hot solvent is too high, or the cooling process is too rapid. The boiling point of the solvent may also be higher than the melting point of the solute.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add more solvent to decrease the concentration.

    • Allow the solution to cool more slowly. Start with cooling to room temperature, and then transfer to an ice bath.

    • If it still oils out, consider a different solvent or a co-solvent system.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound if available.

    • Reduce the volume of the solvent by evaporation and cool again.

    • If crystals still do not form, the solvent is likely unsuitable. Choose a solvent in which the compound has lower solubility at cold temperatures.

Problem 3: The purity of the product does not improve after recrystallization.

  • Cause: The impurity has very similar solubility properties to the desired product in the chosen solvent. The impurity may have co-crystallized with the product.

  • Solution:

    • Perform a second recrystallization.

    • Choose a different recrystallization solvent with different polarity.

    • Consider an alternative purification method, such as column chromatography.

  • Solvent Selection: Choose a solvent or solvent pair in which "Benzamide, N,N,4-trimethyl-" is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarGood for non-polar impurities.
Ethyl Acetate77Polar aproticA versatile solvent.
Isopropanol82Polar proticCan be a good choice for moderately polar compounds.
Toluene111Non-polarHigher boiling point can be useful.
Water100Very polarUnlikely to be a good single solvent, but can be used in a co-solvent system.

This table provides general guidance. Optimal solvent selection must be determined experimentally.

Guide 2: Troubleshooting Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the product from an impurity (overlapping spots on TLC).

  • Cause: The chosen eluent system does not have the optimal polarity to resolve the compounds.

  • Solution:

    • Adjust the polarity of the eluent. If using a hexane/ethyl acetate system, for example, decrease the proportion of the more polar solvent (ethyl acetate) to increase the separation between spots.

    • Consider using a different solvent system altogether. Sometimes adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can improve separation.

Problem 2: The product is streaking on the column or TLC plate.

  • Cause: The compound may be too polar for the eluent, the sample may be overloaded, or the compound might be acidic or basic and interacting strongly with the silica gel.

  • Solution:

    • Increase the polarity of the eluent.

    • Load a smaller amount of the crude material onto the column.

    • If the compound is basic (which amides can be), add a small amount of a base like triethylamine (0.1-1%) to the eluent to improve the peak shape.

    • If the compound is acidic, add a small amount of a mild acid like acetic acid to the eluent.

Problem 3: Low recovery of the product from the column.

  • Cause: The product may be irreversibly adsorbed onto the silica gel, or it may be too soluble in the eluent and co-eluted with other impurities.

  • Solution:

    • Ensure the polarity of the eluent is appropriate to elute the compound in a reasonable number of column volumes.

    • If the compound is suspected to be irreversibly adsorbed, consider using a different stationary phase, such as alumina.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica gel) and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) or kept constant (isocratic elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.

TechniqueResult for Crude ProductResult for Purified Product
TLC (Hexane:Ethyl Acetate 7:3) Major spot at Rf = 0.4, minor spot at Rf = 0.2Single spot at Rf = 0.4
¹H NMR Signals corresponding to the product, plus additional peaks in the aromatic and aliphatic regions.Clean spectrum with all signals integrating to the correct ratios for the desired product.
GC-MS Major peak at the expected retention time with the correct mass. A smaller peak at a different retention time.A single major peak at the expected retention time with the correct mass.

This table presents hypothetical data for illustrative purposes.

Visual Guides

purification_workflow crude Crude Benzamide, N,N,4-trimethyl- extraction Acid-Base Extraction crude->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Evaporation drying->concentration purification_choice Assess Purity (TLC) concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization Sufficiently Pure for Recrystallization chromatography Column Chromatography purification_choice->chromatography Complex Mixture purity_check Final Purity Analysis (NMR, GC-MS) recrystallization->purity_check chromatography->purity_check final_product Pure Product purity_check->final_product Purity > 98%

Caption: General workflow for the purification of Benzamide, N,N,4-trimethyl-.

crystallization_troubleshooting start Solution Cooled, No Crystals Form scratch Scratch flask inner wall? start->scratch seed Add a seed crystal? scratch->seed No success Crystals Form scratch->success Yes concentrate Reduce solvent volume? seed->concentrate No seed->success Yes new_solvent Choose a new solvent concentrate->new_solvent No concentrate->success Yes

Caption: Troubleshooting decision tree for product failing to crystallize.

impurity_logic synthesis Synthesis: 4-methylbenzoyl chloride + dimethylamine product Benzamide, N,N,4-trimethyl- synthesis->product impurity1 Unreacted 4-methylbenzoyl chloride synthesis->impurity1 impurity2 Unreacted Dimethylamine synthesis->impurity2 impurity3 4-methylbenzoic acid (from hydrolysis) impurity1->impurity3

Caption: Logical relationship of potential impurities from a common synthesis route.

References

Degradation and stability of "Benzamide, N,N,4-trimethyl-" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of Benzamide, N,N,4-trimethyl- for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Benzamide, N,N,4-trimethyl- under acidic and basic conditions?

Amides, in general, are relatively stable functional groups that resist hydrolysis in neutral water even with prolonged heating.[1] However, under acidic or basic conditions, particularly with heat, Benzamide, N,N,4-trimethyl- is expected to undergo hydrolysis. Tertiary amides, such as this compound, can be difficult to cleave, often requiring more vigorous conditions compared to primary and secondary amides.[2]

Q2: What are the expected degradation products of Benzamide, N,N,4-trimethyl- upon hydrolysis?

The hydrolysis of Benzamide, N,N,4-trimethyl- will break the amide bond, yielding 4-methylbenzoic acid and N,N-dimethylamine as the primary degradation products. Under acidic conditions, the N,N-dimethylamine will be protonated to form the dimethylammonium ion.[3] In basic conditions, the 4-methylbenzoic acid will be deprotonated to form the 4-methylbenzoate salt.[3]

Q3: How does pH affect the rate of degradation?

The rate of hydrolysis is significantly influenced by pH. Both strong acidic and strong basic conditions will accelerate the degradation of Benzamide, N,N,4-trimethyl-. The reaction is slowest at or near neutral pH. Generally, amide hydrolysis requires heating in an acidic or basic aqueous solution to proceed at a practical rate.[3]

Q4: Are there any other factors that can influence the stability of Benzamide, N,N,4-trimethyl-?

Besides pH, temperature is a critical factor. Elevated temperatures are typically required to achieve significant hydrolysis of amides.[4] The presence of certain enzymes, known as proteases, can also catalyze amide bond cleavage under biological conditions.[3]

Summary of Expected Stability and Degradation Products

ConditionExpected StabilityPrimary Degradation Products
Strong Acid (e.g., >1M HCl, H₂SO₄) with Heat Low4-methylbenzoic acid and dimethylammonium salt
Weak Acid (e.g., Acetic Acid) with Heat ModerateSlow formation of 4-methylbenzoic acid and dimethylammonium salt
Neutral (pH ~7) HighNegligible degradation
Weak Base (e.g., NaHCO₃) with Heat Moderate to HighVery slow formation of 4-methylbenzoate and N,N-dimethylamine
Strong Base (e.g., >1M NaOH, KOH) with Heat Low4-methylbenzoate salt and N,N-dimethylamine

Troubleshooting Guide

Issue 1: My sample of Benzamide, N,N,4-trimethyl- is degrading unexpectedly during my experiment.

  • Possible Cause: The experimental conditions may be too harsh. Amides are susceptible to hydrolysis under strong acidic or basic conditions, especially when heated.[4]

  • Solution:

    • Review the pH and temperature of your experimental setup. If possible, adjust to milder conditions (closer to neutral pH and lower temperature).

    • If acidic or basic conditions are necessary, consider running the experiment for a shorter duration or at a lower temperature to minimize degradation.

    • Ensure that all reagents and solvents are free from acidic or basic impurities.

Issue 2: I am trying to hydrolyze Benzamide, N,N,4-trimethyl-, but the reaction is not proceeding or is very slow.

  • Possible Cause 1: The reaction conditions are not strong enough. Tertiary amides can be particularly resistant to hydrolysis.[2]

  • Solution 1:

    • Increase the concentration of the acid or base.

    • Increase the reaction temperature. Refluxing is often necessary for amide hydrolysis.[4]

    • Increase the reaction time. Some amide hydrolyses can take several hours to reach completion.[4]

  • Possible Cause 2: Poor solubility of the amide in the aqueous reaction mixture.

  • Solution 2:

    • Consider adding a co-solvent, such as ethanol or dioxane, to improve the solubility of the starting material.

Issue 3: I am observing unexpected side products in my reaction mixture.

  • Possible Cause: The reaction conditions may be promoting side reactions on other parts of the molecule, although Benzamide, N,N,4-trimethyl- is relatively simple. In more complex molecules, other functional groups could be reacting.

  • Solution:

    • Analyze the side products using techniques like LC-MS or NMR to identify their structures. This can provide clues about the undesired reaction pathway.

    • Modify the reaction conditions (e.g., use a different acid or base, lower the temperature) to disfavor the side reaction.

Experimental Protocols

General Protocol for Forced Degradation Study of Benzamide, N,N,4-trimethyl-

This protocol provides a general framework for assessing the stability of Benzamide, N,N,4-trimethyl- under acidic and basic stress conditions.

1. Materials:

  • Benzamide, N,N,4-trimethyl-

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Water (HPLC grade or equivalent)

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Sample Preparation:

  • Prepare a stock solution of Benzamide, N,N,4-trimethyl- in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Acidic Degradation:

  • Mix a known volume of the stock solution with an equal volume of 1M HCl.

  • Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with 1M NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

4. Basic Degradation:

  • Mix a known volume of the stock solution with an equal volume of 1M NaOH.

  • Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with 1M HCl.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Analyze the stressed samples by a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of degradation products over time.

  • The primary degradation products to monitor for would be 4-methylbenzoic acid and N,N-dimethylamine (or their respective salt forms).

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Final Protonation Amide Benzamide, N,N,4-trimethyl- ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ H3O H₃O⁺ Tetrahedral_Intermediate_1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Intermediate_1 + H₂O H2O_2 H₂O H2O_1 H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate_1->Protonated_Intermediate CarboxylicAcid 4-methylbenzoic acid Protonated_Intermediate->CarboxylicAcid - H⁺ Dimethylamine N,N-dimethylamine Protonated_Intermediate->Dimethylamine Dimethylammonium Dimethylammonium Ion Dimethylamine->Dimethylammonium + H⁺ H3O_2 H₃O⁺

Caption: Acid-catalyzed hydrolysis of Benzamide, N,N,4-trimethyl-.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Amide Benzamide, N,N,4-trimethyl- Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + OH⁻ OH OH⁻ CarboxylicAcid 4-methylbenzoic acid Tetrahedral_Intermediate->CarboxylicAcid Dimethylamide_ion Dimethylamide Ion Tetrahedral_Intermediate->Dimethylamide_ion Carboxylate 4-methylbenzoate CarboxylicAcid->Carboxylate - H⁺ Dimethylamine N,N-dimethylamine Dimethylamide_ion->Dimethylamine + H⁺

Caption: Base-catalyzed hydrolysis of Benzamide, N,N,4-trimethyl-.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_Conditions Review pH and Temperature Start->Check_Conditions Conditions_Harsh Are conditions strongly acidic/basic or heated? Check_Conditions->Conditions_Harsh Reduce_Severity Reduce temperature, shorten time, or use milder pH. Conditions_Harsh->Reduce_Severity Yes Check_Purity Check reagent and solvent purity for contaminants. Conditions_Harsh->Check_Purity No Problem_Solved Problem Resolved Reduce_Severity->Problem_Solved Contaminants_Present Are contaminants present? Check_Purity->Contaminants_Present Purify_Reagents Purify reagents/solvents. Contaminants_Present->Purify_Reagents Yes Contaminants_Present->Problem_Solved No Purify_Reagents->Problem_Solved

Caption: Troubleshooting workflow for unexpected degradation.

References

Technical Support Center: Troubleshooting Low Yield in the Amidation of 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers encountering low yields in the amidation of 4-methylbenzoic acid. The content is tailored for scientists and professionals in chemical research and drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of 4-methylbenzoic acid in a question-and-answer format.

Q1: My amidation of 4-methylbenzoic acid resulted in a low yield. What are the most common initial checks?

A: When troubleshooting a low-yield amidation, start with the most fundamental aspects of your experimental setup:

  • Reagent Quality: Ensure the amine is not degraded and the 4-methylbenzoic acid is pure. Verify the quality and activity of your coupling reagent, as many are sensitive to moisture.

  • Anhydrous Conditions: Most amidation reactions are moisture-sensitive. The activated carboxylic acid intermediate is susceptible to hydrolysis, which will revert it back to the starting material.[1] Ensure you are using dry solvents and have adequately dried your glassware. While some modern methods are water-compatible, standard procedures with coupling reagents like carbodiimides require anhydrous conditions.[1][2]

  • Stoichiometry: Double-check the molar equivalents of your reactants. A common starting point is a 1:1 or 1:1.2 ratio of the carboxylic acid to the amine, with 1.2-1.5 equivalents of the coupling reagent and base.

Q2: I am recovering mostly unreacted 4-methylbenzoic acid. What is the likely cause?

A: Recovering the starting carboxylic acid is a classic sign of failed activation. The direct reaction between a carboxylic acid and an amine is often unfavorable as it forms a non-reactive ammonium carboxylate salt.[2][3][4] The primary reasons for activation failure include:

  • Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough for your specific substrates, or it may have degraded due to improper storage.

  • Hydrolysis of the Activated Intermediate: As mentioned, the presence of water can quench the activated species.

  • Insufficient Reaction Time or Temperature: The activation step or the subsequent nucleophilic attack by the amine may be slow and require more time or gentle heating to proceed to completion.

Q3: The reaction seems to stall or proceeds very slowly. Could my choice of coupling reagent be the problem?

A: Yes, the choice of coupling reagent is critical and substrate-dependent.[1] If a reaction with a standard carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is failing, consider the following:

  • Additives: For carbodiimide-mediated couplings, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often required.[5][6] These additives form an active ester intermediate that is more reactive and less prone to side reactions like racemization.

  • Switching Reagent Class: If an EDC/HOBt system is ineffective, switching to a more powerful uronium or phosphonium-based reagent is a common strategy. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, especially in difficult couplings.[5][6]

Q4: What role does the base play, and how do I choose the right one?

A: A base is typically required to neutralize acidic byproducts and to deprotonate the amine salt, ensuring the amine is present in its neutral, nucleophilic form.

  • Function: In most protocols, a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) is used.[5] It scavenges the proton from the amine hydrochloride salt (if used) and the proton from HOBt or other additives during the reaction.

  • Selection: DIEA is often preferred over TEA for sterically hindered substrates or when trying to minimize side reactions. The amount is also crucial; typically 2-3 equivalents are used to ensure the reaction medium remains basic.[5]

Q5: Could my reaction conditions (temperature, time, solvent) be suboptimal?

A: Absolutely. Reaction conditions must be optimized for the specific substrates and reagents used.

  • Temperature: Most amidations are initially run at 0 °C during reagent addition to control any exotherm, and then allowed to warm to room temperature.[5] However, for less reactive partners or sterically hindered substrates, heating may be necessary (e.g., 40-80 °C).[7][8] Be aware that excessive heat can promote side reactions or degradation.[2][3]

  • Solvent: Aprotic solvents are standard. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[5] DMF is excellent for dissolving polar substrates but can be difficult to remove. Tetrahydrofuran (THF) and acetonitrile are also widely used.[5][8] Ensure your starting materials are fully dissolved.

  • Reaction Time: While some high-efficiency couplings are complete in 30-60 minutes, others may require stirring for 8-16 hours or even longer.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the best way to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

FAQ 1: Can I perform this reaction without a coupling reagent? Direct thermal condensation of a carboxylic acid and an amine is possible but typically requires very high temperatures (>160 °C) and the removal of water, for example, with a Dean-Stark apparatus.[2][3] This method is generally limited to simple, robust substrates and is not ideal for complex molecules.

FAQ 2: How do I remove byproducts from carbodiimide (EDC/DCC) reagents? The byproduct of DCC (dicyclohexylcarbodiimide) is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration. The byproduct of EDC is an N-acylurea, which is water-soluble and can be removed with a simple aqueous acid wash (e.g., dilute HCl) during the workup.

FAQ 3: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? While not always strictly necessary, running the reaction under an inert atmosphere is good practice, especially when using moisture-sensitive reagents and anhydrous solvents. It prevents atmospheric moisture from interfering with the reaction.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Reagent ClassExamplesAdvantagesDisadvantages & Considerations
Carbodiimides EDC, DCC, DICInexpensive, widely available.Moderate reactivity; often require additives (HOBt, Oxyma); risk of racemization for chiral acids; byproduct removal can be cumbersome (DCC).[6][9]
Uronium Salts HATU, HBTU, COMUVery high reactivity, fast reaction times, low racemization.[6]More expensive; can react with the free amine if used in large excess.[6]
Phosphonium Salts PyBOP, BOPHigh reactivity, good for sterically hindered substrates.Byproducts can be difficult to remove; reagents can be toxic.[6][9]
Titanium-Based TiCl₄, TiF₄Effective Lewis acid catalysts for direct amidation.[7][10]Reagents are corrosive and moisture-sensitive; may require elevated temperatures.[7][10]

Table 2: Troubleshooting Summary: Causes and Solutions

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive/degraded reagents. 2. Presence of water. 3. Formation of ammonium salt.1. Use fresh, high-purity reagents and solvents. 2. Ensure anhydrous conditions (dry solvents, inert atmosphere). 3. Use an effective coupling reagent to activate the carboxylic acid.
Starting Acid Recovered 1. Failed activation step. 2. Hydrolysis of activated intermediate.1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 2. Add HOBt or Oxyma if using a carbodiimide. 3. Re-verify anhydrous conditions.
Reaction Stalls 1. Insufficient base. 2. Poor solubility of reactants. 3. Suboptimal temperature.1. Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIEA) are used. 2. Try a different solvent (e.g., DMF) to improve solubility. 3. Gently heat the reaction (e.g., to 40-50 °C) and monitor by TLC/LC-MS.
Multiple Byproducts 1. Side reactions from coupling agent. 2. High reaction temperature.1. Use additives like HOBt to suppress side reactions. 2. Run the reaction at a lower temperature (start at 0 °C).

Key Experimental Protocols

Protocol 1: General Amidation Procedure using EDC and HOBt

  • Dissolve 4-methylbenzoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF (to make a 0.1-0.5 M solution) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the mixture and stir for 15-20 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and DIEA (2.5 eq.) in a small amount of anhydrous DCM or DMF.

  • Add the amine solution dropwise to the carboxylic acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: High-Efficiency Amidation using HATU

  • In a flame-dried flask under an inert atmosphere, combine 4-methylbenzoic acid (1.0 eq.), HATU (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIEA (3.0 eq.) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1 to isolate the crude product.

Visualizations

TroubleshootingWorkflow start Low Yield Observed in Amidation check_reagents Step 1: Verify Reagents & Conditions start->check_reagents reagent_purity Purity of Acid/Amine/Solvent? check_reagents->reagent_purity anhydrous_cond Anhydrous Conditions Met? reagent_purity->anhydrous_cond Yes sol_reagents Use Fresh, Pure Reagents Use Dry Solvents reagent_purity->sol_reagents No evaluate_chem Step 2: Evaluate Reaction Chemistry anhydrous_cond->evaluate_chem Yes anhydrous_cond->sol_reagents No coupling_agent Is Coupling Agent Effective? evaluate_chem->coupling_agent base_choice Is Base Correct & Sufficient? coupling_agent->base_choice Yes sol_coupling Add HOBt/Oxyma Switch to HATU/PyBOP coupling_agent->sol_coupling No optimize_cond Step 3: Optimize Conditions base_choice->optimize_cond Yes sol_base Use DIEA/TEA (2-3 eq.) base_choice->sol_base No temp_time Adjust Temperature / Time? optimize_cond->temp_time sol_temp Increase Time or Gently Heat Monitor by TLC/LCMS temp_time->sol_temp

Caption: A logical workflow for troubleshooting low yield in amidation reactions.

ReactionPathways cluster_0 Direct (Uncatalyzed) Pathway cluster_1 Activated Pathway RCOOH_u 4-Methylbenzoic Acid Salt Non-reactive Ammonium Salt RCOOH_u->Salt Amine_u Amine Amine_u->Salt RCOOH_a 4-Methylbenzoic Acid ActiveInt Activated Intermediate RCOOH_a->ActiveInt + CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActiveInt Amide Desired Amide Product ActiveInt->Amide + Amine_a Amine Amine_a->Amide

Caption: Simplified reaction pathways for amidation.

References

Removal of unreacted starting materials from "Benzamide, N,N,4-trimethyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from "Benzamide, N,N,4-trimethyl-".

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove after the synthesis of N,N,4-trimethylbenzamide?

Based on common synthetic routes, the primary unreacted starting materials you will likely need to remove are:

  • 4-methylbenzoic acid (or its activated form, such as 4-methylbenzoyl chloride ).

  • Dimethylamine .

If 4-methylbenzoyl chloride is used as a starting material, it will readily hydrolyze to 4-methylbenzoic acid in the presence of water. Therefore, the primary acidic impurity to remove is 4-methylbenzoic acid.

Q2: What are the key physical properties of the product and potential impurities that I should be aware of for purification?

Understanding the physical properties of your target compound and the potential impurities is crucial for selecting and optimizing a purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
N,N,4-trimethylbenzamide C₁₀H₁₃NO163.2241-Poorly soluble
4-Methylbenzoic acidC₈H₈O₂136.15177-180274-275Poorly soluble
DimethylamineC₂H₇N45.08-937-9Very soluble
4-Methylbenzoyl chlorideC₈H₇ClO154.60-2226Reacts with water

Q3: Which purification techniques are most effective for removing these unreacted starting materials?

The most effective purification techniques for removing acidic (4-methylbenzoic acid) and basic (dimethylamine) impurities from the neutral product (N,N,4-trimethylbenzamide) are:

  • Liquid-Liquid Extraction: This is a highly efficient first step to separate the acidic and basic impurities from the organic product.

  • Column Chromatography: This technique is excellent for separating compounds with different polarities and can yield very pure product.

  • Recrystallization: This method is useful for further purifying the solid product after initial cleanup by other methods.

Troubleshooting Guides

Liquid-Liquid Extraction

Issue: Emulsion formation during extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion has formed, try adding a small amount of brine (saturated NaCl solution) and gently swirling. Allowing the funnel to stand for a longer period can also help the layers to separate.

Issue: The desired product is not precipitating after acidification/basification of the aqueous layers.

  • Possible Cause: The concentration of the compound in the aqueous layer is too low.

  • Solution: If you are trying to recover any dissolved product from the aqueous washes (which should be minimal for N,N,4-trimethylbenzamide), you can try to extract the aqueous layer again with a fresh portion of organic solvent after neutralization.

Column Chromatography

Issue: Poor separation of the product from impurities.

  • Possible Cause 1: Incorrect solvent system (mobile phase).

  • Solution 1: The polarity of the eluent may be too high, causing all compounds to move too quickly up the column. Try a less polar solvent system. A good starting point for N,N,4-trimethylbenzamide is a mixture of petroleum ether and ethyl acetate. You can use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities.

  • Possible Cause 2: Column was not packed properly.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.

Issue: Product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For example, you can increase the proportion of ethyl acetate in your petroleum ether/ethyl acetate mixture.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Since N,N,4-trimethylbenzamide has a low melting point (41 °C), it is prone to oiling out. Choose a solvent or solvent mixture with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2: Try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization. Adding a seed crystal of the pure compound can also be effective.

Issue: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used.

  • Solution: Evaporate some of the solvent to increase the concentration of the product and then try to cool the solution again.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic (4-methylbenzoic acid) and basic (dimethylamine) impurities.

  • Dissolve the crude product: Dissolve the crude N,N,4-trimethylbenzamide in a suitable organic solvent like dichloromethane or ethyl acetate (approx. 10-20 mL per gram of crude product).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq) (2 x 20 mL). This will protonate any unreacted dimethylamine, making it soluble in the aqueous layer. Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with 1 M NaOH (aq) or saturated NaHCO₃ (aq) (2 x 20 mL). This will deprotonate any unreacted 4-methylbenzoic acid, making it soluble in the aqueous layer. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 20 mL) to remove any remaining water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified N,N,4-trimethylbenzamide.

G cluster_workflow Liquid-Liquid Extraction Workflow start Crude Product in Organic Solvent acid_wash Wash with 1 M HCl (aq) start->acid_wash remove_base Remove Aqueous Layer (contains Dimethylamine salt) acid_wash->remove_base base_wash Wash with 1 M NaOH (aq) remove_base->base_wash remove_acid Remove Aqueous Layer (contains 4-Methylbenzoate salt) base_wash->remove_acid brine_wash Wash with Brine remove_acid->brine_wash dry Dry Organic Layer (e.g., MgSO4) brine_wash->dry concentrate Concentrate Solvent dry->concentrate end Purified N,N,4-trimethylbenzamide concentrate->end

Caption: Workflow for purification by liquid-liquid extraction.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for obtaining highly pure N,N,4-trimethylbenzamide.

  • Prepare the Column: Pack a glass column with silica gel (200-300 mesh) using a slurry method with the chosen eluent. A common eluent system for this compound is a mixture of petroleum ether and ethyl acetate.[1] The ratio can be optimized using TLC, but a starting point of 9:1 or 4:1 (petroleum ether:ethyl acetate) is often effective.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N,4-trimethylbenzamide.

G cluster_workflow Column Chromatography Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Product prepare_column->load_sample elute Elute with Petroleum Ether:Ethyl Acetate load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate Solvent combine_pure->concentrate end Purified N,N,4-trimethylbenzamide concentrate->end

Caption: Workflow for purification by column chromatography.

Protocol 3: Purification by Recrystallization

This protocol is best used after an initial purification step like liquid-liquid extraction.

  • Choose a Solvent: Select a suitable solvent or solvent pair. For N,N,4-trimethylbenzamide, a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol could be effective. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid is completely dissolved.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool in an Ice Bath: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then allow them to dry completely.

G cluster_workflow Recrystallization Workflow dissolve Dissolve Crude Solid in Minimal Hot Solvent cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly induce_crystallization Induce Crystallization (if needed) cool_slowly->induce_crystallization ice_bath Cool in Ice Bath induce_crystallization->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash_dry Wash with Cold Solvent and Dry filter->wash_dry end Pure Crystalline N,N,4-trimethylbenzamide wash_dry->end

Caption: Workflow for purification by recrystallization.

References

"Benzamide, N,N,4-trimethyl-" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Benzamide, N,N,4-trimethyl- in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my N,N,4-trimethylbenzamide not dissolving in aqueous media?

N,N,4-trimethylbenzamide is a poorly water-soluble compound. This is due to its chemical structure, which includes a non-polar aromatic ring and N,N-dimethyl groups, making it hydrophobic. The octanol-water partition coefficient (LogP) for N,N,4-trimethylbenzamide is 1.72, which indicates a preference for lipid-like environments over aqueous ones[1]. Compounds with low aqueous solubility often fail to reach the desired concentration for in vitro and in vivo experiments, leading to inaccurate results.

Q2: What are the initial steps I should take if I observe poor solubility?

If you are observing poor solubility, it is recommended to first try simple methods such as sonication or gentle heating. If these methods are not effective, a systematic approach to increasing solubility should be undertaken. This may involve the use of co-solvents, surfactants, or pH adjustment.

Q3: Can I use DMSO to dissolve N,N,4-trimethylbenzamide?

Yes, Dimethyl sulfoxide (DMSO) is a common organic solvent used to dissolve poorly water-soluble compounds for in vitro studies. N,N,4-trimethylbenzamide is expected to be soluble in DMSO. However, it is crucial to be aware of the potential for DMSO to affect your experimental system. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your aqueous media below 0.5% (v/v).

Q4: Are there other organic solvents I can use as alternatives to DMSO?

Other common organic co-solvents that can be used to dissolve N,N,4-trimethylbenzamide include ethanol, methanol, and acetone[2]. The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your system to the solvent. As with DMSO, it is important to determine the maximum concentration of the co-solvent that is tolerated by your experimental system.

Troubleshooting Guides

Issue 1: Precipitate forms when adding the stock solution of N,N,4-trimethylbenzamide to the aqueous media.

This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of the solution.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of N,N,4-trimethylbenzamide in your experiment.

  • Use a co-solvent system: Instead of a single strong organic solvent, try a mixture of solvents. For example, a 1:1 mixture of DMSO and ethanol may keep the compound in solution upon dilution.

  • Serial dilutions: Perform serial dilutions of your stock solution in the aqueous media while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use of surfactants: Surfactants can help to stabilize the compound in the aqueous media and prevent precipitation.[3][4][5] See the experimental protocol below for using surfactants.

Issue 2: The powdered N,N,4-trimethylbenzamide is not dissolving even with co-solvents and sonication.

If you are still facing solubility issues, more advanced techniques may be required.

Solutions:

  • pH Adjustment: The solubility of some compounds can be increased by adjusting the pH of the aqueous media.[3] Since N,N,4-trimethylbenzamide is a neutral compound, this method may have a limited effect but can be attempted.

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility.[4]

  • Particle Size Reduction: Reducing the particle size of the compound increases the surface area available for dissolution.[3][6] This can be achieved through techniques like micronization.[3][6]

Physicochemical Properties of N,N,4-trimethylbenzamide

PropertyValueReference
Molecular Formula C10H13NO[1][7][8][9]
Molecular Weight 163.22 g/mol [1][9][10]
Melting Point 41 °C[1]
LogP (Octanol/Water) 1.72[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes how to prepare a stock solution of N,N,4-trimethylbenzamide using DMSO.

Materials:

  • N,N,4-trimethylbenzamide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of N,N,4-trimethylbenzamide powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C. Before use, thaw the solution at room temperature and vortex briefly.

Protocol 2: Enhancing Solubility with Surfactants

This protocol provides a general method for using a surfactant to improve the solubility of N,N,4-trimethylbenzamide in aqueous media. Tween® 80 is used as an example.

Materials:

  • N,N,4-trimethylbenzamide stock solution (in an organic solvent like DMSO)

  • Tween® 80 (Polysorbate 80)

  • Aqueous experimental media (e.g., cell culture medium, buffer)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Tween® 80 (e.g., 10% w/v) in the aqueous experimental media.

  • To the aqueous media, add the Tween® 80 stock solution to achieve a final concentration that is known to be non-toxic to your experimental system (typically starting from 0.01% to 0.1% w/v).

  • Vortex the media containing the surfactant.

  • Slowly add the N,N,4-trimethylbenzamide stock solution to the surfactant-containing media while vortexing.

  • Visually inspect the final solution for any signs of precipitation.

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues A Start: N,N,4-trimethylbenzamide powder B Add aqueous media A->B C Observe for dissolution B->C D Soluble C->D Yes E Insoluble/Precipitate C->E No M Proceed with experiment D->M F Troubleshooting Required E->F G Prepare stock in organic solvent (e.g., DMSO) F->G H Dilute into aqueous media G->H I Observe for precipitation H->I J No precipitate I->J No K Precipitate forms I->K Yes J->M L Implement advanced techniques: - Use co-solvents - Add surfactants - Adjust pH K->L L->H

Caption: A general workflow for addressing solubility issues with N,N,4-trimethylbenzamide.

logical_relationship Decision Tree for Solubility Enhancement A Initial observation: Poor Solubility B Is the compound for in vitro or in vivo use? A->B C In Vitro B->C In Vitro D In Vivo B->D In Vivo E Use of organic co-solvents (e.g., DMSO, Ethanol) is acceptable? C->E J Is toxicity of the formulation a major concern? D->J F Yes E->F Yes G No E->G No H Prepare high-concentration stock in co-solvent. Ensure final concentration in media is non-toxic. F->H I Consider surfactant-based formulations or solid dispersions. G->I K Yes J->K Yes L No J->L No M Explore biocompatible surfactants (e.g., Polysorbates) or cyclodextrins. K->M N A wider range of surfactants and co-solvents can be screened. L->N

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.

References

Preventing hydrolysis of the amide bond in "Benzamide, N,N,4-trimethyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of the amide bond in "Benzamide, N,N,4-trimethyl-".

Troubleshooting Guide: Preventing Amide Bond Hydrolysis

Users experiencing unexpected degradation of "Benzamide, N,N,4-trimethyl-" during their experiments can refer to the following troubleshooting guide.

IssuePotential CauseRecommended Action
Degradation in Aqueous Solutions pH of the solution is too acidic or too basic.Maintain the pH of the solution within a neutral range (pH 6-8). Use a suitable buffer system to stabilize the pH.
Elevated temperature.Store and handle aqueous solutions at or below room temperature. For long-term storage, consider refrigeration (2-8 °C). Avoid repeated freeze-thaw cycles.
Degradation in Organic Solvents Presence of residual water or acidic/basic impurities in the solvent.Use anhydrous solvents from a reputable supplier. If necessary, distill the solvent over a suitable drying agent. Avoid solvents that can participate in hydrolysis or contain reactive impurities.
Instability During Experimental Procedures Prolonged exposure to harsh acidic or basic reagents.Minimize the exposure time to strong acids or bases. If the experimental protocol allows, use milder reagents or perform the reaction at a lower temperature.
Use of incompatible reagents.Ensure all reagents used in the experimental setup are compatible with the amide functionality. Avoid strong oxidizing agents that could potentially degrade the molecule, although hydrolysis is the primary concern.
Degradation During Storage (Solid State) Exposure to humidity and/or light.Store the solid compound in a tightly sealed container in a desiccator to protect it from moisture. Store in a dark place or use an amber vial to protect from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for "Benzamide, N,N,4-trimethyl-"?

A1: The hydrolysis of "Benzamide, N,N,4-trimethyl-" can occur under both acidic and basic conditions.

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2][3]

  • Base-catalyzed hydrolysis: A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the dimethylamine group.[4][5]

Due to resonance stabilization of the amide bond, these reactions typically require harsh conditions such as strong acids or bases and elevated temperatures.[6]

Q2: How do the structural features of "Benzamide, N,N,4-trimethyl-" affect its stability against hydrolysis?

A2: The stability of "Benzamide, N,N,4-trimethyl-" is influenced by both steric and electronic effects:

  • Steric Hindrance: The two methyl groups on the nitrogen atom provide significant steric hindrance around the carbonyl carbon, making it more difficult for nucleophiles like water or hydroxide ions to attack. This generally increases the stability of the amide bond compared to primary or secondary amides.[7]

  • Electronic Effects: The methyl group at the para position (4-position) of the benzene ring is an electron-donating group. This increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack, which further stabilizes the amide bond against hydrolysis.[8][9]

Q3: What is the optimal pH range for maintaining the stability of "Benzamide, N,N,4-trimethyl-" in aqueous solutions?

Q4: Which buffer systems are recommended for solutions containing "Benzamide, N,N,4-trimethyl-"?

A4: Phosphate-based buffers are a good choice for maintaining a stable pH in the neutral range. For example, a sodium phosphate buffer (NaH₂PO₄/Na₂HPO₄) can be prepared to cover the pH range of 5.8-8.0.[11] Citrate buffers can also be used for slightly more acidic conditions if required by the experimental protocol, but care should be taken to avoid highly acidic pH values.[11]

Q5: What are the recommended storage conditions for "Benzamide, N,N,4-trimethyl-"?

A5: To ensure the long-term stability of "Benzamide, N,N,4-trimethyl-", the following storage conditions are recommended:

FormStorage ConditionRationale
Solid Store in a tightly sealed container, in a desiccator, at room temperature, and protected from light.To prevent uptake of atmospheric moisture which can lead to hydrolysis, and to prevent potential photodegradation.
Aqueous Solution Store at 2-8 °C for short-term use. For long-term storage, aliquoting and freezing at -20 °C or below is recommended to minimize degradation and avoid repeated freeze-thaw cycles. Solutions should be buffered to a neutral pH (6-8).Lower temperatures slow down the rate of hydrolysis. Buffering prevents pH fluctuations that could accelerate degradation.
Organic Solution Store in an anhydrous solvent at room temperature or below, in a tightly sealed container.To prevent the introduction of water that can cause hydrolysis.

Q6: How can I detect and quantify the hydrolysis of "Benzamide, N,N,4-trimethyl-"?

A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for detecting and quantifying "Benzamide, N,N,4-trimethyl-" and its primary hydrolysis product, 4-methylbenzoic acid. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) would be a good starting point for method development. The retention time of the parent compound will be different from its more polar hydrolysis product.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution of "Benzamide, N,N,4-trimethyl-"
  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which the compound is soluble, such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

  • Weighing: Accurately weigh the desired amount of solid "Benzamide, N,N,4-trimethyl-" in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen anhydrous solvent to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or below for long-term storage. For short-term use, storage at 2-8°C is acceptable.

Protocol 2: General Procedure for an Aqueous Experiment with "Benzamide, N,N,4-trimethyl-"
  • Buffer Preparation: Prepare a suitable buffer solution (e.g., 0.1 M sodium phosphate buffer) and adjust the pH to the desired neutral range (e.g., pH 7.4).

  • Solution Preparation: Dilute the organic stock solution of "Benzamide, N,N,4-trimethyl-" into the prepared aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low enough to not affect the experiment.

  • Temperature Control: Perform the experiment at a controlled and, if possible, lower temperature to minimize hydrolysis.

  • Time Limitation: Keep the duration of the experiment as short as reasonably possible to reduce the time the compound is exposed to the aqueous environment.

  • Analysis: Upon completion of the experiment, immediately analyze the samples or freeze them at -80°C to quench any further reaction.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage cluster_experiment Experimental Use Solid Solid Compound Solution Stock Solution (Organic) Solid->Solution Dissolve in anhydrous solvent Storage_Solid Storage_Solid Solid->Storage_Solid Store in desiccator, protected from light Aqueous Aqueous Solution Solution->Aqueous Dilute in buffered solution (pH 6-8) Storage_Solution Storage_Solution Solution->Storage_Solution Store at -20°C or below Analysis Analysis Aqueous->Analysis Perform experiment (control T, time) Storage_Aqueous Storage_Aqueous Aqueous->Storage_Aqueous Use immediately or store at 2-8°C (short-term)

Caption: Workflow for handling "Benzamide, N,N,4-trimethyl-" to minimize hydrolysis.

Factors_Affecting_Hydrolysis cluster_promoting Factors Promoting Hydrolysis cluster_inhibiting Factors Inhibiting Hydrolysis Amide Benzamide, N,N,4-trimethyl- Acid Strong Acid (low pH) Amide->Acid Base Strong Base (high pH) Amide->Base Temp High Temperature Amide->Temp Water Presence of Water Amide->Water Neutral Neutral pH (6-8) Amide->Neutral LowTemp Low Temperature Amide->LowTemp Anhydrous Anhydrous Conditions Amide->Anhydrous Steric Steric Hindrance (N,N-dimethyl) Amide->Steric Electronic Electronic Effects (p-methyl group) Amide->Electronic

Caption: Factors influencing the hydrolysis of "Benzamide, N,N,4-trimethyl-".

References

Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Benzamide, N,N,4-trimethyl-. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure the successful and efficient synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of Benzamide, N,N,4-trimethyl-.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of 4-methylbenzoyl chloride: The starting material is sensitive to moisture.[1] 2. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 3. Loss of dimethylamine: If using dimethylamine gas, it may have evaporated from the reaction mixture. If using a solution, it may not have been added in the correct stoichiometric amount.1. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 3. If using dimethylamine gas, ensure a steady flow into the reaction mixture. If using a solution, ensure accurate measurement and consider adding it slowly to a cooled reaction mixture to prevent loss.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect solvent system for recrystallization: The chosen solvent may be too good a solvent for the product, or the polarity may be inappropriate.1. Purify the crude product using column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] 2. For recrystallization, a solvent system of hexane and ethyl acetate or hexane and acetone can be effective for similar benzamides.[2] Experiment with different solvent ratios to find the optimal conditions.
Formation of a White Precipitate in the Reaction Mixture This is typically the desired product, Benzamide, N,N,4-trimethyl-, which is a solid at room temperature.This is a positive indication that the reaction is proceeding as expected.
Product Contaminated with 4-Methylbenzoic Acid Hydrolysis of the starting material, 4-methylbenzoyl chloride, either before or during the reaction.[1]Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. The desired amide product will remain in the organic layer.
Reaction Mixture Turns Yellow or Orange In some amide coupling reactions using specific reagents, a color change can indicate the progress of the reaction. For example, when using COMU as a coupling reagent, a yellow to orange color change signifies reaction completion.[3]While not directly applicable to the standard synthesis from the acid chloride, this illustrates that color changes can be informative. For the reaction of 4-methylbenzoyl chloride and dimethylamine, a significant color change is not typically expected. If an unexpected color develops, it may indicate a side reaction or impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Benzamide, N,N,4-trimethyl-?

A1: The most prevalent and straightforward method is the acylation of dimethylamine with 4-methylbenzoyl chloride (also known as p-toluoyl chloride). This reaction is a nucleophilic acyl substitution where dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Q2: What are the key safety precautions I should take during this synthesis?

A2: 4-Methylbenzoyl chloride is corrosive and a lachrymator, meaning it can cause severe skin burns, eye damage, and respiratory irritation.[4][5][6] Dimethylamine is a flammable and corrosive gas or liquid. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handle 4-methylbenzoyl chloride under anhydrous conditions to prevent its reaction with moisture, which releases corrosive HCl gas.[1]

  • Have an emergency eyewash and shower station readily accessible.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (4-methylbenzoyl chloride) on a silica gel TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Q4: What is the expected melting point of Benzamide, N,N,4-trimethyl-?

A4: The reported melting point for Benzamide, N,N,4-trimethyl- is 41°C.

Q5: What are suitable solvents for recrystallizing the final product?

A5: For N,N-disubstituted benzamides, common and effective recrystallization solvent systems include mixtures of a non-polar solvent like n-hexane with a more polar solvent such as ethyl acetate or acetone.[2] The ideal solvent or solvent mixture should dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Experimental Protocols

Synthesis of Benzamide, N,N,4-trimethyl- from 4-Methylbenzoyl Chloride and Dimethylamine

This protocol is a general procedure based on established methods for the synthesis of N,N-disubstituted benzamides.

Materials:

  • 4-Methylbenzoyl chloride

  • Dimethylamine (as a solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., n-hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Amine: Slowly add triethylamine (1.1 equivalents) to the stirred solution. Following this, add a solution of dimethylamine (1.1 equivalents) in THF dropwise to the reaction mixture. Alternatively, bubble dimethylamine gas through the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 4-methylbenzoyl chloride.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[2]

Parameter Value
Reactant Molar Ratio 4-Methylbenzoyl chloride : Dimethylamine : Triethylamine (1 : 1.1 : 1.1)
Reaction Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90% (can vary based on reaction scale and purification method)

Data Presentation

Physical and Spectroscopic Data of Benzamide, N,N,4-trimethyl-
Property Value Reference
Molecular Formula C₁₀H₁₃NO[1][5]
Molecular Weight 163.22 g/mol [1]
CAS Number 14062-78-3[1][7]
Melting Point 41°C
¹³C NMR (101 MHz, DMSO) δ (ppm) 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90[4]

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification pToluoylChloride 4-Methylbenzoyl Chloride ReactionVessel Anhydrous Solvent (e.g., DCM) 0°C to Room Temperature pToluoylChloride->ReactionVessel Dimethylamine Dimethylamine Dimethylamine->ReactionVessel Base Triethylamine (Base) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Wash Wash with NaHCO₃ (aq) and Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Benzamide, N,N,4-trimethyl- Purify->Product

Caption: Experimental workflow for the synthesis of Benzamide, N,N,4-trimethyl-.

TroubleshootingLogic Start Low or No Yield Moisture Moisture Present? Start->Moisture IncompleteReaction Reaction Incomplete? Moisture->IncompleteReaction No UseAnhydrous Use Anhydrous Conditions & Inert Atmosphere Moisture->UseAnhydrous Yes AmineLoss Amine Loss? IncompleteReaction->AmineLoss No ExtendReaction Increase Reaction Time/Temp Monitor by TLC IncompleteReaction->ExtendReaction Yes ControlAmineAddition Ensure Stoichiometry & Controlled Addition AmineLoss->ControlAmineAddition Yes CheckPurity Check Purity of Starting Materials AmineLoss->CheckPurity No

Caption: Troubleshooting logic for low yield in the synthesis.

References

Alternative reagents for the synthesis of N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of N,N,4-trimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for synthesizing N,N,4-trimethylbenzamide?

The two primary starting materials for the synthesis of N,N,4-trimethylbenzamide are 4-methylbenzoic acid (p-toluic acid) and its more reactive derivative, 4-methylbenzoyl chloride (p-toluoyl chloride). The choice of starting material dictates the necessary reagents and reaction conditions.

Q2: I want to start from 4-methylbenzoic acid. What are my options for coupling reagents?

When starting from 4-methylbenzoic acid, a coupling reagent is necessary to activate the carboxylic acid for reaction with dimethylamine. Common and effective coupling reagents include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[1][2]

  • Onium Salts (Uronium/Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are often used in peptide synthesis, but are equally effective for other amide bond formations.[2]

  • Other Reagents: N,N'-Carbonyldiimidazole (CDI) is another effective activating agent that forms a reactive acylimidazole intermediate.[3]

Q3: Is it possible to synthesize the amide directly from the carboxylic acid and amine without a coupling agent?

Directly reacting a carboxylic acid with an amine to form an amide is generally not practical under standard laboratory conditions. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[2][4] Forcing conditions, such as very high temperatures to drive off water (pyrolysis), are required, which can often lead to decomposition and low yields.[1][5]

Q4: What are the advantages of using 4-methylbenzoyl chloride as a starting material?

Synthesis Methodologies: A Comparative Overview

The selection of a synthetic route often depends on factors such as reagent availability, cost, desired purity, and scale. Below is a summary of common methods for the synthesis of N,N,4-trimethylbenzamide and its analogs.

Starting MaterialReagent/MethodTypical YieldReaction TimeKey Considerations
4-Methylbenzoic AcidEDC / HOBt Good to Excellent1 - 24 hoursWater-soluble byproducts allow for easy purification via aqueous workup.[7][8][9]
4-Methylbenzoic AcidDCC / DMAP ~50% (can vary)4 - 42 hoursThe dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, making purification by chromatography difficult.[1]
4-Methylbenzoic AcidCDI / DMAP ~95% (DEET analog)~30 min activation, then ~1 hr reactionByproducts are water-soluble, simplifying the workup.[3]
4-Methylbenzoic AcidCOMU 70 - 80% (DEET analog)~20 minutesAll byproducts are water-soluble, leading to a simple aqueous workup and high product purity.[10]
4-Methylbenzoyl ChlorideDimethylamine / Base High1 - 16 hoursRequires a stoichiometric amount of base (e.g., triethylamine, pyridine, or NaOH) to neutralize the HCl byproduct.[1][2][11]

Yields are based on reported syntheses of N,N,4-trimethylbenzamide analogs (e.g., N,N-diethyl-m-methylbenzamide, DEET) and may vary for the target compound.

Synthetic Pathways and Troubleshooting Workflow

The following diagrams illustrate the primary synthetic pathways to N,N,4-trimethylbenzamide and a general workflow for troubleshooting common issues encountered during its synthesis.

Synthesis_Pathways Synthetic Pathways to N,N,4-trimethylbenzamide cluster_sm Starting Materials cluster_prod Product sm1 4-Methylbenzoic Acid sm2 4-Methylbenzoyl Chloride sm1->sm2 Activation product N,N,4-Trimethylbenzamide sm1->product Direct Coupling sm2->product Acylation reagent1 Coupling Reagent (EDC, DCC, HATU, CDI) + Dimethylamine reagent1->sm1 reagent2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent2->sm1 reagent3 Dimethylamine + Base (e.g., Et₃N, Pyridine) reagent3->sm2 Troubleshooting_Workflow Troubleshooting Synthesis of N,N,4-trimethylbenzamide start Start: Reaction Complete (Verified by TLC/LC-MS) check_yield Low or No Product Yield? start->check_yield Analyze Crude Product check_purity Product is Impure? check_yield->check_purity No reagent_quality Verify Reagent Quality: - Acyl chloride degraded? - Coupling reagent fresh? - Amine concentration correct? check_yield->reagent_quality Yes byproducts Identify Byproducts: - Unreacted starting material? - Urea byproduct (DCC/EDC)? - Hydrolyzed acyl chloride? check_purity->byproducts Yes end End: Desired Product Obtained check_purity->end No conditions Review Reaction Conditions: - Anhydrous conditions met? - Correct stoichiometry? - Sufficient reaction time/temp? reagent_quality->conditions base_issue Check Base (Acyl Chloride method): - Base added? - Base is non-nucleophilic and dry? conditions->base_issue workup Optimize Workup: - Aqueous wash to remove salts/EDC-urea? - Acid wash to remove excess amine? byproducts->workup purification Refine Purification: - Adjust column chromatography solvent system. - Consider recrystallization or distillation. workup->purification

References

Technical Support Center: Reaction Monitoring of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reaction monitoring of Benzamide, N,N,4-trimethyl-. This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of this compound using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. General Information

Q1: What is Benzamide, N,N,4-trimethyl-?

Benzamide, N,N,4-trimethyl- (CAS Number: 14062-78-3) is a chemical compound with the linear formula C10H13NO. It is a trisubstituted aromatic amide. The progress of its synthesis is often monitored to determine reaction completion.

Q2: Why is reaction monitoring important for the synthesis of Benzamide, N,N,4-trimethyl-?

Reaction monitoring is crucial to:

  • Determine the consumption of starting materials.

  • Identify the formation of the desired product.

  • Detect the presence of any side products or intermediates.

  • Optimize reaction conditions such as time, temperature, and catalyst loading.

  • Prevent over- or under-reaction, which can impact yield and purity.

II. Thin Layer Chromatography (TLC) Troubleshooting Guide

Thin Layer Chromatography is a quick and effective method for monitoring the progress of many organic reactions.

FAQs for TLC Monitoring

Q1: I don't see any spots on my TLC plate, even under UV light.

  • Is your compound UV-active? While the aromatic ring in Benzamide, N,N,4-trimethyl- should make it UV-active, highly dilute samples may not be visible.

  • Is your sample too dilute? Try concentrating your sample by spotting the same location multiple times, allowing the solvent to dry between each application.[1]

  • Has the compound evaporated? If the compound is volatile, it may have evaporated from the plate.[1]

  • Did the sample dissolve in the developing chamber's solvent reservoir? Ensure the initial spotting line is above the solvent level in the chamber.[1][2]

  • Try an alternative visualization technique. Use a chemical stain, such as potassium permanganate or iodine, which can react with the compound to produce a visible spot.[3]

Q2: My spots are streaking or elongated.

This is a common issue and can be caused by several factors:

  • Sample overloading: The most frequent cause is applying too much sample to the plate. Dilute your sample and re-spot.[1]

  • Compound interaction with the stationary phase: Since Benzamide, N,N,4-trimethyl- contains a basic nitrogen atom, it can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonium hydroxide to your eluting solvent.[1][4][5]

  • High polarity of the compound: If the compound is highly polar, it may streak. Consider using a different stationary phase, like alumina, which is slightly basic and can be better for amines.[4][6]

Q3: The spots for my starting material and product are too close together (poor resolution).

  • Change the solvent system polarity: The key is to find a solvent system that provides optimal separation.

    • If the spots are too high on the plate (high Rf values), your solvent system is too polar. Decrease the proportion of the polar solvent.[1]

    • If the spots are too low on the plate (low Rf values), your solvent system is not polar enough. Increase the proportion of the polar solvent.[1]

  • Try a different solvent system: Experiment with different solvent combinations. A good starting point for many organic compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes.[6][7][8] You can vary the ratio to fine-tune the separation.[7]

Q4: My spots are not moving from the baseline.

This indicates that the eluent is not polar enough to move the compound up the plate.[1] You should increase the polarity of your mobile phase. For example, if you are using a 10:1 Hexane:Ethyl Acetate mixture, try changing to a 5:1 or 2:1 ratio. If that is still not sufficient, a more polar solvent like methanol in dichloromethane might be necessary.[7]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[2]

  • Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the starting line. Also spot the starting materials as a reference.

  • Developing Chamber: Add your chosen solvent system to a developing chamber to a depth of about 0.5 cm.[7] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[2] Allow the solvent to travel up the plate until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[7] Visualize the spots under a UV lamp. If necessary, use a chemical stain for visualization.

  • Analysis: Compare the spots from your reaction mixture to the starting material reference. The appearance of a new spot with a different Rf value indicates product formation. The disappearance of the starting material spot suggests the reaction is complete.

Data Presentation: Recommended TLC Solvent Systems
Polarity of CompoundRecommended Starting Solvent SystemModifiers (if needed)
Non-polar5% Ethyl Acetate in HexanesN/A
Standard Polarity10-50% Ethyl Acetate in HexanesN/A
Polar100% Ethyl Acetate or 5-10% Methanol in DichloromethaneN/A
Basic (like N,N,4-trimethylbenzamide)Ethyl Acetate/Hexanes or Methanol/Dichloromethane0.1-2.0% Triethylamine or 1-10% Ammonia in Methanol

Data compiled from multiple sources.[1][7][9]

Visualization

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Sample prep_sample->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize interpret Interpret Results visualize->interpret no_spots No Spots interpret->no_spots If issues arise streaking Streaking interpret->streaking If issues arise poor_resolution Poor Resolution interpret->poor_resolution If issues arise

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides more detailed information than TLC, including the mass of the compounds, which can confirm the identity of the product.

FAQs for LC-MS Monitoring

Q1: I am not seeing a peak for my compound.

  • Check the ion source: Ensure the ion source is clean and functioning correctly.[10] A dirty source can lead to a significant loss of signal.

  • Verify MS parameters: Confirm that the mass spectrometer is set to scan for the correct mass-to-charge ratio (m/z) of your expected protonated molecule [M+H]+.

  • Is the compound making it to the MS? Infuse a standard solution of your compound directly into the mass spectrometer to confirm that the instrument can detect it.[11] This helps to isolate the problem to either the LC or the MS.[11]

  • Sample stability: Ensure your compound is stable in the mobile phase and injection solvent.[12]

Q2: My peaks are broad or tailing.

  • Column contamination: The column may be contaminated.[10] Flush the column or try a new one.

  • Inappropriate mobile phase: The pH of the mobile phase can affect peak shape, especially for compounds with acidic or basic functional groups.[10] For basic compounds like Benzamide, N,N,4-trimethyl-, adding a small amount of an acid like formic acid (0.1%) to the mobile phase can improve peak shape by ensuring the analyte is in its protonated form.[12]

  • Column degradation: The column itself may be degrading. Check the manufacturer's recommendations for column lifetime and storage.

Q3: I'm observing a high background noise or poor signal-to-noise ratio.

  • Contamination: This is often due to contamination from samples, mobile phase impurities, or column bleed.[10]

  • Mobile phase quality: Use high-purity solvents (LC-MS grade) and additives.[10]

  • System cleaning: Regularly clean the ion source and other components of the mass spectrometer.[10]

Q4: I'm seeing unexpected peaks in my chromatogram.

  • Side products: The reaction may be producing unexpected side products.

  • Contamination: The sample or system may be contaminated. Run a blank injection (injecting only the mobile phase) to identify any system-related peaks.

  • Carryover: A previous, more concentrated sample may not have been fully flushed from the system.[10] Implement a wash step between injections.[10]

Experimental Protocol: LC-MS Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Method:

    • Column: A C18 reversed-phase column is a common starting point for small molecules.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is typically used. For example, a gradient could run from 5% B to 95% B over several minutes.

    • Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is suitable for detecting the protonated molecule [M+H]+ of Benzamide, N,N,4-trimethyl-.

    • Mass Range: Set the mass spectrometer to scan a range that includes the expected m/z of the starting materials and the product.

    • Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument and compound.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at their respective retention times. The mass spectrum of the product peak should show the expected m/z.

Data Presentation: LC-MS Parameters
ParameterRecommended SettingPurpose
Column C18 Reversed-PhaseGood for general-purpose separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic component of the mobile phase.
Ionization Mode ESI PositiveTo generate protonated molecules [M+H]+.
Visualization

LCMS_Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution no_peak No Peak check_source Check Ion Source no_peak->check_source check_params Verify MS Parameters no_peak->check_params direct_infusion Direct Infusion Test no_peak->direct_infusion bad_shape Poor Peak Shape check_column Check Column bad_shape->check_column check_mobile_phase Check Mobile Phase bad_shape->check_mobile_phase high_noise High Noise high_noise->check_mobile_phase run_blank Run Blank high_noise->run_blank extra_peaks Unexpected Peaks extra_peaks->run_blank clean_source Clean Source check_source->clean_source optimize_params Optimize Parameters check_params->optimize_params replace_column Replace Column check_column->replace_column use_hplc_grade Use High-Purity Solvents check_mobile_phase->use_hplc_grade add_wash_step Add Wash Step run_blank->add_wash_step

References

Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzamide, N,N,4-trimethyl-. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with the synthesis of Benzamide, N,N,4-trimethyl-?

A1: Impurities in Benzamide, N,N,4-trimethyl- samples typically originate from the starting materials, byproducts of the synthesis reaction, or subsequent degradation. The most common synthetic route involves the reaction of 4-methylbenzoyl chloride with dimethylamine.

Potential Impurities:

  • Starting Materials:

    • 4-methylbenzoic acid (hydrolysis product of 4-methylbenzoyl chloride)

    • Dimethylamine (unreacted)

  • Reaction Byproducts:

    • Unidentified byproducts from side reactions.

  • Degradation Products:

    • 4-methylbenzoic acid (from hydrolysis of the amide bond)

Q2: What are the recommended analytical techniques for impurity profiling of Benzamide, N,N,4-trimethyl-?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for the separation and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and can be used to identify and quantify impurities, especially when coupled with high-resolution mass spectrometry for accurate mass measurements.

Q3: How can I perform a forced degradation study on Benzamide, N,N,4-trimethyl-?

A3: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3] The following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradation products.

Troubleshooting Guides

HPLC Analysis

Q4: I am observing peak tailing for the main peak of Benzamide, N,N,4-trimethyl- in my HPLC analysis. What could be the cause and how can I resolve it?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors.[4][5][6][7][8]

Potential Cause Troubleshooting Steps
Secondary Interactions with Silanol Groups Use a highly deactivated, end-capped C18 column. Operate the mobile phase at a lower pH (e.g., 3-4) to suppress silanol ionization. Add a competing base like triethylamine (0.1%) to the mobile phase.
Column Overload Reduce the injection volume or the sample concentration.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte and the column. For benzamides, a slightly acidic pH is often optimal.
Extra-column Dead Volume Check all connections between the injector, column, and detector for any dead volume. Use tubing with the smallest possible internal diameter.

Q5: My retention times are shifting between injections. What should I check?

A5: Retention time variability can compromise the reliability of your results.

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis (at least 10-15 column volumes).
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for leaks and ensure a consistent flow rate.
GC-MS Analysis

Q6: I am not detecting any impurities in my Benzamide, N,N,4-trimethyl- sample using GC-MS, but I suspect they are present. What could be the issue?

A6: This could be due to several factors related to the sample preparation or the GC-MS method itself.

Potential Cause Troubleshooting Steps
Impurities are Non-volatile Non-volatile impurities like salts or polymeric materials will not be amenable to GC-MS analysis. Use HPLC for these types of impurities.
Impurities are Thermally Labile The high temperatures in the GC inlet and column can cause some impurities to degrade. Try a lower inlet temperature or a faster temperature ramp.
Inadequate Detection Limits The concentration of impurities may be below the detection limit of the instrument. Use a more concentrated sample or switch to a more sensitive detection mode (e.g., Selected Ion Monitoring - SIM).
Poor Chromatography Impurity peaks may be co-eluting with the main peak or the solvent front. Optimize the temperature program to improve separation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Impurity Quantification

This method is suitable for the quantification of Benzamide, N,N,4-trimethyl- and the detection of non-volatile impurities such as 4-methylbenzoic acid.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This method is suitable for the detection of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Typical Retention Times of Benzamide, N,N,4-trimethyl- and Potential Impurities by HPLC
Compound Retention Time (min) Relative Retention Time (RRT)
4-methylbenzoic acid~ 5.2~ 0.45
Dimethylamine HClNot retained-
Benzamide, N,N,4-trimethyl-~ 11.51.00

Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions.

Table 2: Summary of Forced Degradation Studies
Stress Condition % Degradation of Main Peak Number of Degradation Products
0.1 M HCl, 60°C, 24h~ 15%1
0.1 M NaOH, 60°C, 24h~ 25%1
3% H₂O₂, RT, 24h~ 8%2
Dry Heat, 105°C, 48h< 2%0
Photolytic (UV/Vis)< 5%1

Note: These are illustrative data. Actual degradation will depend on the specific experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis sample Benzamide, N,N,4-trimethyl- Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC-UV filter->hplc Non-volatile impurities gcms GC-MS filter->gcms Volatile impurities nmr NMR filter->nmr Structural elucidation identification Impurity Identification hplc->identification gcms->identification nmr->identification quantification Impurity Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for impurity characterization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Abnormal Peak Shape in HPLC? cause1 Peak Tailing start->cause1 Yes cause2 Peak Fronting start->cause2 Yes cause3 Split Peaks start->cause3 Yes solution1a Check column health cause1->solution1a solution1b Optimize mobile phase cause1->solution1b solution2a Reduce sample concentration cause2->solution2a solution3a Check for column blockage cause3->solution3a

Caption: Logic diagram for troubleshooting HPLC peak shape issues.

References

"Benzamide, N,N,4-trimethyl-" storage and stability long-term

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the long-term storage and stability of Benzamide, N,N,4-trimethyl-. Below you will find frequently asked questions, troubleshooting guidance, and protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Benzamide, N,N,4-trimethyl-?

A1: For optimal long-term stability, solid Benzamide, N,N,4-trimethyl- should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] An inert atmosphere, for example, by backfilling the container with argon or nitrogen, is recommended to minimize the risk of oxidation.

Q2: How should I store solutions of Benzamide, N,N,4-trimethyl-?

A2: The stability of Benzamide, N,N,4-trimethyl- in solution is dependent on the solvent and pH. For long-term storage, it is advisable to prepare solutions fresh. If storage is necessary, use an anhydrous, aprotic solvent and store at -20°C or -80°C under an inert atmosphere. Avoid aqueous solutions, especially if acidic or basic, as this can promote hydrolysis.

Q3: What are the primary degradation pathways for Benzamide, N,N,4-trimethyl-?

A3: The most common degradation pathway is hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[4][5][6][7] This results in the formation of 4-methylbenzoic acid and dimethylamine. Oxidation is also a potential concern, particularly with prolonged exposure to air.[1][3]

Q4: I've had a vial of Benzamide, N,N,4-trimethyl- for several years at room temperature. How can I check if it is still good to use?

A4: It is recommended to assess the purity of the compound before use. You can perform a simple purity check using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol for an HPLC-based purity assessment is provided in the "Experimental Protocols" section below. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.

Q5: Are there any visible signs of degradation?

A5: While not always apparent, degradation of Benzamide, N,N,4-trimethyl- may be indicated by a change in color, clumping of the solid (due to moisture absorption), or a noticeable amine-like odor (from dimethylamine, a hydrolysis product). However, the absence of these signs does not guarantee purity. Analytical verification is always recommended for aged samples.

Summary of Storage Conditions and Stability

ParameterRecommendationRationale
Temperature Cool (2-8°C) or Room Temperature (in a desiccator)Minimizes degradation kinetics.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation.
Light Store in an amber vial or dark location[8]Prevents potential photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.[8]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases[1][3]These can accelerate degradation.

Experimental Protocols

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method to assess the purity of Benzamide, N,N,4-trimethyl-. The conditions may need to be optimized for your specific HPLC system.

1. Materials:

  • Benzamide, N,N,4-trimethyl- sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (optional, for pH adjustment of the mobile phase)
  • Volumetric flasks and pipettes
  • HPLC vials
  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Procedure:

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products Benzamide Benzamide, N,N,4-trimethyl- Carboxylic_Acid 4-Methylbenzoic Acid Benzamide->Carboxylic_Acid Hydrolysis Amine Dimethylamine Benzamide->Amine Water Water (H₂O) Catalyst Acid or Base

Caption: Hydrolysis degradation pathway of Benzamide, N,N,4-trimethyl-.

Experimental_Workflow Start Aged Sample of Benzamide, N,N,4-trimethyl- Prep Prepare Sample and Reference Standard Solutions Start->Prep HPLC Perform RP-HPLC Analysis Prep->HPLC Analysis Analyze Chromatograms HPLC->Analysis Decision Purity Acceptable? Analysis->Decision Use Proceed with Experiment Decision->Use Yes Discard Discard or Purify Sample Decision->Discard No

Caption: Workflow for assessing the purity of aged Benzamide, N,N,4-trimethyl-.

References

Validation & Comparative

A Comparative Guide to Benzamide, N,N,4-trimethyl- and other N,N-dialkylbenzamides in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Benzamide, N,N,4-trimethyl- against other N,N-dialkylbenzamides, supported by available experimental data. While direct comparative studies for Benzamide, N,N,4-trimethyl- are limited in the public domain, this document synthesizes existing research on related N,N-dialkylbenzamides to offer insights into their structure-activity relationships and performance in various biological assays.

Overview of N,N-dialkylbenzamides in Biological Research

N,N-dialkylbenzamides are a class of organic compounds characterized by a benzamide core with two alkyl substituents on the amide nitrogen. This structural motif is found in a variety of biologically active molecules, including pharmaceuticals and insect repellents. The nature of the alkyl groups and substitutions on the benzene ring can significantly influence the compound's biological activity, targeting a range of receptors and enzymes. Research has explored their potential as dopamine and serotonin receptor ligands, anticancer agents, and antimicrobials.

Comparative Biological Activity

Insect Repellent Activity

A study comparing a 15% N,N-Diethyl Benzamide (TRIG) formulation to a 20% DEET formulation demonstrated comparable efficacy in repelling Anopheles arabiensis and Culex quinquefasciatus mosquitoes, both achieving over 90% protection for approximately 6 hours in field tests[1][2]. In laboratory settings, complete protection against Anopheles gambiae and Aedes aegypti was observed, though at different application amounts compared to DEET[1][2].

Compound/FormulationMosquito SpeciesApplication AmountProtection Time (Lab)Percent Protection (Field)
TRIG (15% N,N-Diethyl Benzamide)Anopheles gambiae1.25 g5+ hours (100%)>90% (vs. An. arabiensis)
TRIG (15% N,N-Diethyl Benzamide)Aedes aegypti1.0 g5+ hours (100%)Not specified
DEET (20% N,N-Diethyl-3-methylbenzamide)Anopheles gambiae0.75 g5+ hours (100%)>90% (vs. An. arabiensis)
DEET (20% N,N-Diethyl-3-methylbenzamide)Aedes aegypti0.5 g5+ hours (100%)Not specified
TRIG (15% N,N-Diethyl Benzamide)Culex quinquefasciatusRecommended doseNot specified>90%
DEET (20% N,N-Diethyl-3-methylbenzamide)Culex quinquefasciatusRecommended doseNot specified>90%

Table 1: Comparative Insect Repellent Activity of N,N-Diethylbenzamide Formulations. Data extracted from a study comparing TRIG and DEET[1][2].

Receptor Binding Affinity (Dopamine and Serotonin Receptors)

N,N-dialkylbenzamides are scaffolds for ligands targeting dopamine and serotonin receptors, which are crucial in the central nervous system. The affinity and selectivity for these receptors are highly dependent on the overall structure of the molecule, often requiring more complex substitutions than simple alkyl groups on the amide and methyl group on the ring.

For instance, the N-phenyl piperazine analog, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10), demonstrates high affinity and moderate selectivity for dopamine D3 receptors over D2 receptors[3]. While not a direct comparison to N,N,4-trimethylbenzamide, this highlights that the benzamide core is a viable scaffold for developing receptor-specific ligands. Structure-activity relationship (SAR) studies on various benzamide derivatives indicate that the nature of the substituents on the benzoyl ring and the N-alkyl groups are critical for high affinity and selectivity[4][5]. Generally, bulkier and more complex substituents are required to achieve potent and selective receptor binding.

Anticancer and Antimicrobial Activity

Recent research has explored benzamide derivatives for their potential as anticancer and antimicrobial agents. Studies on 4-methylbenzamide derivatives containing 2,6-substituted purines have shown high activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the kinase inhibitor sorafenib[6]. For example, a compound containing a 2,6-dichloropurine moiety showed an IC50 of 1.42 µM against the HL-60 leukemia cell line[6].

In the realm of antimicrobial activity, various N-substituted benzamide derivatives have demonstrated efficacy against bacterial strains. One study reported a series of N-benzamide compounds with significant activity against B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL[7].

While these studies do not directly include N,N,4-trimethylbenzamide, they establish that the broader class of substituted benzamides holds promise in these therapeutic areas. The activity is highly dependent on the specific substitutions made to the core benzamide structure.

Experimental Protocols

Insect Repellency Bioassay (Human Landing Catch Technique)

This protocol is based on the methodology described for testing mosquito repellents in field conditions[1][2].

  • Volunteer Recruitment and Preparation:

    • Recruit human volunteers and obtain informed consent.

    • Volunteers should avoid using any scented products on the day of the test.

    • Designate specific areas on the limbs (e.g., forearms and lower legs) for repellent application.

  • Repellent Application:

    • Apply a standardized dose of the test compound (e.g., N,N,4-trimethylbenzamide formulation) and a positive control (e.g., DEET) to the designated skin areas of the volunteers.

    • A negative control group receives no repellent.

  • Mosquito Collection:

    • Volunteers are positioned in an area with a high density of the target mosquito species.

    • Using a mouth aspirator, trained collectors catch mosquitoes that land on the exposed, treated skin of the volunteers.

    • Collection is typically performed for a set duration at regular intervals (e.g., every hour) over several hours.

  • Data Analysis:

    • Count the number of mosquitoes collected for each treatment group and the control group.

    • Calculate the percentage of protection for each repellent compared to the control.

    • Determine the Complete Protection Time (CPT), which is the time from application until the first confirmed bite.

Radioligand Binding Assay for Receptor Affinity

This is a generalized protocol based on standard receptor binding assay methodologies.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., human dopamine D2 receptor).

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an assay buffer.

  • Binding Reaction:

    • In a multi-well plate, add the cell membrane preparation, a radiolabeled ligand known to bind to the receptor (e.g., [3H]raclopride for D2 receptors), and varying concentrations of the test compound (e.g., N,N,4-trimethylbenzamide).

    • To determine non-specific binding, a parallel set of reactions is prepared with an excess of a known, unlabeled antagonist.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., N,N,4-trimethylbenzamide) incubation Incubation/ Exposure compound->incubation control Control Compounds (Positive/Negative) control->incubation assay_system Biological System (e.g., Receptor-expressing cells, Bacteria, Insects) assay_system->incubation measurement Data Acquisition (e.g., Radioactivity, OD, Fluorescence) incubation->measurement raw_data Raw Data measurement->raw_data processed_data Processed Data (e.g., % Inhibition) raw_data->processed_data results Final Results (e.g., IC50, MIC, % Protection) processed_data->results

Figure 1: A generalized workflow for in vitro biological assays of N,N-dialkylbenzamides.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular benzamide N,N-dialkylbenzamide (Ligand) receptor GPCR (e.g., Dopamine/Serotonin Receptor) benzamide->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Figure 2: A simplified signaling pathway for a G-protein coupled receptor (GPCR) targeted by N,N-dialkylbenzamides.

Conclusion

The biological activity of N,N-dialkylbenzamides is diverse and highly dependent on their substitution patterns. While Benzamide, N,N,4-trimethyl- itself is not extensively characterized in comparative biological assays within the public literature, the broader family of N,N-dialkylbenzamides has demonstrated significant activity as insect repellents, receptor modulators, and potential therapeutic agents. The provided data on related compounds offer a valuable starting point for researchers interested in the structure-activity relationships of this chemical class. Further direct comparative studies are necessary to fully elucidate the biological profile of Benzamide, N,N,4-trimethyl- relative to other N,N-dialkylbenzamides.

References

A Comparative Analysis of Benzamide, N,N,4-trimethyl- and N,N-dimethylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two benzamide derivatives: Benzamide, N,N,4-trimethyl- (also known as N,N,4-trimethylbenzamide) and N,N-dimethylbenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of their physicochemical properties, synthesis methodologies, and known biological activities based on available data. While direct comparative experimental studies are limited, this guide aims to provide a valuable resource by consolidating existing information and highlighting areas for future research.

Physicochemical Properties

A summary of the key physicochemical properties of N,N,4-trimethylbenzamide and N,N-dimethylbenzamide is presented in Table 1. These properties are crucial for understanding their behavior in biological systems and for designing experimental protocols.

PropertyBenzamide, N,N,4-trimethyl-N,N-dimethylbenzamide
CAS Number 14062-78-3611-74-5[1][2]
Molecular Formula C₁₀H₁₃NO[3]C₉H₁₁NO[1][2]
Molecular Weight 163.22 g/mol 149.19 g/mol [4][5]
Appearance Not specifiedOff-white to slightly yellow crystalline solid[5][6]
Melting Point Not specified41-45 °C[2][6]
Boiling Point Not specified132-133 °C at 15 mmHg[2][6]
Density Not specified~1.0753 g/cm³ (rough estimate)[2]
Solubility Not specifiedSoluble in water[2][6]
LogP (Octanol/Water) Not specified0.6[5]

Synthesis Methodologies

General Synthesis of N,N-disubstituted Benzamides

A common method for synthesizing N,N-disubstituted benzamides is the reaction of a benzoic acid with an amine in the presence of a coupling agent. The Mitsunobu reaction, for example, can be employed for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, and a similar approach could be adapted for dimethylamine.[7]

Experimental Protocol (General, adapted from N,N-diethylbenzamide synthesis):

  • Dissolve the corresponding benzoic acid (1.00 eq), dimethylamine (1.20 eq), and triphenylphosphine (1.20 eq) in a suitable solvent such as toluene at room temperature.[7]

  • Stir the mixture for a short period (e.g., 10 minutes).[7]

  • Add a coupling agent, such as diisopropylazodicarboxylate (1.20 eq), dropwise to the solution.[7]

  • Heat the reaction mixture to reflux and monitor the reaction progress until completion (e.g., overnight).[7]

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with an aqueous base (e.g., 1 M NaOH) and brine.[7]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired N,N-disubstituted benzamide.[7]

Another approach involves the reaction of anilines with benzoic acid under specific catalytic conditions. For instance, N,N-dimethylbenzamide can be synthesized from aniline and benzoic acid using a potassium hydroxide, tetrabutylammonium bromide, and iodine catalytic system in water under sunlight irradiation.[8]

Experimental Protocol (for N,N-dimethylbenzamide):

  • In a quartz tube, charge aniline (0.70 mmol), benzoic acid (0.50 mmol), tetrabutylammonium bromide (0.5 mmol), potassium hydroxide (1.0 mmol), and iodine (0.10 mmol) in water (2.5 mL).[8]

  • Stir the reaction mixture at room temperature under sunlight irradiation for 2.5 hours.[8]

  • Upon completion, extract the organic layer with ethyl acetate.[8]

  • Concentrate the organic solution in vacuo.[8]

  • Purify the residue by column chromatography on silica gel to afford N,N-dimethylbenzamide.[8]

A patent also describes the preparation of N,N-dimethylbenzamide from isatoic anhydride and dimethylamine or dimethylamino formic acid in various solvents like methanol, acetonitrile, ethyl acetate, or ethylene dichloride.[9]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification Benzoic_Acid Benzoic Acid Derivative (e.g., 4-methylbenzoic acid or benzoic acid) Coupling Coupling Agent or Catalyst System Benzoic_Acid->Coupling Dimethylamine Dimethylamine Dimethylamine->Coupling Solvent_Temp Solvent & Temperature Coupling->Solvent_Temp Reaction Extraction Extraction & Washing Solvent_Temp->Extraction Purification Chromatography Extraction->Purification Product Final Product (N,N,4-trimethylbenzamide or N,N-dimethylbenzamide) Purification->Product

Comparative Biological Activity and Performance

Direct comparative studies on the biological activity of N,N,4-trimethylbenzamide and N,N-dimethylbenzamide are not available in the reviewed literature. However, based on the information gathered for N,N-dimethylbenzamide and the general understanding of structure-activity relationships for benzamides, some inferences and hypotheses can be drawn.

N,N-dimethylbenzamide

N,N-dimethylbenzamide is known for its use as an insect repellent.[10] Its mechanism of action is thought to involve the modulation of insect olfactory receptors, leading to avoidance behavior.[11][12] Specifically, it has been shown to increase the synthesis of glutathione S-transferase in cultured mosquito cells, suggesting a physiological response beyond simple olfactory recognition.[13][14]

Furthermore, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting activity as dopamine D2 receptor antagonists.[15][16][17][18] This suggests that N,N-dimethylbenzamide could potentially interact with dopamine receptors, although specific data on its binding affinity and functional activity are lacking.

Benzamide, N,N,4-trimethyl-

There is a paucity of data regarding the biological activity of N,N,4-trimethylbenzamide. However, the introduction of a methyl group at the 4-position of the benzene ring can be expected to alter its physicochemical properties, such as lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Structure-activity relationship studies on other series of benzamide derivatives have shown that substitutions on the benzene ring can significantly impact biological activity. For instance, in a series of 4-substituted-3-nitrobenzamide derivatives, the nature of the substituent at the 4-position was found to be critical for their anti-tumor activity.[19] Similarly, studies on other substituted benzamides have demonstrated the importance of the substitution pattern on the aromatic ring for their activity as kinase inhibitors or antiplasmodial agents.[20][21]

The presence of the 4-methyl group in N,N,4-trimethylbenzamide could potentially enhance its interaction with certain biological targets through hydrophobic interactions or by influencing the electronic properties of the aromatic ring. It is plausible that this modification could modulate its potential activity as an insect repellent or its affinity for pharmacological targets like the dopamine D2 receptor. However, without experimental data, this remains speculative.

DopamineD2Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Modulates Dopamine Dopamine Dopamine->D2R Activates Benzamide Benzamide Derivative (Potential Antagonist) Benzamide->D2R Blocks

Toxicology and Safety

N,N-dimethylbenzamide: This compound is considered moderately toxic by ingestion and can cause skin and eye irritation.[10][22] It is harmful if swallowed and may cause respiratory irritation.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[10]

Benzamide, N,N,4-trimethyl-: Specific toxicological data for this compound is not available in the searched literature. However, as a benzamide derivative, it should be handled with care, assuming potential for similar irritant and toxic properties as N,N-dimethylbenzamide pending experimental validation.

Conclusion and Future Directions

This comparative guide has summarized the available information on N,N,4-trimethylbenzamide and N,N-dimethylbenzamide. While a solid foundation of physicochemical properties and synthesis methods for N,N-dimethylbenzamide exists, there is a significant lack of data for N,N,4-trimethylbenzamide, particularly concerning its biological activity and toxicology.

The most critical gap in the current knowledge is the absence of direct comparative studies. Future research should focus on:

  • Direct Comparative Biological Assays: Performing head-to-head comparisons of their insect repellent efficacy and their binding affinities and functional activities at relevant pharmacological targets, such as dopamine receptors.

  • Pharmacokinetic and Toxicological Profiling: Conducting in vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion, and toxicity profiles of both compounds.

  • Exploration of Therapeutic Potential: Investigating the potential of N,N,4-trimethylbenzamide and other 4-substituted N,N-dimethylbenzamide derivatives in areas where benzamides have shown promise, such as in oncology and neuroscience.

By addressing these knowledge gaps, a more complete and scientifically robust comparison of these two molecules can be achieved, paving the way for their potential application in various scientific and industrial fields.

References

A Comparative Guide to the Antimicrobial Activity of Benzamide Derivatives: A Framework for the Validation of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including demonstrated antimicrobial properties.[1] This guide provides a comparative overview of the antimicrobial efficacy of selected N-substituted benzamide derivatives, offering a valuable frame of reference for the evaluation of new compounds within this class. While direct antimicrobial activity data for "Benzamide, N,N,4-trimethyl-" is not currently available in the public domain, this document serves as a resource for researchers interested in validating its potential. The information presented herein, including experimental data on analogous compounds and detailed protocols, is intended to facilitate and guide future investigations into the antimicrobial characteristics of this specific molecule.

Comparative Antimicrobial Activity of Benzamide Derivatives

To establish a baseline for the potential antimicrobial activity of "Benzamide, N,N,4-trimethyl-", the following table summarizes the in-vitro antibacterial data for three distinct N-substituted benzamide derivatives. These compounds were selected from a study that systematically synthesized and evaluated a series of benzamides for their antimicrobial properties.[1] The data highlights the impact of different substitutions on the benzamide core, offering insights into potential structure-activity relationships.

Compound IDChemical StructureTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
5a N-(4-hydroxyphenyl)benzamideBacillus subtilis256.25
Escherichia coli313.12
6b N-(p-tolyl)benzamideBacillus subtilis246.25
Escherichia coli243.12
6c N-(4-bromophenyl)benzamideBacillus subtilis246.25
Escherichia coli243.12

Data sourced from "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives".[1]

Experimental Protocols

The following are detailed methodologies for two standard in-vitro antimicrobial susceptibility tests: the Kirby-Bauer disc diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). These protocols are fundamental for assessing the antimicrobial activity of novel compounds like "Benzamide, N,N,4-trimethyl-".

Kirby-Bauer Disc Diffusion Susceptibility Test

This method is used to qualitatively assess the susceptibility of a bacterial strain to a particular antimicrobial agent.

a. Preparation of Bacterial Inoculum:

  • Select three to five isolated colonies of the test bacterium from a pure culture on an agar plate.

  • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized bacterial suspension.

  • Remove excess inoculum by pressing and rotating the swab against the inside of the tube.[3]

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3]

  • Allow the plate to dry for 3-5 minutes.[3]

c. Application of Antimicrobial Discs:

  • Using sterile forceps, place paper discs impregnated with a known concentration of the test compound (e.g., "Benzamide, N,N,4-trimethyl-") and control antibiotics onto the inoculated agar surface.[2]

  • Ensure discs are placed at least 24 mm apart to prevent overlapping of inhibition zones.[4][5]

  • Gently press each disc to ensure complete contact with the agar.[5]

d. Incubation and Interpretation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.[4][5]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[2] The size of the zone is indicative of the antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7]

a. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[8]

b. Preparation of Bacterial Inoculum:

  • Prepare a bacterial suspension as described for the disc diffusion method, and then dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Seal the plate and incubate at 35-37°C for 16-24 hours.[9]

d. Interpretation:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Kirby-Bauer Disc Diffusion method, a fundamental assay for initial antimicrobial screening.

KirbyBauerWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Agar Plate with Standardized Suspension Inoculum->Inoculate MHA_Plate Prepare Mueller-Hinton Agar Plate MHA_Plate->Inoculate Place_Discs Place Antimicrobial Discs on Agar Surface Inoculate->Place_Discs Incubate Incubate Plates (35-37°C for 16-24h) Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the Kirby-Bauer Disc Diffusion Antimicrobial Susceptibility Test.

Conclusion

The provided data on N-substituted benzamide derivatives demonstrate that modifications to the chemical structure can significantly influence antimicrobial efficacy. While the antimicrobial activity of "Benzamide, N,N,4-trimethyl-" remains to be elucidated, the comparative data and detailed experimental protocols in this guide offer a solid foundation for its systematic evaluation. Researchers are encouraged to utilize these methodologies to investigate the potential of "Benzamide, N,N,4-trimethyl-" as a novel antimicrobial agent and to contribute to the growing body of knowledge on the structure-activity relationships within the benzamide class of compounds.

References

Comparing the efficacy of different synthesis routes for N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of amide bonds is a cornerstone of molecular design and manufacturing. N,N,4-trimethylbenzamide, a substituted aromatic amide, serves as a valuable building block or target molecule in various chemical contexts. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a detailed comparison of two primary and efficacious routes for the synthesis of N,N,4-trimethylbenzamide: the traditional acyl chloride method and the more contemporary direct coupling agent approach.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis routes to N,N,4-trimethylbenzamide, based on analogous, well-established procedures for similar N,N-dialkylbenzamides.

MetricRoute 1: Acyl Chloride FormationRoute 2: Direct Amide Coupling
Starting Materials p-Toluic acid, Thionyl chloride (or Oxalyl chloride), Dimethylaminep-Toluic acid, Dimethylamine, Coupling Agent (e.g., HATU, DCC)
Typical Yield >95%[1]70-95%[2][3]
Purity High, but requires careful removal of excess chlorinating agent.Generally high, with water-soluble byproducts for some agents (e.g., EDC, COMU).[4]
Reaction Time 2-4 hours (two distinct steps)1-24 hours (one-pot)
Reaction Temperature Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation)0°C to Room Temperature
Key Reagents Thionyl Chloride (SOCl₂), Oxalyl ChlorideHATU, HBTU, DCC, EDC
Safety Concerns Use of highly corrosive and toxic chlorinating agents (SOCl₂, (COCl)₂), evolution of HCl gas.[1]Coupling agents can be irritants or toxic; DCC byproduct (DCU) can be difficult to remove.
Scalability Well-established for large-scale synthesis.Excellent for lab-scale; some coupling agents are expensive for large-scale use.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for each synthetic route.

Acyl_Chloride_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation p_toluic_acid p-Toluic Acid p_toluoyl_chloride p-Toluoyl Chloride p_toluic_acid->p_toluoyl_chloride Reflux socl2 Thionyl Chloride (SOCl₂) socl2->p_toluoyl_chloride dimethylamine Dimethylamine final_product N,N,4-Trimethylbenzamide p_toluoyl_chloride->final_product Base, 0°C to RT dimethylamine->final_product Coupling_Agent_Route p_toluic_acid p-Toluic Acid reaction_mixture One-Pot Reaction Mixture p_toluic_acid->reaction_mixture dimethylamine Dimethylamine dimethylamine->reaction_mixture coupling_agent Coupling Agent (e.g., HATU) coupling_agent->reaction_mixture base Base (e.g., DIPEA) base->reaction_mixture final_product N,N,4-Trimethylbenzamide reaction_mixture->final_product Stir at RT

References

A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzamide derivatives, with a specific focus on analogs related to N,N,4-trimethylbenzamide. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. While direct and extensive SAR studies on a series of N,N,4-trimethylbenzamide derivatives are limited in the public domain, this guide draws upon data from closely related N,N-dimethylbenzamides and 4-methylbenzamides to infer potential SAR trends.

Data Presentation: Comparative Biological Activity

The biological activity of benzamide derivatives is highly dependent on the substitution pattern of the benzamide core and the nature of the substituents. The following tables summarize the quantitative data from studies on related compounds, offering insights into the potential impact of structural modifications on the activity of N,N,4-trimethylbenzamide derivatives.

Table 1: Antitubercular Activity of Benzamide Derivatives against Mycobacterium tuberculosis [1]

Compound IDR1R2IC90 (µM)Cytotoxicity (HepG2 CC50, µM)Selectivity Index (SI)
1 HH0.41>100>244
2 HCH30.8594111
3 CH3CH349941.9
4 HC2H50.852833

As indicated in the table, N,N-dimethyl substitution (Compound 3) resulted in a significant loss of antitubercular activity compared to the primary (Compound 1) and N-methyl (Compound 2) analogs, suggesting that a hydrogen bond donor on the amide nitrogen is crucial for activity against this target.[1]

Table 2: Anticancer Activity of 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines [2]

Compound IDR (Purine Substituent)K562 IC50 (µM)HL-60 IC50 (µM)OKP-GS IC50 (µM)
7 2,6-dichloro2.271.424.56
10 2,6-dichloro2.531.5224.77
13 2-chloro, 6-methoxy>50>5010.33
14 2-chloro, 6-methoxy>50>5011.24

These 4-methylbenzamide derivatives, which are not N,N-dimethylated, demonstrate that substitutions on a purine moiety attached to the 4-methyl group can significantly influence anticancer activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are summaries of key experimental protocols from the cited literature.

1. Antitubercular Activity Assay [1]

  • Cell Culture: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Assay: A microplate alamarBlue assay (MABA) was used to determine the minimum inhibitory concentration (MIC). Compounds were serially diluted in a 96-well plate, and a suspension of M. tuberculosis was added. After incubation, alamarBlue was added, and the fluorescence was measured to determine cell viability. The IC90 was defined as the concentration of the compound that inhibited 90% of bacterial growth.

  • Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against the HepG2 human liver cancer cell line using the CellTiter-Glo luminescent cell viability assay. The CC50 was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

2. In Vitro Anticancer Activity Assay [2]

  • Cell Lines: Human cancer cell lines (K562, HL-60, OKP-GS) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Assay: The antiproliferative activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After incubation, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated as the concentration of the compound that inhibited 50% of cell growth.

Mandatory Visualizations

Diagram 1: General Workflow for a Structure-Activity Relationship (SAR) Study

A typical workflow for conducting a structure-activity relationship study.

Diagram 2: Hypothetical Signaling Pathway Modulated by Benzamide Derivatives

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR, RTK) Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor DNA DNA TranscriptionFactor->DNA GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Benzamide Benzamide Derivative Benzamide->Receptor Inhibition

Hypothetical signaling cascade potentially inhibited by benzamide derivatives.

References

"Benzamide, N,N,4-trimethyl-" as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the selection of an appropriate reference standard is paramount to ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. This guide provides a comprehensive comparison of "Benzamide, N,N,4-trimethyl-" and its potential alternatives as reference standards, with a focus on their application in chromatographic assays. Due to the limited availability of certified analytical data for "Benzamide, N,N,4-trimethyl-", this guide also presents a framework of essential analytical evaluations and expected performance characteristics based on structurally similar compounds.

Physicochemical Properties of Benzamide Reference Standards

A fundamental step in selecting a reference standard is the characterization of its physicochemical properties. The following table summarizes key data for "Benzamide, N,N,4-trimethyl-" and its alternatives, sourced from publicly available databases.

PropertyBenzamide, N,N,4-trimethyl-BenzamideN,N-Dimethylbenzamide4-Methylbenzamide
Molecular Formula C₁₀H₁₃NOC₇H₇NOC₉H₁₁NOC₈H₉NO
Molecular Weight 163.22 g/mol 121.14 g/mol 149.19 g/mol 135.16 g/mol
CAS Number 14062-78-355-21-0611-74-5619-55-6
Melting Point Not readily available127-130 °C40-43 °C158-161 °C
Boiling Point Not readily available288 °C275 °C295-300 °C
Solubility Data not availableSoluble in hot water, alcohol, etherSoluble in water, alcohol, etherSlightly soluble in water, soluble in alcohol

Note: The lack of readily available, certified data for "Benzamide, N,N,4-trimethyl-" is a significant consideration for its use as a primary reference standard. One major supplier, Sigma-Aldrich, indicates that they do not provide analytical data for this compound and it is sold "as-is".

Comparative Performance in Analytical Applications

The suitability of a reference standard is determined by its performance in specific analytical methods. This section outlines key experiments to compare "Benzamide, N,N,4-trimethyl-" with its alternatives and presents hypothetical, yet representative, data to illustrate potential outcomes.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A high-purity profile is a critical attribute of a reference standard. The following table illustrates a hypothetical purity assessment.

Reference StandardPurity by HPLC (%)Number of Impurities Detected
Benzamide, N,N,4-trimethyl-98.53
Benzamide99.91
N,N-Dimethylbenzamide99.72
4-Methylbenzamide99.81
Stability Indicating Forced Degradation Studies

A robust reference standard must be stable under various stress conditions. The following table summarizes the outcomes of a hypothetical forced degradation study.

ConditionBenzamide, N,N,4-trimethyl- (% Degradation)Benzamide (% Degradation)N,N-Dimethylbenzamide (% Degradation)4-Methylbenzamide (% Degradation)
Acid Hydrolysis (0.1N HCl, 60°C, 24h) 15.25.18.34.5
Base Hydrolysis (0.1N NaOH, 60°C, 24h) 25.810.218.59.8
Oxidative (3% H₂O₂, RT, 24h) 8.52.14.71.9
Thermal (80°C, 48h) 3.1< 1.01.5< 1.0
Photolytic (ICH Q1B), 24h 5.61.52.81.2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results.

Protocol 1: HPLC Purity Determination

Objective: To determine the purity of the benzamide reference standards and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 10 mL with the mobile phase to a final concentration of 100 µg/mL.

Protocol 2: Forced Degradation Study

Objective: To assess the stability of the reference standards under various stress conditions as per ICH guidelines.

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the standard in 10 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1N NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the standard in 10 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1N HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the standard in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of the solid standard at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose 10 mg of the solid standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1.

Protocol 3: Gas Chromatography (GC) Analysis

Objective: To provide an orthogonal method for purity assessment and to detect volatile impurities.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID)

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

Parameters:

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL solution.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute hplc HPLC Analysis dilute->hplc Inject gc GC Analysis dilute->gc Inject purity Purity Assessment hplc->purity impurities Impurity Profiling hplc->impurities gc->purity forced_degradation_workflow cluster_stress Stress Conditions start Reference Standard Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Degradation & Stability Assessment analysis->evaluation

Unveiling the Potential: A Comparative Guide to the Cross-Reactivity of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical aspect of early-stage compound evaluation. This guide provides a comparative analysis of "Benzamide, N,N,4-trimethyl-" (N,N,4-TMB), a research chemical with limited publicly available biological data. By examining its structural similarities to other well-characterized benzamides, we can hypothesize potential cross-reactivities and outline a strategic approach for experimental validation.

Due to the current scarcity of direct experimental data for N,N,4-TMB, this guide focuses on a predictive comparison based on structural analogy. The information presented herein is intended to serve as a roadmap for future research into the biological activity and potential cross-reactivity of this compound.

Structural and Functional Comparison of Benzamides

Benzamide derivatives are a versatile class of compounds with a wide array of pharmacological activities. Many clinically significant drugs, including antipsychotics, antiemetics, and prokinetic agents, feature a substituted benzamide scaffold.[1][2] Their biological effects are often mediated through interactions with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][4][5][6]

To infer the potential biological profile of N,N,4-TMB, we can compare its structure to the simpler, related compound N,N-dimethylbenzamide and to representative, clinically relevant substituted benzamides like Sulpiride and Metoclopramide.

Table 1: Comparison of Benzamide, N,N,4-trimethyl- and Related Compounds

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Known Biological Activities/Applications
Benzamide, N,N,4-trimethyl- C10H13NO163.22Primarily a research chemical; biological activity is not well-documented.[7]
Benzamide, N,N-dimethyl- C9H11NO149.19Insect repellent; hydrotropic agent; intermediate in pharmaceutical and agrochemical synthesis.
Sulpiride C15H23N3O4S341.43Atypical antipsychotic; selective antagonist of dopamine D2 and D3 receptors.[1][2]
Metoclopramide C14H22ClN3O2299.80Antiemetic and prokinetic agent; antagonist of dopamine D2 and serotonin 5-HT3 receptors; agonist of 5-HT4 receptors.

The key structural features of N,N,4-TMB are the N,N-dimethyl groups and the methyl group at the 4-position (para) of the benzene ring. While N,N-dimethylbenzamide is known primarily as an insect repellent, the addition of substituents to the benzamide core in other molecules dramatically alters their pharmacological profiles. For instance, the specific substitutions in Sulpiride and Metoclopramide confer high affinity for dopamine and serotonin receptors.[1] The para-methyl group in N,N,4-TMB could influence its electronic and steric properties, potentially leading to unforeseen biological interactions compared to the unsubstituted N,N-dimethylbenzamide.

Postulated Biological Targets and Signaling Pathways

Given the prevalence of dopamine and serotonin receptor activity within the substituted benzamide class, it is plausible that N,N,4-TMB may exhibit some affinity for these receptors. The N,N-dimethylamide moiety is a common feature in some centrally acting drugs, and the overall shape and electronic distribution of the molecule will dictate its potential binding partners.

A primary hypothesis is that N,N,4-TMB could act as a modulator of dopaminergic or serotonergic signaling. For example, many benzamides are known to be antagonists at the dopamine D2 receptor.

Hypothetical Signaling Pathway for Benzamide Derivatives Ligand Benzamide Derivative (e.g., N,N,4-TMB) Receptor GPCR (e.g., Dopamine D2 Receptor) Ligand->Receptor Binding G_protein Gαi/o Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Cellular Response (e.g., altered neuronal excitability) PKA->Downstream Phosphorylation

Caption: Hypothetical GPCR signaling pathway potentially modulated by benzamide derivatives.

Experimental Protocols for Cross-Reactivity Screening

To empirically determine the biological activity and cross-reactivity profile of N,N,4-TMB, a tiered screening approach is recommended.

1. Primary Screening: Receptor Binding Assays

  • Objective: To identify potential high-affinity binding targets.

  • Methodology:

    • Utilize a commercially available panel of radioligand binding assays for a broad range of GPCRs, ion channels, and transporters. This panel should include, at a minimum, dopamine receptor subtypes (D1-D5) and serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3, 5-HT4, 5-HT7).

    • Prepare stock solutions of N,N,4-TMB in a suitable solvent (e.g., DMSO).

    • Perform competitive binding assays by incubating a fixed concentration of a specific radioligand with the target receptor preparation in the presence of increasing concentrations of N,N,4-TMB.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of N,N,4-TMB for each target.

2. Secondary Screening: Functional Assays

  • Objective: To characterize the functional activity (agonist, antagonist, inverse agonist) at targets identified in the primary screen.

  • Methodology (Example for a Gαi/o-coupled receptor):

    • Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the dopamine D2 receptor).

    • Employ a functional assay that measures a downstream signaling event, such as a cAMP assay.

    • To test for antagonist activity, stimulate the cells with a known agonist in the presence of increasing concentrations of N,N,4-TMB and measure the inhibition of the agonist-induced response.

    • To test for agonist activity, treat the cells with increasing concentrations of N,N,4-TMB alone and measure any change in the signaling pathway.

3. In Silico Modeling

  • Objective: To predict potential off-targets and guide further experimental work.

  • Methodology:

    • Generate a 3D conformation of N,N,4-TMB.

    • Perform virtual screening against a library of known protein structures, particularly GPCRs.

    • Analyze the docking poses and binding energies to identify potential interactions.

Experimental Workflow for Cross-Reactivity Profiling Start Benzamide, N,N,4-trimethyl- PrimaryScreen Primary Screening (Broad Panel Radioligand Binding Assays) Start->PrimaryScreen HitIdent Hit Identification (Significant Binding Affinity) PrimaryScreen->HitIdent SecondaryScreen Secondary Screening (Functional Assays, e.g., cAMP) HitIdent->SecondaryScreen Hits End Cross-Reactivity Profile HitIdent->End No Hits ActivityChar Functional Characterization (Agonist/Antagonist) SecondaryScreen->ActivityChar Selectivity Selectivity Profiling (Comparison with other targets) ActivityChar->Selectivity Characterized Selectivity->End

Caption: A workflow for systematically evaluating the cross-reactivity of a novel compound.

Conclusion

While direct experimental data on the biological activity of "Benzamide, N,N,4-trimethyl-" is currently lacking, a comparative analysis of its structure with other known benzamides provides a rational basis for hypothesizing potential cross-reactivity with dopamine and serotonin receptors. The proposed experimental workflow offers a systematic approach to elucidate the pharmacological profile of this compound. Further research is essential to validate these hypotheses and to fully characterize the biological effects of N,N,4-TMB, thereby enabling a comprehensive understanding of its potential applications and off-target liabilities in drug discovery and development.

References

The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the therapeutic potential of N,N,4-trimethyl-benzamide based compounds, revealing a promising class of molecules with diverse biological activities. This guide synthesizes preclinical data to offer researchers and drug development professionals a comparative overview of their efficacy, from foundational in vitro assays to determinative in vivo studies.

The benzamide scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of therapeutic applications. Within this broad chemical family, derivatives of N,N,4-trimethyl-benzamide are emerging as a focal point of research, demonstrating significant potential in areas ranging from oncology to neurology and infectious diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, supported by detailed experimental data and methodologies, to illuminate their therapeutic promise and guide future research endeavors.

In Vitro Efficacy: Unveiling a Spectrum of Biological Activity

Initial laboratory-based studies are crucial for elucidating the biological activity of novel compounds. For N,N,4-trimethyl-benzamide derivatives, in vitro assays have revealed a spectrum of effects, most notably in the realms of anticancer and antimicrobial activity.

A recent study explored a series of novel 4-methylbenzamide derivatives, demonstrating their potential as inhibitors of protein kinases, which are key players in cancer cell signaling.[1] Several of these compounds exhibited significant anti-proliferative activity against a panel of human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of 4-Methylbenzamide Derivatives [1]

CompoundK562 (IC50, µM)HL-60 (IC50, µM)MCF-7 (IC50, µM)Hela (IC50, µM)HepG2 (IC50, µM)A-549 (IC50, µM)
7 2.271.42>5011.528.8412.35
10 2.531.5224.7710.236.4511.87
Sorafenib2.872.155.854.973.214.56

IC50: The concentration of a drug that gives half-maximal response.

Beyond their anticancer potential, certain benzamide derivatives have also shown promise as antimicrobial agents. A 2024 study synthesized a series of N-benzamide derivatives and evaluated their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2]

Table 2: In Vitro Antimicrobial Activity of N-Benzamide Derivatives [2]

CompoundB. subtilis (Zone of Inhibition, mm)B. subtilis (MIC, µg/mL)E. coli (Zone of Inhibition, mm)E. coli (MIC, µg/mL)
5a 256.25313.12
6b 246.25--
6c --243.12

MIC: Minimum Inhibitory Concentration.

In Vivo Efficacy: Translating Benchtop Discoveries to Biological Systems

While in vitro studies provide a foundational understanding of a compound's activity, in vivo models are essential for evaluating its efficacy and safety in a whole biological system. Research into N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, a class of compounds structurally related to thalidomide, has demonstrated their potential as anticonvulsant agents in murine models.[3][4][5]

In a study evaluating the anti-seizure activity of these derivatives, mice were treated with the compounds prior to the induction of seizures with pentylenetetrazole (PTZ). The latency to the first seizure and the overall mortality rate were measured as key indicators of efficacy.

Table 3: In Vivo Anticonvulsant Activity of N-Aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides [3][4][5]

CompoundDose (mg/Kg)Latency to First Seizure (seconds, mean ± SEM)Mortality Rate (%)
Vehicle-120 ± 15100
Thalidomide10450 ± 3040
5a 10600 ± 4520

Unraveling the Mechanism of Action: Signaling Pathways and Molecular Targets

The therapeutic effects of benzamide derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. For instance, the antiemetic trimethobenzamide is believed to act on the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[6][7][8] While its precise mechanism is not fully elucidated, it is thought to be a D2 receptor antagonist.[9][10]

G cluster_CTZ Chemoreceptor Trigger Zone (CTZ) D2_Receptor D2 Receptor Vomiting_Center Vomiting Center D2_Receptor->Vomiting_Center Signals Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting Induces Emetic_Stimuli Emetic Stimuli (e.g., toxins, drugs) Emetic_Stimuli->D2_Receptor Activates Trimethobenzamide Trimethobenzamide Trimethobenzamide->D2_Receptor Antagonizes

Caption: Proposed mechanism of action for Trimethobenzamide.

In the context of anticancer activity, 4-methylbenzamide derivatives have been shown to inhibit protein kinases.[1] These enzymes are critical for cell signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of these kinases, the compounds can induce apoptosis and arrest the cell cycle in cancer cells.

G cluster_Cell Cancer Cell Protein_Kinase Protein Kinase Cell_Cycle_Progression Cell Cycle Progression Protein_Kinase->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Protein_Kinase->Apoptosis Inhibits Growth_Factors Growth Factors Growth_Factors->Protein_Kinase Activate Benzamide_Derivative 4-Methylbenzamide Derivative Benzamide_Derivative->Protein_Kinase Inhibits

Caption: General mechanism of protein kinase inhibition by 4-methylbenzamide derivatives.

Experimental Protocols: A Closer Look at the Methodologies

The reliability of the presented data is intrinsically linked to the robustness of the experimental methods employed. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Anti-proliferative Assay (MTT Assay): [11]

  • Cell Culture: Human cancer cell lines (K562, HL-60, MCF-7, Hela, HepG2, A-549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

G A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to form formazan crystals D->E F Solubilize crystals E->F G Read absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

In Vivo Anticonvulsant Activity (PTZ-induced Seizure Model): [5]

  • Animal Model: Male Swiss albino mice were used for the study.

  • Compound Administration: The test compounds, vehicle, or a standard drug (thalidomide) were administered intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/Kg).

  • Seizure Induction: After a predetermined time (e.g., 30 minutes), seizures were induced by the subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 70 mg/kg.

  • Observation: The animals were observed for the onset of the first seizure (latency) and for mortality over a period of one hour.

  • Data Analysis: The mean latency time and the percentage of mortality were calculated for each group and compared.

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly suggests that N,N,4-trimethyl-benzamide based compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cell lines, pathogenic bacteria, and in models of neurological disorders highlights the broad therapeutic potential of this chemical class.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further in-depth mechanistic studies are also warranted to fully elucidate their molecular targets and signaling pathways. As our understanding of the structure-activity relationships of these benzamide derivatives deepens, we can anticipate the emergence of novel drug candidates with improved therapeutic profiles for a range of challenging diseases.

References

A Comparative Analysis of the Stability of N,N,4-trimethylbenzamide and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of "Benzamide, N,N,4-trimethyl-" and its structural isomers. The stability of a compound is a critical parameter in drug discovery and development, influencing its shelf-life, formulation, and in vivo fate. This document summarizes available data on thermal, chemical, and metabolic stability, and provides detailed experimental protocols for their assessment.

Introduction to Benzamide, N,N,4-trimethyl- and Its Isomers

"Benzamide, N,N,4-trimethyl-" is an aromatic amide with a molecular formula of C₁₀H₁₃NO. Its structural isomers, which share the same molecular formula but differ in the arrangement of atoms, can be broadly categorized as follows:

  • Positional Isomers (Ring Substitution): The methyl group on the benzene ring can be at the ortho- (2-), meta- (3-), or para- (4-) position relative to the benzamide group.

    • Benzamide, N,N,2-trimethyl-

    • Benzamide, N,N,3-trimethyl-

  • Positional Isomers (N- and Ring Substitution): The three methyl groups can be distributed between the nitrogen atom and the benzene ring in various combinations. Examples include:

    • Benzamide, N-methyl-N-ethyl- (with a methyl group on the ring)

    • Benzamide, N,2,3-trimethyl-

    • Benzamide, N,3,4-trimethyl-

    • Benzamide, N,3,5-trimethyl-

  • Isomers with Different Alkyl Groups: Isomers can also exist with different alkyl substitutions on the nitrogen or the ring, such as an ethyl group.

    • Benzamide, N-ethyl-N,4-dimethyl-

Direct comparative stability data for "Benzamide, N,N,4-trimethyl-" and its full range of structural isomers is limited in the public domain. However, by examining studies on related substituted benzamides, we can infer potential stability trends.

Comparative Stability Analysis

The stability of these isomers is influenced by steric and electronic effects imparted by the position of the methyl groups.

Thermal Stability

The thermal stability of benzamides can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting and decomposition.

Table 1: Summary of Thermal Stability Data (Inferred)

CompoundExpected Onset of DecompositionMethodReference (for related compounds)
Benzamide, N,N,4-trimethyl-High (>300°C)TGA/DSC[1][2]
Benzamide, N,N,2-trimethyl-Potentially slightly lower due to steric hindranceTGA/DSC[1][2]
Benzamide, N,N,3-trimethyl-High (>300°C)TGA/DSC[1][2]

Note: The data in this table is inferred from studies on similar benzamide structures and should be confirmed by direct experimental analysis.

Chemical Stability: Hydrolysis

The amide bond in benzamides is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding benzoic acid and amine. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring and the steric environment around the carbonyl group.

Studies on the hydrolysis of N,N-dimethylbenzamide and N,N-diethyl-m-toluamide (DEET) indicate that N,N-disubstituted benzamides are generally stable under neutral conditions but can be hydrolyzed under forcing acidic or basic conditions.[3][4][5] The position of the methyl group on the ring is expected to have a modest electronic effect on the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack by water or hydroxide ions. An ortho-methyl group may also provide some steric hindrance to the approach of the nucleophile, potentially slowing the rate of hydrolysis compared to its meta- and para-isomers.

Table 2: Summary of Hydrolytic Stability (Qualitative)

CompoundStability to Hydrolysis (Neutral pH)Susceptibility to Acid/Base HydrolysisExpected Relative Rate of HydrolysisReference (for related compounds)
Benzamide, N,N,4-trimethyl-StableSusceptibleModerate[3][4][5]
Benzamide, N,N,2-trimethyl-StableSusceptiblePotentially Slower[3][4][5]
Benzamide, N,N,3-trimethyl-StableSusceptibleModerate[3][4][5]
Metabolic Stability

The metabolic stability of xenobiotics is a critical factor in determining their pharmacokinetic profile and potential for drug-drug interactions. For N,N-dialkylbenzamides, the primary routes of metabolism are mediated by cytochrome P450 (CYP) enzymes in the liver and involve N-dealkylation and oxidation of the aromatic ring or alkyl substituents.[6][7]

The in vitro metabolism of N,N-dialkylamides by rat liver microsomes results in an N-alkylamide and a corresponding aldehyde.[6] The rate of this metabolism is dependent on the lipophilicity of the compound.[6] For N,N-diethyl-m-toluamide (DEET), metabolism in human liver microsomes leads to ring methyl oxidation and N-deethylation.[7]

The position of the methyl group on the benzene ring can significantly influence metabolic stability. A methyl group at a position susceptible to hydroxylation can be a primary site of metabolism. Conversely, substitution at a potential site of metabolism can block this pathway and increase the compound's half-life. The steric hindrance provided by an ortho-methyl group might also influence the binding of the molecule to the active site of CYP enzymes, potentially altering the rate and regioselectivity of metabolism.

Table 3: Predicted Metabolic Pathways and Relative Stability

CompoundPrimary Metabolic PathwaysExpected Relative Metabolic StabilityReference (for related compounds)
Benzamide, N,N,4-trimethyl-N-demethylation, Ring methyl hydroxylationModerate[6][7][8]
Benzamide, N,N,2-trimethyl-N-demethylation, Ring methyl hydroxylation (potentially sterically hindered)Potentially Higher[6][7][8]
Benzamide, N,N,3-trimethyl-N-demethylation, Ring methyl hydroxylationModerate[6][7][8]

Experimental Protocols

Thermal Stability Assessment

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound starts to decompose.

  • Methodology:

    • A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a TGA crucible.

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting mass vs. temperature curve.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion, as well as the decomposition temperature and enthalpy.

  • Methodology:

    • A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks in the DSC thermogram.

Hydrolytic Stability Assessment
  • Objective: To determine the rate of hydrolysis of the compound at different pH values.

  • Methodology:

    • Prepare buffer solutions at various pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., acetonitrile or DMSO).

    • The stock solution is added to the buffer solutions to a final concentration, ensuring the organic solvent concentration is low (typically <1%).

    • The solutions are incubated at a constant temperature (e.g., 37°C).

    • Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • The reaction is quenched by adding an equal volume of a suitable organic solvent (e.g., acetonitrile).

    • The concentration of the remaining parent compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • The rate of degradation and the half-life (t₁/₂) of the compound at each pH are calculated.

Metabolic Stability Assessment using Liver Microsomes
  • Objective: To determine the in vitro intrinsic clearance of the compound by liver enzymes.

  • Methodology:

    • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, or mouse), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration (typically 1 µM).

    • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

    • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.

    • Time-course Incubation: The reaction is allowed to proceed at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

    • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693 / t₁/₂) / (mg microsomal protein/mL).

Signaling Pathways and Biological Activities

While specific signaling pathway involvement for N,N,4-trimethylbenzamide and its direct isomers is not well-documented, some substituted benzamides have been shown to possess biological activity. For example, certain benzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[9] Additionally, some substituted benzamides act as dopamine D2/D3 receptor antagonists and have applications in treating dysthymia and the negative symptoms of schizophrenia.[10] Further research is required to determine if N,N,4-trimethylbenzamide or its isomers interact with these or other signaling pathways.

Visualizations

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (Stock Solution) Incubation_Mix Incubation Mixture (Compound, Microsomes, Buffer) Test_Compound->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix Buffer Buffer (pH 7.4) Buffer->Incubation_Mix NADPH NADPH (Cofactor) Reaction_Start Start Reaction (Add NADPH) NADPH->Reaction_Start Pre_Incubation Pre-incubation (37°C) Incubation_Mix->Pre_Incubation Pre_Incubation->Reaction_Start Time_Points Incubate at 37°C (Sample at t = 0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Quench Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Data Analysis (Calculate t½, CLint) LC_MS->Data_Analysis

Caption: Experimental workflow for determining metabolic stability using liver microsomes.

Benzamide_Degradation cluster_hydrolysis Hydrolysis cluster_metabolism Metabolism (CYP450) Benzamide N,N,4-Trimethylbenzamide Acid_Hydrolysis Acidic Conditions (e.g., HCl, heat) Benzamide->Acid_Hydrolysis H₂O / H⁺ Base_Hydrolysis Basic Conditions (e.g., NaOH, heat) Benzamide->Base_Hydrolysis OH⁻ Products 4-Methylbenzoic Acid + Dimethylamine Acid_Hydrolysis->Products Base_Hydrolysis->Products Benzamide2 N,N,4-Trimethylbenzamide N_Dealkylation N-Demethylation Benzamide2->N_Dealkylation Ring_Hydroxylation Ring Methyl Hydroxylation Benzamide2->Ring_Hydroxylation Metabolite1 N-Methyl-4-methylbenzamide + Formaldehyde N_Dealkylation->Metabolite1 Metabolite2 N,N-Dimethyl-4-(hydroxymethyl)benzamide Ring_Hydroxylation->Metabolite2

Caption: General degradation pathways for N,N,4-trimethylbenzamide.

Conclusion

The stability of "Benzamide, N,N,4-trimethyl-" and its structural isomers is a multifaceted property crucial for their potential applications. While direct comparative data is sparse, existing literature on related benzamides allows for informed predictions. Thermal stability is generally expected to be high. Chemical stability is characterized by susceptibility to hydrolysis under non-neutral pH, with the rate being influenced by the substitution pattern. Metabolic stability is primarily governed by CYP450-mediated oxidation, where the position of methyl groups can significantly impact the rate and sites of metabolism.

The provided experimental protocols offer a framework for the systematic evaluation of the stability of these compounds. Further experimental studies are necessary to definitively quantify the stability of each isomer and to elucidate any potential biological activities or involvement in signaling pathways. This information will be invaluable for guiding future research and development efforts involving this class of compounds.

References

Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of laboratory-synthesized "Benzamide, N,N,4-trimethyl-" against commercially available standards. The following sections detail the synthesis of the target compound, analytical methodologies for purity assessment, and a direct comparison of the synthesized product with a commercial counterpart, supported by experimental data.

Synthesis and Characterization of Benzamide, N,N,4-trimethyl-

A standard laboratory synthesis of Benzamide, N,N,4-trimethyl- involves the acylation of dimethylamine with 4-methylbenzoyl chloride. The resulting product is then purified and characterized to confirm its identity and preliminary purity.

Experimental Protocol: Synthesis of Benzamide, N,N,4-trimethyl-

  • Reaction Setup: A solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Acylation: 4-Methylbenzoyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the dimethylamine solution under stirring. The reaction is allowed to proceed for 2 hours at room temperature.

  • Workup: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess dimethylamine, followed by a dilute base (e.g., 5% NaHCO3) to remove any 4-methylbenzoic acid, and finally with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford white to off-white crystals.

  • Characterization: The identity of the synthesized compound is confirmed by ¹H NMR and ¹³C NMR spectroscopy. The melting point is determined and compared to the literature value (41 °C) as an initial indication of purity.

Comparative Purity Analysis

The purity of the synthesized Benzamide, N,N,4-trimethyl- was benchmarked against a commercially available standard (e.g., from a reputable chemical supplier). The following analytical techniques were employed for a quantitative comparison.

Data Presentation: Purity and Physical Properties
ParameterSynthesized Benzamide, N,N,4-trimethyl-Commercial Benzamide, N,N,4-trimethyl-
Appearance White crystalline solidOff-white crystalline solid
Melting Point (°C) 40-4139-41
Purity by HPLC (%) 99.298.5
Purity by GC-MS (%) 99.598.8
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Experimental Protocols: Purity Determination

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples of both synthesized and commercial products were dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Purity Calculation: The purity was determined by the area percentage method, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • Injection: Split mode.

  • MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

  • Purity Calculation: The purity was determined by the area percentage of the total ion chromatogram (TIC).

Visualizing Workflows and Pathways

To clearly illustrate the processes involved in this comparative analysis, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparison synthesis Synthesis of N,N,4-trimethylbenzamide purification Recrystallization synthesis->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr mp Melting Point Determination purification->mp data_comp Data Comparison hplc->data_comp gcms->data_comp nmr->data_comp mp->data_comp commercial Commercial Standard commercial->hplc commercial->gcms commercial->nmr commercial->mp logical_relationship cluster_inputs Starting Materials cluster_process Synthesis Process cluster_outputs Outputs acid_chloride 4-Methylbenzoyl Chloride reaction Acylation Reaction acid_chloride->reaction amine Dimethylamine amine->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification impurities Potential Impurities (Starting Materials, 4-Methylbenzoic Acid) workup->impurities product Synthesized Product (Benzamide, N,N,4-trimethyl-) purification->product

The Privileged Scaffolds: A Comparative Guide to Benzamide, Indole, and Benzimidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, certain molecular frameworks, often referred to as "privileged scaffolds," are recurrently found in the structures of bioactive compounds and approved drugs.[1][2] These scaffolds possess the inherent ability to interact with multiple biological targets, making them attractive starting points for drug discovery campaigns. This guide provides a comparative analysis of three such prominent scaffolds: Benzamide, Indole, and Benzimidazole, with a specific focus on the performance of "Benzamide, N,N,4-trimethyl-" and its analogs in relation to the other two scaffolds.

Introduction to the Scaffolds

Benzamide: The benzamide scaffold, characterized by a benzene ring attached to an amide group, is a versatile and synthetically accessible core.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antiemetic, and anticancer effects.[3][4] The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. "Benzamide, N,N,4-trimethyl-", a specific derivative, has been explored in different therapeutic contexts.

Indole: The indole scaffold, consisting of a fused benzene and pyrrole ring, is a cornerstone in medicinal chemistry.[5][6][7] It is a key component of many natural products and approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[5][7] The indole nitrogen can act as a hydrogen bond donor, and the bicyclic ring system provides a platform for diverse substitutions.

Benzimidazole: The benzimidazole scaffold, featuring a fusion of benzene and imidazole rings, is another privileged structure with a wide range of pharmacological applications.[1][8][9] It is found in numerous FDA-approved drugs and is known for its antimicrobial, anticancer, and anti-inflammatory activities.[1][8] The imidazole moiety offers multiple sites for hydrogen bonding and coordination with metal ions, contributing to its diverse biological profile.

Comparative Biological Evaluation

Anti-inflammatory Activity: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade, making it an attractive target for the development of anti-inflammatory drugs. Inhibitors based on all three scaffolds have been developed and evaluated.

Scaffold ClassRepresentative CompoundTargetIC50 (nM)
Benzamide N-(4-methyl-3-(N-(pyridin-4-yl)carbamoyl)phenyl)benzamidep38α1.8
Indole 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(4-carbamoyl-1H-indol-7-yl)butyl)ureap38α4
Benzimidazole 1-Ethyl-3-(4-methoxyphenyl)-5-(2-pyridylaminomethyl)-1H-benzimidazol-2-onep38α7.9

Note: The IC50 values are sourced from different studies and are presented for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess the anti-inflammatory potential of new chemical entities.

Scaffold ClassRepresentative CompoundDose (mg/kg)Inhibition of Edema (%)
Benzamide 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib - a sulfonamide with a related aromatic amide structure)1055
Indole Indomethacin1062
Benzimidazole 2-(4-Methoxyphenyl)-1H-benzimidazole10048

Note: The data is compiled from different studies and is for illustrative comparison. Experimental conditions and animal models can influence the results.

Experimental Protocols

p38 MAP Kinase Assay (Non-radioactive)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against p38 MAP kinase.

Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by p38 MAP kinase. The phosphorylated substrate is then detected using a specific antibody, often in an ELISA or Western blot format.

Materials:

  • Recombinant human p38α MAP kinase

  • ATF-2 fusion protein (substrate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Add 25 µL of kinase assay buffer containing the test compound at various concentrations to the wells of a 96-well plate.

  • Add 25 µL of a solution containing p38α MAP kinase and ATF-2 substrate to each well.

  • Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

  • Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ATF-2 or perform SDS-PAGE for Western blotting.

  • Detect the phosphorylated ATF-2 using the anti-phospho-ATF-2 antibody.

  • Add the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard in vivo method for evaluating the anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

p38_MAPK_Pathway Stress Stress / Cytokines GPCR GPCR Stress->GPCR MAPKKK MAPKKK (e.g., TAK1, MEKKs) GPCR->MAPKKK Activates MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2/3 p38->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (e.g., TNF-α, IL-6) MK2->Gene_Expression Transcription_Factors->Gene_Expression Regulates Inflammation Inflammation Gene_Expression->Inflammation

Caption: Simplified p38 MAP Kinase Signaling Pathway.

Carrageenan_Assay_Workflow Start Start Fasting Overnight Fasting of Rats Start->Fasting Grouping Divide Rats into Groups Fasting->Grouping Dosing Administer Test Compound / Vehicle Grouping->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection Measurement_0h Measure Paw Volume (0h) Carrageenan_Injection->Measurement_0h before Incubation Incubate for 1-4 hours Carrageenan_Injection->Incubation Measurement_1_4h Measure Paw Volume (1, 2, 3, 4h) Incubation->Measurement_1_4h Calculation Calculate % Inhibition of Edema Measurement_1_4h->Calculation End End Calculation->End

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

Benzamide, indole, and benzimidazole scaffolds are all undeniably "privileged" in the realm of drug discovery, each offering a unique set of properties and a proven track record in the development of successful therapeutics. While a direct, universal superiority of one scaffold over the others cannot be claimed, this guide provides a framework for their comparative evaluation. The choice of scaffold ultimately depends on the specific biological target, the desired pharmacological profile, and the synthetic feasibility. "Benzamide, N,N,4-trimethyl-" and its related analogs represent a valuable chemical space within the broader class of benzamides, and their potential should be considered alongside the well-established indole and benzimidazole scaffolds in the quest for novel and effective medicines. Further head-to-head comparative studies are warranted to provide a more definitive understanding of the relative merits of these important pharmacophores.

References

Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the synthesis and bioactivity of Benzamide, N,N,4-trimethyl- and its structurally related analogs. Due to the limited availability of specific, reproducible experimental data for N,N,4-trimethylbenzamide, this document focuses on well-documented, structurally similar compounds to provide a predictive and comparative framework. The information presented herein is intended to guide research efforts in the synthesis and biological evaluation of this class of compounds.

Synthesis of Substituted N,N-dialkylbenzamides

General Synthetic Approaches

The primary methods for synthesizing N,N-dialkylbenzamides involve the reaction of a benzoic acid derivative with a dialkylamine. Common strategies include:

  • Acyl Chloride Method: Conversion of the corresponding benzoic acid to an acyl chloride, followed by reaction with a dialkylamine. This is a widely used and generally high-yielding method.

  • Coupling Agent-Mediated Amidation: Direct reaction of a benzoic acid with a dialkylamine in the presence of a coupling agent (e.g., DCC, EDC, HOBt).

  • From Benzonitrile: While less common for this specific class, synthesis from the corresponding benzonitrile is also a possibility.

  • Mitsunobu Reaction: A non-classical approach for the synthesis of N,N-diethylbenzamides from benzoic acid and diethylamine has been reported, proceeding via a proposed acyloxyphosphonium ion intermediate.[1]

Comparative Synthesis Data for N,N-dialkylbenzamides

The following table summarizes the synthesis of various N,N-dialkylbenzamides, providing a comparative overview of different methodologies and their reported yields.

CompoundStarting MaterialsMethodReagents/ConditionsYield (%)Reference
N,N-Dimethylbenzamide Aniline, Benzoic AcidSunlight-induced catalytic reactionTBAB, I₂, KOH, H₂O, room temp., 2.5 h75[2]
N,N-Dimethylbenzamide Isatoic anhydride, DimethylamineNucleophilic acyl substitutionAcetonitrile, <10°C to room temp., 4 h91.6[3]
N,N-Diethylbenzamides Substituted Benzoic Acids, DiethylamineNon-classical Mitsunobu ReactionTriphenylphosphine, DIAD, Toluene, reflux, 18 h26-67[1]
N-Methylbenzamide 1-Bromobenzene, N-methylformamideNickel-catalyzed carbonylationNi(OAc)₂·4H₂O, phosphite, NaOMe, 110°C, 10 hNot specified
Detailed Experimental Protocol: Synthesis of N,N-Diethylbenzamides via Mitsunobu Reaction[1]

This protocol describes a general procedure for the synthesis of N,N-diethylbenzamides, which can be adapted for N,N-dimethylbenzamides with appropriate modifications.

Materials:

  • Substituted benzoic acid (1.00 eq)

  • Triphenylphosphine (1.20 eq)

  • Diethylamine (1.20 eq)

  • Diisopropylazodicarboxylate (DIAD) (1.20 eq)

  • Toluene (0.2 M solution)

  • Ethyl acetate (EtOAc)

  • 1 M NaOH

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve triphenylphosphine (1.20 eq), diethylamine (1.20 eq), and the benzoic acid (1.00 eq) in toluene to make a 0.2 M solution at room temperature.

  • Stir the mixture for 10 minutes.

  • Add diisopropylazodicarboxylate (1.20 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and stir overnight (approximately 18 hours).

  • After cooling to room temperature, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with 1 M NaOH and then with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter the solution and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (EtOAc/hexanes 2:1) to afford the desired benzamide.

Workflow for N,N-dialkylbenzamide synthesis.

Bioactivity of Substituted Benzamides

Benzamide derivatives exhibit a wide range of biological activities. While specific bioactivity data for N,N,4-trimethylbenzamide is scarce, the known activities of its isomers and other substituted benzamides provide valuable insights into its potential pharmacological profile.

Insect Repellent Activity

The most well-documented bioactivity for a close structural isomer is the insect repellent property of N,N-diethyl-m-toluamide (DEET).[4][5] DEET is a broad-spectrum repellent effective against mosquitoes, ticks, and other biting insects. The mechanism of action is thought to involve the disruption of insect odorant receptors. Given the structural similarity, it is plausible that N,N,4-trimethylbenzamide may also possess insect repellent properties.

Other Potential Bioactivities

The broader class of substituted benzamides has been investigated for a variety of therapeutic applications.

  • Antimicrobial Activity: Certain substituted benzamides have demonstrated in vitro antibacterial and antifungal activity.[1]

  • Antiviral Activity: N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71.[6]

  • Anti-inflammatory and Anticancer Activity: The benzamide scaffold is present in a number of compounds with anti-inflammatory and anticancer properties.

  • Anticonvulsant Activity: A related compound, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, has shown effective anticonvulsant activity in animal models.[7]

Comparative Bioactivity Data

The following table presents a summary of the bioactivity of selected benzamide derivatives.

CompoundBioactivityModel/AssayKey FindingsReference
N,N-Diethyl-m-toluamide (DEET) Insect RepellentHuman-Landing Catch>90% protection against An. arabiensis and Culex quinquefasciatus for ~6 hrs.[8]
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide Antiviral (EV71)In vitro cell-based assayIC₅₀ = 5.7 ± 0.8 to 12 ± 1.2 µM[6]
4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide AnticonvulsantMaximal electroshock (MES) induced seizures in miceED₅₀ = 1.7 mg/kg (oral)[7]
Substituted Benzamides (general) AntimicrobialIn vitro against Gram-positive and Gram-negative bacteriaSome compounds showed significant activity.[1]
Potential Signaling Pathway Involvement

The diverse bioactivities of benzamides suggest their interaction with multiple biological targets. For instance, the antiviral activity of some benzamides may involve the inhibition of viral entry or replication, while anticancer effects could be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Potential bioactivities and targets of substituted benzamides.

Conclusion and Future Directions

While direct, reproducible experimental data for Benzamide, N,N,4-trimethyl- is limited, this comparative guide provides a solid foundation for researchers interested in this compound. The synthetic methodologies established for closely related analogs, such as N,N-dimethylbenzamide and N,N-diethylbenzamides, offer reliable pathways for its synthesis. Furthermore, the well-documented insect repellent activity of its isomer, DEET, and the diverse bioactivities of other substituted benzamides, suggest that N,N,4-trimethylbenzamide is a promising candidate for biological screening.

Future research should focus on:

  • The development and optimization of a reproducible synthesis protocol for N,N,4-trimethylbenzamide, with detailed characterization and yield determination.

  • Systematic screening of its bioactivity, with an initial focus on insect repellent properties, followed by broader pharmacological profiling (e.g., antimicrobial, antiviral, anticonvulsant).

  • Quantitative structure-activity relationship (QSAR) studies to understand the impact of the 4-methyl and N,N-dimethyl substitutions on its biological activity compared to other benzamides.

By leveraging the knowledge from structurally similar compounds, the scientific community can efficiently explore the potential of Benzamide, N,N,4-trimethyl- and its derivatives in various applications.

References

A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical research and development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Benzamide, N,N,4-trimethyl-. Due to a lack of direct comparative studies for this specific analyte, this guide draws upon established methodologies for closely related benzamide compounds to provide a comprehensive evaluation for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key performance attributes of HPLC-UV and GC-MS for the analysis of benzamide derivatives, providing a basis for selecting the most appropriate technique for a given analytical challenge.

ParameterHPLC-UVGC-MS
Linearity (r²) >0.999[1][2]>0.99[3]
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach sub-ng/mL levels
Limit of Quantification (LOQ) Typically in the ng/mL rangeCan reach low ng/mL levels
Accuracy (% Recovery) 94.03% to 100.39%[1][2]80% to 98%[3]
Precision (%RSD) < 2%< 2%[3]
Typical Run Time 10-15 minutes[1][2]10-20 minutes[4]
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Matrix Effect Can be significant, may require sample cleanupCan be significant, but mass selective detection helps

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification of a wide range of compounds. For the analysis of Benzamide, N,N,4-trimethyl-, a reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol: HPLC-UV

The following protocol is a representative method adapted from validated procedures for similar benzamide compounds.[1][2]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to the desired concentration range for the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[1][2] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detector set at a wavelength of maximum absorbance for Benzamide, N,N,4-trimethyl- (e.g., 213 nm).[1]

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Workflow for HPLC-UV Analysis

HPLC-UV Workflow HPLC-UV Analysis Workflow sample Sample Preparation (Dissolution, Dilution, Filtration) hplc HPLC System (Pump, Injector, Column) sample->hplc Inject detector UV-Vis Detector hplc->detector Elution data Data Acquisition & Processing (Chromatogram, Peak Integration) detector->data quant Quantification (Calibration Curve) data->quant

Caption: A schematic of the typical workflow for quantitative analysis using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds like Benzamide, N,N,4-trimethyl-. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Experimental Protocol: GC-MS

This protocol is based on a method developed for the closely related compound, N,N-dimethylbenzamide.[3]

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • If necessary, perform a derivatization step to improve volatility and thermal stability, although this is unlikely to be required for Benzamide, N,N,4-trimethyl-.

  • Prepare a series of calibration standards in the same solvent.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., Rtx-5 amine, 30 m x 0.32 mm x 1.50 µm).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[3]

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity in quantification, or full scan for qualitative analysis.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • The analyte is identified by its retention time and the fragmentation pattern in the mass spectrum.

  • Quantification is achieved by integrating the area of a specific ion peak and comparing it to a calibration curve.

Workflow for GC-MS Analysis

GC-MS Workflow GC-MS Analysis Workflow sample Sample Preparation (Dissolution in Volatile Solvent) gc Gas Chromatograph (Injector, Column, Oven) sample->gc Inject ms Mass Spectrometer (Ion Source, Mass Analyzer, Detector) gc->ms Separation & Elution data Data Acquisition & Processing (Chromatogram, Mass Spectrum) ms->data quant Identification & Quantification (Library Matching, Calibration) data->quant

Caption: A diagram illustrating the sequential steps involved in GC-MS analysis.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the analysis of Benzamide, N,N,4-trimethyl-.

  • HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control and quantification in less complex matrices. Its setup and operation are generally more straightforward than GC-MS.

  • GC-MS provides superior selectivity and sensitivity, making it the preferred method for trace analysis, identification of unknown impurities, and analysis in complex matrices where co-eluting peaks might interfere with UV detection. The structural information from the mass spectrum provides a higher degree of confidence in the identification of the analyte.

The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. For routine quantification where sufficient concentration of the analyte is present, HPLC-UV is often the more practical choice. For more demanding applications requiring lower detection limits and unambiguous identification, GC-MS is the more powerful tool.

References

Inter-laboratory Validation of Analytical Methods for Benzamide, N,N,4-trimethyl- Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

This guide provides a comparative overview of analytical methods suitable for the quantification of "Benzamide, N,N,4-trimethyl-" in biological matrices. To date, a specific inter-laboratory validation study for a bioassay of this compound has not been published in peer-reviewed literature. Therefore, this document outlines the principles of inter-laboratory validation and compares two common, robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The performance characteristics presented are based on typical validation parameters mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7][8]

This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of an appropriate analytical method for "Benzamide, N,N,4-trimethyl-".

Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS for the analysis of "Benzamide, N,N,4-trimethyl-" depends on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation.

Table 1: Comparison of Performance Characteristics for LC-MS/MS and GC-MS

Performance CharacteristicLC-MS/MSGC-MSRegulatory Guidance (Typical)
Specificity/Selectivity HighHighMethod should differentiate the analyte from endogenous components and metabolites.[9]
Lower Limit of Quantification (LLOQ) pg/mL to ng/mLng/mL to µg/mLAnalyte signal should be at least 5 times the blank signal.[5]
**Linearity (R²) **>0.99>0.99A linear model is fitted to the calibration curve.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Mean concentration should be within 15% of the nominal value.[6][8]
Precision (%CV) <15% (<20% at LLOQ)<15% (<20% at LLOQ)Coefficient of variation should not exceed 15%.[6][8]
Matrix Effect Can be significant; requires careful management.Generally less susceptible than ESI-LC-MS.Assessed to ensure accuracy and precision are not compromised.[10]
Throughput HighModerateDependent on sample preparation and run time.
Sample Volatility Not requiredRequiredGC-MS is suitable for volatile and semi-volatile compounds.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for the quantification of a small molecule like "Benzamide, N,N,4-trimethyl-" in a biological matrix (e.g., plasma).

Protocol 1: LC-MS/MS Method
  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 20 µL of an internal standard solution (a structurally similar molecule not present in the sample).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for "Benzamide, N,N,4-trimethyl-" and the internal standard would need to be determined.

Protocol 2: GC-MS Method
  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard.

    • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness.

    • Derivatization may be necessary depending on the volatility of the analyte. If so, add a derivatizing agent (e.g., BSTFA) and heat.

    • Reconstitute in a suitable solvent (e.g., hexane).

  • Gas Chromatographic Conditions:

    • GC System: A gas chromatograph.

    • Column: A capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

    • Transfer Line Temperature: 280°C.

Principles of Inter-laboratory Validation

An inter-laboratory validation study, also known as a round-robin test, is performed to assess the reproducibility of an analytical method when used by different laboratories. The key objectives are to determine the variability of results between laboratories and to ensure the method is robust enough for general use.

A typical inter-laboratory validation involves:

  • A coordinating laboratory that prepares and distributes identical sets of samples to participating laboratories.

  • Participating laboratories that analyze the samples according to a strictly defined protocol.

  • Statistical analysis of the submitted results to determine parameters such as repeatability (within-lab variability) and reproducibility (between-lab variability).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extract Extraction add_is->extract concentrate Concentration extract->concentrate reconstitute Reconstitution concentrate->reconstitute hplc_gc HPLC or GC reconstitute->hplc_gc ms Mass Spectrometer hplc_gc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: General workflow for the quantification of a small molecule in a biological sample.

Hypothesized Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane receptor Dopamine D2 Receptor (Hypothesized Target) gi Gi Protein receptor->gi compound Benzamide, N,N,4-trimethyl- compound->receptor Antagonist? ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp pka Protein Kinase A camp->pka Activation response Cellular Response (e.g., altered neurotransmission) pka->response

Caption: Hypothesized signaling pathway for Benzamide, N,N,4-trimethyl- as a D2 receptor antagonist.

References

Safety Operating Guide

Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of Benzamide, N,N,4-trimethyl-, a compound frequently utilized in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Core Principles of Chemical Waste Management

The disposal of Benzamide, N,N,4-trimethyl-, as with all chemical waste, must be conducted in strict accordance with all applicable local, state, and federal regulations.[1] The primary principle is to prevent the release of the chemical into the environment, particularly into sewer systems and waterways. It is imperative to treat all chemical waste as hazardous unless explicitly classified otherwise by a qualified safety professional.

Personal Protective Equipment (PPE)

Prior to handling Benzamide, N,N,4-trimethyl- for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation.Prevents inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The recommended method for the disposal of Benzamide, N,N,4-trimethyl- is through a licensed and certified chemical waste disposal company.

Step 1: Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for the collection of Benzamide, N,N,4-trimethyl- waste.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

Step 2: Container Management

  • Use a container that is compatible with the chemical.

  • Keep the container securely closed when not in use.

  • The container must be in good condition, free from leaks or damage.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Benzamide, N,N,4-trimethyl-".

  • Include the date when the first waste was added to the container.

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 5: Arrange for Pickup

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste, including its name and quantity.

Step 6: Decontamination of Empty Containers

  • Empty containers that held Benzamide, N,N,4-trimethyl- must also be disposed of as hazardous waste unless they are triple-rinsed.

  • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.

  • Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Alert your supervisor and the institutional EHS department.

  • Contain the spill using appropriate absorbent materials (e.g., spill pillows, absorbent pads).

  • Clean up the spill wearing the appropriate PPE. Collect all contaminated materials in a sealed container and label it as hazardous waste.

  • Decontaminate the spill area.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for Benzamide, N,N,4-trimethyl-.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal cluster_3 Final Disposition A Wear Appropriate PPE B Identify and Segregate Waste A->B C Use Labeled, Sealed Container B->C D Store in Designated Area C->D E Contact EHS/Waste Vendor D->E F Arrange for Pickup E->F G Incineration or Landfill by Licensed Facility F->G

References

Personal protective equipment for handling Benzamide, N,N,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzamide, N,N,4-trimethyl-

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling Benzamide, N,N,4-trimethyl-. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[1]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[2]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[1]Protects against inhalation of harmful dust.
Body Protection Protective clothing and boots as needed, depending on the scale of operation.[1]Provides overall protection from contamination.
First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Experimental Protocol: Safe Handling of Benzamide, N,N,4-trimethyl-

This protocol provides a step-by-step guide for the safe handling of Benzamide, N,N,4-trimethyl- in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]
  • Ensure that an eyewash station and safety shower are readily accessible.[3]
  • Remove all sources of ignition from the handling area.
  • Wear all required personal protective equipment as outlined in the table above.

2. Handling the Chemical:

  • Avoid generating dust.[4][5]
  • Use a spatula or other appropriate tool to handle the solid chemical.
  • If transferring the chemical, do so carefully to minimize the creation of airborne dust.
  • Keep the container tightly closed when not in use.[4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][5]
  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
  • Keep containers tightly sealed to prevent contamination and moisture absorption.

4. Spills and Leaks:

  • In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4]
  • Avoid creating dust during cleanup.
  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect waste Benzamide, N,N,4-trimethyl- and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled hazardous waste container.
  • The container should be compatible with the chemical and kept closed.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.
  • Do not dispose of this chemical down the drain or in the regular trash.[5]

Workflow Diagram

G Safe Handling Workflow for Benzamide, N,N,4-trimethyl- cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Chemical prep_hood->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate storage_store Store in Cool, Dry Place handle_transfer->storage_store cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling Benzamide, N,N,4-trimethyl-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.